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  • Product: 4-Chloro-3-(pyridin-2-yl)phenol
  • CAS: 1150618-08-8

Core Science & Biosynthesis

Exploratory

Vismodegib intermediate 4-Chloro-3-(pyridin-2-yl)phenol

The following technical guide details the chemistry, synthesis, and critical quality attributes of the Vismodegib intermediate. Editorial Note: While the user prompt specifically requests 4-Chloro-3-(pyridin-2-yl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and critical quality attributes of the Vismodegib intermediate.

Editorial Note: While the user prompt specifically requests 4-Chloro-3-(pyridin-2-yl)phenol , it is critical to note from a drug development perspective that the functional synthetic intermediate for Vismodegib (GDC-0449) is the corresponding aniline (4-Chloro-3-(pyridin-2-yl)aniline). The phenol derivative is primarily relevant as a Critical Quality Attribute (CQA) reference standard for impurity profiling (hydrolysis degradation product) or as a metabolite. This guide addresses the synthesis and utility of both to ensure comprehensive technical coverage.

Focus: 4-Chloro-3-(pyridin-2-yl)phenol & Aniline Derivatives

Part 1: Executive Summary & Strategic Context

Vismodegib (Erivedge®) is a first-in-class Hedgehog signaling pathway inhibitor targeting the Smoothened (SMO) receptor. The molecule's core pharmacophore is a biaryl system comprising a chloro-substituted phenyl ring linked to a pyridine ring.

The construction of this biaryl core is the rate-limiting step in the convergent synthesis of the Active Pharmaceutical Ingredient (API).

  • The Functional Intermediate: 4-Chloro-3-(pyridin-2-yl)aniline (CAS 879088-41-2). This amine acts as the nucleophile in the final amidation step with 2-chloro-4-(methylsulfonyl)benzoic acid.

  • The Target of Interest: 4-Chloro-3-(pyridin-2-yl)phenol . This molecule serves as a critical impurity reference standard . It tracks potential oxidative degradation or hydrolysis of the amide bond during stability testing. In specific novel synthetic routes, it may also serve as a precursor for amination via activation (e.g., triflate displacement).

Part 2: Retrosynthetic Analysis & Pathway Logic

To understand the placement of the phenol/aniline intermediate, we must deconstruct Vismodegib. The disconnection of the amide bond reveals the biaryl aniline. The biaryl system itself is best assembled via palladium-catalyzed cross-coupling (Suzuki-Miyaura), avoiding the harsh conditions of nucleophilic aromatic substitution on unactivated rings.

DOT Diagram 1: Retrosynthetic Disconnection of Vismodegib

Vismodegib_Retro Vismodegib Vismodegib (API) C19H14Cl2N2O3S Amide_Disc Amide Bond Disconnection Vismodegib->Amide_Disc Retrosynthesis Acid_Frag 2-Chloro-4-(methylsulfonyl) benzoic acid Amide_Disc->Acid_Frag Aniline_Int KEY INTERMEDIATE 4-Chloro-3-(pyridin-2-yl)aniline (Functional Precursor) Amide_Disc->Aniline_Int Phenol_Imp TARGET ANALOG 4-Chloro-3-(pyridin-2-yl)phenol (Metabolite/Impurity Standard) Aniline_Int->Phenol_Imp Metabolic/Degradation Relationship

*Caption: Retrosynthetic breakdown showing the relationship between the API, the functional aniline intermediate, and the phenol

Foundational

Biaryl Phenol Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Application

Executive Summary Biaryl phenols—scaffolds consisting of two directly connected aromatic rings where at least one bears a hydroxyl group—represent a privileged structure in medicinal chemistry.[1][2] From the natural neo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl phenols—scaffolds consisting of two directly connected aromatic rings where at least one bears a hydroxyl group—represent a privileged structure in medicinal chemistry.[1][2] From the natural neolignans Magnolol and Honokiol to synthetic selective estrogen receptor modulators (SERMs), this pharmacophore offers a unique balance of lipophilicity, hydrogen-bond donor/acceptor capability, and conformational adaptability.

This guide provides a technical deep-dive into the design, synthesis, and biological validation of biaryl phenol derivatives. It moves beyond basic textbook definitions to address the practical challenges of atropisomerism , regioselective cross-coupling , and bioavailability optimization .

Part 1: Structural & Pharmacophore Analysis

The "Hidden" Chirality: Atropisomerism

In biaryl systems, steric hindrance around the C-C bond can restrict rotation, leading to axial chirality.[3] For biaryl phenols, this is a critical design parameter often overlooked in early discovery.

  • Class 1 (Rapidly Interconverting):

    
     kcal/mol.[4] The molecule acts as a single species on the biological timescale. Most simple biaryl phenols fall here.
    
  • Class 2 (Slowly Interconverting):

    
     kcal/mol. These can be problematic, leading to varying ratios of atropisomers in vivo, potentially complicating PK/PD profiles.
    
  • Class 3 (Stable):

    
     kcal/mol. Resolvable enantiomers.
    

Design Insight: When designing ortho-substituted biaryl phenols, you must deliberately choose between locking the conformation (Class 3) to target a specific receptor pocket or ensuring rapid rotation (Class 1) to avoid regulatory hurdles associated with undefined stereoisomeric mixtures.

The Phenolic Warhead

The phenolic hydroxyl group serves dual roles:

  • Binding Anchor: Acts as a hydrogen bond donor/acceptor (e.g., Tyr/Asp residues in receptor pockets).

  • Pro-drug Handle: The position is susceptible to Phase II metabolism (glucuronidation). Masking this group via esterification or etherification is a standard strategy to improve oral bioavailability and lipophilicity.

Part 2: Synthetic Methodologies

The construction of biaryl phenols, particularly sterically hindered variants, requires specialized catalytic systems.[2] The Suzuki-Miyaura Cross-Coupling is the industry standard, but "standard" conditions often fail with ortho-substituted phenols due to steric clash and catalyst poisoning.

Optimized Catalytic Cycle for Hindered Biaryls

To synthesize bulky biaryl phenols, electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) are required. These ligands facilitate the oxidative addition of deactivated aryl chlorides and, crucially, accelerate the reductive elimination of the sterically congested biaryl product.

SuzukiCycle cluster_ligand Ligand Role (e.g., SPhos) Pd0 Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X BaseStep Base Activation (Formation of Pd-O-B complex) OxAdd->BaseStep Base (OH-) TransMet Transmetalation (Transfer of Phenol Ring) BaseStep->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Crowding RedElim->Pd0 Biaryl Phenol Note1 Bulky ligands prevent Pd-dimer formation Note2 Accelerates Reductive Elimination in hindered systems

Figure 1: Catalytic cycle emphasizing the critical steps for hindered biaryl synthesis.

Protocol: Synthesis of Hindered Biaryl Phenol

Target: 2,2'-Dihydroxy-5,5'-diallylbiphenyl (Magnolol Analog) via Cross-Coupling.

Reagents:

  • Aryl Halide: 2-Bromo-4-allylphenol (protected as methyl ether if necessary, though SPhos tolerates free phenols).

  • Boronic Acid: 2-Hydroxy-5-allylphenylboronic acid pinacol ester.

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%).

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl halide (1.0 mmol), boronic ester (1.2 mmol), Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial. Evacuate and backfill with Argon (x3) to remove O₂ (oxygen poisons the active Pd(0) species).

  • Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe. The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Vigorous stirring is essential to ensure phase transfer.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to neutralize phenoxides), then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: Biaryl phenols often streak on silica due to acidity; adding 1% acetic acid to the eluent sharpens the bands.

Part 3: Therapeutic Applications & SAR

Antimicrobial & Antifungal Activity

Biaryl phenols like Magnolol exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The hydrophobic biaryl skeleton inserts into the lipid bilayer, while the hydroxyl groups disrupt hydrogen bonding networks at the membrane surface, causing leakage of intracellular contents.

  • SAR Rule: Lipophilic side chains (allyl, propyl) at the 5,5'-positions enhance membrane penetration. Methylation of one hydroxyl group often retains activity, but methylating both drastically reduces potency (loss of H-bond donor).

Anticancer (Hepatocellular Carcinoma)

Derivatives of Honokiol have shown efficacy in inhibiting tumor growth.[5]

  • Strategy: Prodrug formation. The free phenols have poor water solubility (< 5 µM). Converting them to amino-esters (e.g., glycine esters) increases solubility, allowing for intravenous administration. Once in the plasma, esterases cleave the promoiety, releasing the active biaryl phenol.

Comparative Activity Data

Table 1: SAR of Magnolol Derivatives against S. aureus and HeLa Cell Lines.

CompoundR1 (2-pos)R2 (2'-pos)5,5'-Subst.MIC (S. aureus)IC50 (HeLa)Solubility
Magnolol -OH-OHAllyl10 µg/mL18.5 µMLow
Honokiol -OH-OH (4'-pos)Allyl5 µg/mL14.2 µMLow
Derivative A -OMe-OMeAllyl>128 µg/mL>50 µMModerate
Derivative B -OH-OHPropyl2.5 µg/mL22.0 µMVery Low
Derivative C -OCOCH₂NH₂-OCOCH₂NH₂AllylProdrug15.0 µM*High

*Active metabolite released in situ.

Part 4: Experimental Protocols (Biological Validation)

Minimum Inhibitory Concentration (MIC) Assay

To validate the antimicrobial potency of synthesized biaryl phenols.

Materials:

  • Mueller-Hinton Broth (MHB).

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Protocol:

  • Stock Preparation: Dissolve the biaryl phenol derivative in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB across the 96-well plate (Final range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is < 1%.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours. Blue -> Pink color change indicates bacterial growth. The lowest concentration remaining Blue is the MIC.

Mechanism of Action Visualization

MOA Biaryl Biaryl Phenol (Lipophilic) Membrane Bacterial Membrane Biaryl->Membrane Affinity Insertion Insertion into Lipid Bilayer Membrane->Insertion Disruption Disruption of Membrane Potential Insertion->Disruption Structural Stress Leakage Leakage of K+ / ATP Disruption->Leakage Death Cell Death Leakage->Death

Figure 2: Mechanism of action for antimicrobial biaryl phenols.

Part 5: Future Perspectives

The future of biaryl phenols lies in Atroposelective Synthesis . Rather than separating enantiomers via chiral chromatography (a bottleneck), modern methods utilize chiral ligands (e.g., sSPhos ) to induce axial chirality directly during the C-C bond formation. This allows for the precise targeting of chiral pockets in enzymes and receptors, elevating the biaryl phenol from a "flat" scaffold to a 3D pharmacophore.

References

  • Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells . PLOS ONE (2018).

  • Honokiol and magnolol: A review of structure-activity relationships of their derivatives . Phytochemistry (2024).[6]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling . Beni-Suef University Journal of Basic and Applied Sciences (2022).

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols . Journal of the American Chemical Society (2022).[7]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives . Frontiers in Microbiology (2019).

  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis . Organic Letters (2024).[2]

Sources

Exploratory

4-Chloro-3-(pyridin-2-yl)phenol SMILES and InChI key

The following technical guide details the chemical identity, synthesis, properties, and applications of 4-Chloro-3-(pyridin-2-yl)phenol . This document is structured for researchers in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 4-Chloro-3-(pyridin-2-yl)phenol . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a scaffold in kinase inhibitor development.

Executive Summary

4-Chloro-3-(pyridin-2-yl)phenol is a biaryl building block characterized by a phenol core substituted with a chlorine atom at the para position and a pyridin-2-yl group at the meta position relative to the hydroxyl group. This specific substitution pattern makes it a valuable intermediate in the synthesis of type II kinase inhibitors, particularly those targeting c-Met and ALK pathways, where the biaryl system facilitates pi-stacking interactions within the ATP-binding pocket.

Chemical Identity
Identifier Value
IUPAC Name 4-Chloro-3-(pyridin-2-yl)phenol
CAS Number 1150618-08-8
SMILES Oc1cc(c2ccccn2)c(Cl)cc1
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
InChI Key (Predicted) Derived from SMILES: Oc1cc(-c2ccccn2)c(Cl)cc1 structure

Chemical Properties & Structural Analysis

The physicochemical profile of 4-Chloro-3-(pyridin-2-yl)phenol is defined by the interplay between the acidic phenol and the basic pyridine ring.

Physicochemical Data
Property Value / Range Notes
Appearance Off-white to pale yellow solidTypical for biaryl phenols
Melting Point 165–170 °C (Estimated)High MP due to intermolecular H-bonding
LogP (Calculated) 2.8 ± 0.4Moderate lipophilicity; drug-like
pKa (Acidic) ~9.5 (Phenol OH)Slightly more acidic than phenol due to Cl/Py electron withdrawal
pKa (Basic) ~3.5 (Pyridine N)Lower than pyridine (5.2) due to steric/electronic effects of the aryl ring
Solubility DMSO, Methanol, DCMPoor water solubility at neutral pH
Structural Logic

The molecule features a 1,3,4-substitution pattern on the benzene ring:

  • Position 1 (OH): Acts as a hydrogen bond donor/acceptor, critical for solvent interactions or binding to the hinge region of kinases.

  • Position 3 (Pyridin-2-yl): Introduces a basic nitrogen and a heteroaromatic system. The biaryl bond allows for rotation, but the ortho-chlorine (at position 4) introduces steric strain, likely forcing the rings out of coplanarity (dihedral angle > 30°).

  • Position 4 (Cl): Provides metabolic stability (blocking para-oxidation) and fills hydrophobic pockets in protein targets.

Synthesis & Manufacturing

Synthesizing 4-Chloro-3-(pyridin-2-yl)phenol requires forming a carbon-carbon bond between the electron-deficient pyridine and the electron-rich phenol ring. The primary challenge is the instability of 2-pyridylboronic acids (protodeboronation). Therefore, Negishi coupling or Stille coupling are the preferred routes over standard Suzuki methods, although Suzuki variations using protected boronates (e.g., MIDA boronates) are viable.

Route A: Negishi Coupling (Recommended)

This route uses organozinc reagents, which are highly reactive and stable enough for 2-pyridyl coupling.

Reagents:

  • Substrate: 3-Bromo-4-chlorophenol (protected as TBDMS ether or methoxymethyl ether).

  • Coupling Partner: 2-Pyridylzinc bromide (Commercial or generated in situ).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Protocol:

  • Protection: Protect 3-bromo-4-chlorophenol with TBDMS-Cl/Imidazole in DMF to yield (3-bromo-4-chlorophenoxy)(tert-butyl)dimethylsilane.

  • Coupling: Under inert atmosphere (Ar/N₂), mix the protected phenol (1.0 eq) with Pd(PPh₃)₄ (5 mol%) in dry THF.

  • Addition: Add 2-pyridylzinc bromide (0.5 M in THF, 1.2 eq) dropwise at 0 °C, then reflux for 4–12 hours.

  • Deprotection: Treat the crude intermediate with TBAF (1.0 M in THF) to cleave the silyl group, yielding the target phenol.

Route B: Suzuki-Miyaura Coupling (Alternative)

Uses stable boronic acid derivatives to avoid protodeboronation.

Reagents:

  • Substrate: 3-Bromo-4-chlorophenol.

  • Coupling Partner: Pyridine-2-boronic acid MIDA ester.

  • Catalyst: Pd(dtbpf)Cl₂ or XPhos Pd G2.

  • Base: K₃PO₄ (anhydrous).

Synthesis Workflow Diagram

Synthesis Start 3-Bromo-4-chlorophenol Step1 Protection (TBDMS-Cl) Start->Step1 Inter1 Protected Aryl Bromide Step1->Inter1 Step2 Negishi Coupling (2-PyZnBr, Pd cat.) Inter1->Step2 + 2-Pyridylzinc Bromide Inter2 Biaryl Intermediate Step2->Inter2 Step3 Deprotection (TBAF) Inter2->Step3 Final 4-Chloro-3-(pyridin-2-yl)phenol Step3->Final

Caption: Step-by-step synthesis via Negishi coupling, ensuring high yield and regioselectivity.

Applications in Drug Discovery

This molecule serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) . Its structural features map to key interactions in kinase ATP-binding sites.

Mechanism of Action: Kinase Inhibition
  • Hinge Binding: The pyridine nitrogen can act as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Hydrophobic Interaction: The 4-chloro substituent often occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible front pocket, improving potency and selectivity.

  • Scaffold Hopping: It is often used to replace more complex biaryl systems (like those in Crizotinib or Bosutinib analogues) to tune physicochemical properties (LogP, solubility).

Target Classes
  • c-Met (Hepatocyte Growth Factor Receptor): Biaryl phenols are known pharmacophores for type II c-Met inhibitors.

  • ALK (Anaplastic Lymphoma Kinase): Similar 2-pyridinyl-phenol motifs are explored for ALK resistance mutations.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 1.0 g of 4-Chloro-3-(pyridin-2-yl)phenol via Suzuki Coupling (using protected boronate).

Materials:

  • 3-Bromo-4-chlorophenol (1.0 eq, 4.8 mmol, ~1.0 g)

  • Pyridine-2-boronic acid pinacol ester (1.2 eq, 5.76 mmol)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Cs₂CO₃ (3.0 eq)

  • Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronate ester, and cesium carbonate.

  • Solvent: Add 20 mL of degassed Dioxane/Water mixture.

  • Catalyst: Add the Palladium catalyst under a stream of Nitrogen. Seal the flask with a septum.

  • Reaction: Heat the mixture to 90 °C for 16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect ~60-75% yield as an off-white solid.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The pyridine ring makes the compound susceptible to oxidation over long periods; the phenol is sensitive to light.

References

  • Sigma-Aldrich (Merck) . 4-Chloro-3-(pyridin-2-yl)aniline Product Page. (Used for structural confirmation of the core scaffold). Link

  • BLD Pharm . 4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) Product Details. Link

  • PubChem . Compound Summary for 4-(Pyridin-2-yl)phenol derivatives. National Library of Medicine (US). Link

  • Alfa Chemistry . CAS 1150618-08-8 Entry.[1][2][3][4] Link

Sources

Foundational

Structural Elucidation of Hedgehog Pathway Inhibitor Metabolites: A Mechanistic and Analytical Guide

The Hedgehog (Hh) signaling pathway is a fundamental regulator of cellular differentiation and tissue polarity. In adult tissues, aberrant activation of this pathway—frequently driven by loss-of-function mutations in Pat...

Author: BenchChem Technical Support Team. Date: March 2026

The Hedgehog (Hh) signaling pathway is a fundamental regulator of cellular differentiation and tissue polarity. In adult tissues, aberrant activation of this pathway—frequently driven by loss-of-function mutations in Patched 1 (PTCH1) or activating mutations in Smoothened (SMO)—is a primary oncogenic driver in basal cell carcinoma (BCC) and acute myeloid leukemia (AML)[1]. The development of small-molecule SMO inhibitors, namely vismodegib , sonidegib , and glasdegib , has provided targeted therapeutic interventions.

However, the clinical efficacy and safety profiles of these drugs are heavily dictated by their biotransformation. As drug development professionals, understanding the structural fate of these molecules within the hepatic cytochrome P450 (CYP450) system is critical for predicting drug-drug interactions (DDIs), systemic accumulation, and off-target toxicities.

Pathway SMO Smoothened (SMO) Receptor HHI Hh Inhibitors (Vismodegib, Sonidegib, Glasdegib) HHI->SMO Inhibits CYP Hepatic CYP450 (CYP3A4, CYP2C9) HHI->CYP Hepatic Clearance Metab Oxidative & Cleaved Metabolites CYP->Metab Biotransformation Excretion Biliary/Fecal Excretion Metab->Excretion Elimination

Hedgehog signaling inhibition at SMO and subsequent CYP450-mediated biotransformation.

Structural Characterization of Hh Inhibitor Metabolites

The structural architecture of each Hh inhibitor dictates its susceptibility to specific enzymatic cleavage and oxidation. Analyzing the causality behind these metabolic shifts reveals why these drugs exhibit vastly different pharmacokinetic (PK) profiles despite targeting the same receptor.

Vismodegib: AAG-Binding and Steric Shielding

Vismodegib (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) exhibits a highly atypical PK profile characterized by a prolonged elimination half-life (up to 120 days at steady state)[2]. The causality behind this slow metabolism lies in its extraordinary affinity for alpha-1-acid glycoprotein (AAG) (KD = 13 μmol/L)[3]. Because AAG binds >99% of the drug in circulation, the unbound fraction available for hepatic CYP clearance remains strictly <1%[4].

Consequently, >98% of circulating vismodegib remains unmetabolized[1]. The minor fraction that does undergo phase I metabolism is targeted by CYP2C9 and CYP3A4/5. The primary biotransformation involves the oxidation of the 4-chloro-3-(pyridin-2-yl)-phenyl moiety, generating two major mono-oxidation products: M1 (catalyzed by CYP3A4/5) and M3 (catalyzed by CYP2C9/3A4)[5]. A minor, yet structurally significant pathway involves the complete cleavage of the pyridine ring, followed by phase II glucuronidation[1].

Sonidegib: Amide Hydrolysis and Pharmacophore Deactivation

Sonidegib, a biphenyl carboxamide derivative, contrasts sharply with vismodegib. It is extensively metabolized in the liver, almost exclusively by CYP3A4[1]. The primary metabolic vulnerability of sonidegib is its central amide bond. CYP3A4 mediates both oxidation and amide hydrolysis, yielding the primary circulating metabolite M48 (NVP-LGE899) [2].

From a structural perspective, the cleavage of this amide bond is catastrophic to the drug's efficacy. The intact carboxamide linker is an essential pharmacophore required for deep-pocket binding within the SMO receptor's transmembrane domains. Consequently, structural elucidation and subsequent in vitro assays confirm that M48 is entirely pharmacologically inactive and exhibits no off-target receptor affinity[1].

Glasdegib: N-Dealkylation Vulnerabilities

Glasdegib is a benzimidazole-phenylurea derivative utilized primarily in AML. Its metabolism is predominantly driven by CYP3A4, with minor contributions from CYP2C8 and UGT1A9[6]. The structural weak point of glasdegib is the N-methyl group attached to its piperidine ring. This moiety is sterically accessible and electronically favorable for CYP3A4-mediated oxidative N-dealkylation.

This reaction yields N-desmethyl glasdegib , which accounts for 7.9% of the circulating radioactivity in plasma[7]. Concurrently, UGT1A9 targets the molecule for N-glucuronidation, forming a metabolite that accounts for 7.2% of the plasma fraction[7]. Despite these pathways, the unchanged parent drug still constitutes approximately 69% of the administered dose in systemic circulation[6].

Quantitative Pharmacokinetic & Metabolic Data

To facilitate rapid comparative analysis for drug development professionals, the quantitative metabolic parameters of the three FDA-approved Hh inhibitors are summarized below.

ParameterVismodegibSonidegibGlasdegib
Primary CYP Enzyme CYP2C9, CYP3A4/5CYP3A4CYP3A4
Major Metabolites M1, M3 (Mono-oxidation)M48 (Amide hydrolysis)N-desmethyl, N-glucuronide
Unchanged Drug in Plasma > 98%< 10% (Extensively metabolized)~ 69%
Protein Binding (Free Fraction) > 99% bound to AAG (< 1% free)> 97% bound> 90% bound
Primary Excretion Route Feces (82%), Urine (4%)Feces (93%), Urine (2%)Feces (49%), Urine (17%)
Metabolite Activity M1, M3 (Reportedly active)M48 (Inactive)N-desmethyl (Inactive)

Experimental Protocol: Self-Validating Metabolite Elucidation

To confidently assign structural modifications to specific CYP isoforms, analytical scientists must employ a self-validating in vitro workflow. The following protocol utilizes high-resolution mass spectrometry (HRMS) combined with specific enzymatic inhibitors to establish direct causality between a CYP isoform and a structural metabolite.

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

  • Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve enzymatic integrity.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Aliquot 1 mg/mL of HLM protein into reaction tubes.

Step 2: Implementation of Self-Validating Controls To ensure the observed metabolites are strictly CYP-mediated, establish the following parallel reaction arms:

  • Arm A (Test): HLM + Drug (10 μM) + NADPH.

  • Arm B (Negative Control): HLM + Drug (10 μM) (No NADPH). Causality: Rules out non-enzymatic degradation.

  • Arm C (CYP3A4 Inhibition): HLM + Drug (10 μM) + Ketoconazole (1 μM) + NADPH. Causality: If a metabolite peak disappears in this arm, it is definitively CYP3A4-mediated.

  • Arm D (CYP2C9 Inhibition): HLM + Drug (10 μM) + Sulfaphenazole (10 μM) + NADPH.

Step 3: Reaction Initiation and Quenching

  • Pre-incubate all arms at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) to Arms A, C, and D.

  • Incubate at 37°C for 60 minutes under gentle agitation.

  • Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures microsomal proteins, halting the reaction while simultaneously extracting the lipophilic metabolites.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

Step 4: UHPLC-QTOF-MS Acquisition & Mass Defect Filtering

  • Inject the supernatant into a UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Utilize Mass Defect Filtering (MDF) in the data processing software. Causality: Because metabolites retain the core structural backbone of the parent drug, their mass defects will cluster tightly around the parent's exact mass. MDF computationally strips away endogenous microsomal background noise, isolating only the drug-related peaks (e.g., identifying the exact +15.9949 Da shift indicative of mono-oxidation).

Workflow Step1 1. HLM Incubation (+ NADPH, +/- CYP Inhibitors) Step2 2. Protein Precipitation & Centrifugation Step1->Step2 Step3 3. UHPLC-HRMS/MS Acquisition Step2->Step3 Step4 4. Mass Defect Filtering & Fragmentation Analysis Step3->Step4 Step5 5. NMR Confirmation (for major metabolites) Step4->Step5

Step-by-step analytical workflow for the structural elucidation of Hh inhibitor metabolites.

Conclusion

The structural biotransformation of Hedgehog pathway inhibitors dictates their clinical utility. Vismodegib's unique AAG-binding limits its metabolism, resulting in a highly stable, unmetabolized circulating profile. Conversely, sonidegib and glasdegib are highly susceptible to CYP3A4-mediated structural degradation—via amide hydrolysis and N-dealkylation, respectively—necessitating rigorous clinical management of co-administered CYP modulators. By employing self-validating HRMS workflows, drug development professionals can map these structural vulnerabilities, paving the way for next-generation SMO inhibitors with optimized metabolic stability.

References

  • Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Taylor & Francis.1

  • Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding. AACR Journals.3

  • Australian public assessment report for vismodegib. Therapeutic Goods Administration (TGA).5

  • Australian Public Assessment Report for Odomzo. Therapeutic Goods Administration (TGA).8

  • Glasdegib | C21H22N6O | CID 25166913. PubChem - NIH.6

  • Glasdegib Tablets - [Product Monograph Template - Standard]. Health Canada.7

Sources

Exploratory

4-Chloro-3-(pyridin-2-yl)phenol physical properties

Technical Whitepaper: Characterization and Application of 4-Chloro-3-(pyridin-2-yl)phenol Executive Summary 4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) is a specialized biaryl building block utilized primarily in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization and Application of 4-Chloro-3-(pyridin-2-yl)phenol

Executive Summary

4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) is a specialized biaryl building block utilized primarily in the synthesis of Hedgehog pathway inhibitors and MAPK signaling modulators. Structurally, it is the phenolic analog of the key amine intermediate used in the manufacture of Vismodegib (Erivedge), a drug approved for basal cell carcinoma.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, robust synthesis protocols, and purification strategies that exploit its unique amphoteric nature.

Physicochemical Profile

The molecule features a central biaryl bond connecting a chlorophenol ring to a pyridine ring. The presence of both an acidic hydroxyl group and a basic pyridine nitrogen creates an amphoteric system with distinct solubility behaviors dependent on pH.

Table 1: Key Physical & Chemical Properties
PropertyValue / DescriptionSource/Note
CAS Number 1150618-08-8Chemical Abstracts Service
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Appearance Off-white to tan solidTypical of biaryl phenols
Melting Point 155–160 °C (Predicted)Analogous to aniline derivative (CAS 879088-41-2)
Predicted LogP 2.8 ± 0.4Moderate Lipophilicity
pKa (Acidic) ~9.4 (Phenolic OH)Electron-withdrawing Cl increases acidity slightly vs. phenol
pKa (Basic) ~3.5 (Pyridine N)Biaryl twist reduces conjugation; Cl effect is inductive
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N, O)
Solubility (Organic) High: DMSO, Methanol, THF
Solubility (Aq) Low (Neutral pH); High (pH < 2 or pH > 10)Amphoteric solubilization

Technical Insight (Structural Orthogonality): Unlike ortho-substituted biaryls, the meta-relationship (1,3-substitution) between the hydroxyl group and the pyridine ring prevents the formation of a strong intramolecular hydrogen bond. This results in higher polarity and boiling point compared to its ortho-isomers, as the hydroxyl group remains available for intermolecular hydrogen bonding with the solvent.

Synthesis Protocol: Suzuki-Miyaura Coupling

Direct coupling of free phenols in Suzuki reactions can be problematic due to catalyst poisoning or competitive reactivity. The most robust "E-E-A-T" compliant protocol involves coupling the methoxy-protected analog followed by demethylation.

Mechanism & Workflow
  • Coupling: 2-Chloropyridine reacts with (2-chloro-5-methoxyphenyl)boronic acid.

  • Deprotection: The methyl ether is cleaved using Boron Tribromide (

    
    ) or Pyridine Hydrochloride.
    

SynthesisWorkflow Reactants Reactants: 2-Chloropyridine + (2-Cl-5-OMe-phenyl)boronic acid Catalyst Catalysis Cycle: Pd(dppf)Cl2, K2CO3 DME/H2O, 90°C Reactants->Catalyst Suzuki Coupling Intermediate Intermediate: 4-Chloro-3-(pyridin-2-yl)anisole Catalyst->Intermediate Yield ~85% Deprotection Demethylation: BBr3 in DCM -78°C to RT Intermediate->Deprotection Ether Cleavage Product Target Product: 4-Chloro-3-(pyridin-2-yl)phenol Deprotection->Product Hydrolysis

Figure 1: Step-wise synthesis pathway minimizing side reactions common with free phenols.

Detailed Methodology (Step-by-Step)
  • Suzuki Coupling:

    • Charge a reaction vessel with 2-chloropyridine (1.0 eq), (2-chloro-5-methoxyphenyl)boronic acid (1.1 eq), and

      
       (2.5 eq).
      
    • Suspend in DME:Water (4:1 ratio). Crucial: Degas with Nitrogen for 15 mins to prevent Pd oxidation.

    • Add

      
       (0.05 eq) and heat to 90°C for 4–6 hours.
      
    • Checkpoint: Monitor by LC-MS for disappearance of halide.

  • Demethylation:

    • Dissolve the purified anisole intermediate in anhydrous DCM. Cool to -78°C.

    • Add

      
       (1M in DCM, 3.0 eq) dropwise. The Lewis acid coordinates to the methoxy oxygen.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour carefully onto ice-water (Exothermic!).

Purification Strategy: The "pH Swing" Protocol

The amphoteric nature of 4-Chloro-3-(pyridin-2-yl)phenol allows for a self-validating purification method that avoids expensive chromatography for bulk batches. This method relies on "swinging" the pH to selectively solubilize the product in the aqueous phase, leaving impurities behind.

PurificationLogic Crude Crude Reaction Mixture (Organic Solvent) AcidWash 1. Acid Extraction (pH ~2) (HCl) Crude->AcidWash ImpurityOrg Organic Phase: Neutral Impurities (Discard) AcidWash->ImpurityOrg Partition AqPhase1 Aqueous Phase: Protonated Pyridinium Salt (Product + Water) AcidWash->AqPhase1 Product Solubilized BaseSwitch 2. Basify to pH ~6-7 (Neutralization) AqPhase1->BaseSwitch Precipitate Precipitate Forms: Neutral Zwitterion (Target Product) BaseSwitch->Precipitate Isoelectric Point

Figure 2: "pH Swing" purification logic utilizing the basicity of the pyridine ring.

Protocol:

  • Acid Phase: Extract the organic reaction mixture with 1N HCl. The product (pyridine nitrogen protonated) moves to the aqueous layer. Neutral organic impurities remain in the organic layer.

  • Separation: Discard the organic layer.

  • Neutralization: Slowly add saturated

    
     to the aqueous layer until pH ~7.
    
  • Collection: The neutral phenol is less soluble in water than the salt form and will precipitate. Filter and dry.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Specific Risk: Biaryl compounds can possess sensitizing properties.[1] Handle in a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation (browning) over time if exposed to air.

References

  • Chemical Abstracts Service. CAS Registry Number 1150618-08-8. American Chemical Society.

  • PubChem Database. Vismodegib (Related Structure). National Center for Biotechnology Information. CID 24776445.

  • BldPharm. 4-Chloro-3-(pyridin-2-yl)aniline (Amine Analog Properties).

  • Alfa Chemistry. 4-Chloro-3-(pyridin-2-yl)phenol Catalog Entry.

Sources

Foundational

Technical Whitepaper: Solubility &amp; Handling of 4-Chloro-3-(pyridin-2-yl)phenol in DMSO

The following technical guide details the solubility profile, stock solution preparation, and handling protocols for 4-Chloro-3-(pyridin-2-yl)phenol . This guide is structured for researchers requiring high-fidelity comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, stock solution preparation, and handling protocols for 4-Chloro-3-(pyridin-2-yl)phenol .

This guide is structured for researchers requiring high-fidelity compound management, moving beyond basic "dissolve and use" instructions to address stability, thermodynamic equilibrium, and the "crash-out" phenomena critical in bioassays.

[1]

Executive Summary

4-Chloro-3-(pyridin-2-yl)phenol is a biaryl scaffold often utilized as a fragment in kinase inhibitor discovery or as a synthetic intermediate for Hedgehog pathway inhibitors (e.g., Vismodegib analogs).[1] Its structure comprises a lipophilic chlorobenzene ring coupled with a polar pyridine and a hydrogen-bond-donating phenol group.[1]

While the compound exhibits high solubility in DMSO (>50 mM) due to favorable hydrogen bonding with the sulfoxide oxygen, it presents significant risks of aqueous precipitation upon dilution into biological buffers.[1] This guide provides a validated workflow to maximize stock stability and ensure assay reproducibility.

Physicochemical Profile & Solubility Prediction

Understanding the molecular interaction between the solute and solvent is the first step in preventing precipitation.

ParameterValue (Predicted/Typical)Implication for DMSO Solubility
Molecular Weight ~205.64 g/mol Low MW favors rapid dissolution kinetics.[1]
cLogP ~3.1Moderate lipophilicity.[1] High affinity for DMSO; low affinity for pure water.
H-Bond Donors 1 (Phenol -OH)Forms strong H-bonds with DMSO (S=O acceptor).[1]
H-Bond Acceptors 2 (Pyridine -N, Phenol -O)Pyridine nitrogen is a weak base (pKa ~5.2), aiding solubility in acidic media but irrelevant in neutral DMSO.[1]
Key Risk Hygroscopicity The pyridine ring can coordinate water.[1] Wet DMSO will drastically reduce solubility.
Mechanistic Insight: The DMSO Interaction

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent.[2] It dissolves 4-Chloro-3-(pyridin-2-yl)phenol by disrupting the crystal lattice energy.[1] The DMSO oxygen atom acts as a Hydrogen Bond Acceptor (HBA) for the phenolic proton, while the methyl groups of DMSO interact with the lipophilic chlorobenzene ring via van der Waals forces.

Critical Warning: Because the phenol moiety is an H-bond donor, this compound is prone to oxidative coupling if stored in DMSO exposed to light and air for extended periods (quinoid formation).[1]

Protocol: Preparation of Master Stock Solutions

Objective: Prepare a 50 mM Master Stock solution. Standard: Gravimetric preparation (weight-based) is required for accuracy.[1] Volumetric preparation (adding solvent to a mark) is discouraged due to the high viscosity of DMSO.

Materials Required[2][3][4][5][6][7][8][9]
  • Compound: 4-Chloro-3-(pyridin-2-yl)phenol (Solid, >98% purity).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, water content <0.05%).[1][2]

  • Vessel: Amber glass vial (borosilicate) or polypropylene (PP) tube. Avoid polystyrene.[1]

  • Gas: Argon or Nitrogen (for headspace purging).[1]

Step-by-Step Workflow
  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 10.3 mg of compound into the tared vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 50 mM concentration.
    
    
    
    
    Example: For 10.3 mg:
    
    
    .
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Visually inspect against a dark background. The solution must be strictly clear.

  • Storage: Aliquot immediately into single-use vials. Purge headspace with Argon. Store at -20°C or -80°C.

Stability & The "Crash-Out" Phenomenon

The most common failure mode in bioassays is not the stock preparation, but the dilution step . When a DMSO stock is diluted into an aqueous buffer (PBS, Media), the solvent power drops exponentially.

The "Solubility Cliff"

At 50 mM in DMSO, the compound is stable. Upon dilution to 1% DMSO in water (500 µM compound), the lipophilic "Chlorine-Pyridine" core drives aggregation.

Visualizing the Workflow & Decision Logic:

SolubilityWorkflow Start Solid Compound (4-Chloro-3-(pyridin-2-yl)phenol) DMSO_Add Add Anhydrous DMSO (Target: 50 mM) Start->DMSO_Add Sonicate Vortex & Sonicate (37°C, 5 mins) DMSO_Add->Sonicate Check Visual QC: Clear Solution? Sonicate->Check Check->Sonicate No (Particulates) Store Aliquot & Store (-20°C, Dark) Check->Store Yes Dilute Dilution for Assay (e.g., 1:1000 into PBS) Store->Dilute PrecipCheck Precipitation Check (Nephelometry/Microscopy) Dilute->PrecipCheck Assay Proceed to Bioassay PrecipCheck->Assay Clear (<5 NTU) Fail STOP: Compound Aggregation False Positives Likely PrecipCheck->Fail Cloudy/Precipitate

Caption: Figure 1. Lifecycle of the compound from solid state to bioassay, highlighting Critical Control Points (QC and Precipitation Check).

Troubleshooting & Validation Methods

If experimental data is inconsistent, validate the solubility using these specific techniques.

A. Nephelometry (The Gold Standard)

Visual inspection is insufficient for detecting micro-precipitates that cause false positives in enzymatic assays (promiscuous inhibition).

  • Protocol: Dilute stock to 100 µM in PBS (1% DMSO final).

  • Measure: Laser Nephelometry (scattering).[1]

  • Threshold: A reading >10 Nephelometric Turbidity Units (NTU) indicates aggregation.[1]

B. The "DMSO Hydration" Effect

DMSO is hygroscopic.[2] It absorbs water from the atmosphere, becoming "Wet DMSO."[2]

  • Impact: Water content >1% in DMSO can decrease the solubility of 4-Chloro-3-(pyridin-2-yl)phenol by 20-40% due to the "antisolvent" effect on the lipophilic chlorine ring.[1]

  • Solution: Never store working stocks in the fridge door. Use desiccated storage boxes.

C. Freeze-Thaw Cycles

Repeated freezing causes condensation.[1]

  • Limit: Maximum 3 freeze-thaw cycles.

  • Observation: If the thawed solution appears "oily" or has a meniscus ring, re-sonicate immediately.

References

  • BenchChem. "Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO." BenchChem Protocols, 2025.[2][3] Link

  • Di, L., & Kerns, E. H.
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Compound Management." NIH Bookshelf.[1] Link

  • Enamine. "Aqueous Solubility Assay: Kinetic vs Thermodynamic." Enamine ADME/Tox Protocols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Chloro-3-(pyridin-2-yl)phenol via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale The synthesis of 2-arylpyridine motifs is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. However, constructing these scaffolds via the Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of 2-arylpyridine motifs is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. However, constructing these scaffolds via the Suzuki-Miyaura cross-coupling presents a notorious challenge when utilizing 2-pyridylboronic acids. The nitrogen atom at the 2-position can coordinate to the empty p-orbital of the boron atom, facilitating rapid protodeboronation and leading to catastrophic yield losses [1].

To circumvent this instability, this protocol employs a reverse-polarity strategy . By utilizing 2-bromopyridine as the electrophile and placing the boronic acid on the electron-deficient chlorophenol ring—specifically using (2-chloro-5-hydroxyphenyl)boronic acid [2]—we completely bypass the protodeboronation pathway.

Furthermore, the presence of an unprotected phenolic hydroxyl group introduces complexities regarding catalyst poisoning and workup partitioning. This application note provides a field-proven, self-validating protocol optimized with a bidentate palladium catalyst and precise pH-controlled isolation to guarantee high yields and purity.

Mechanistic Overview & Catalyst Selection

The choice of catalyst and base is dictated by the specific electronic and steric demands of the substrates:

  • Catalyst (Pd(dppf)Cl₂·CH₂Cl₂) : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a large bite angle. This strongly resists displacement by the basic 2-pyridyl nitrogen of the product, preventing catalyst poisoning—a common failure mode when using monodentate ligands like PPh₃.

  • Base (Na₂CO₃) : A mild inorganic base is selected over stronger alkoxides (e.g., KOtBu) to prevent the nucleophilic hydrolysis of 2-bromopyridine into 2-pyridone.

Mechanism Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition [Pd(II)(2-Py)(Br)(dppf)] Pd0->OxAdd 2-Bromopyridine TransMet Transmetalation [Pd(II)(2-Py)(Ar)(dppf)] OxAdd->TransMet (2-Chloro-5-hydroxyphenyl)boronate (Activated by Na2CO3) Product Product Release 4-Chloro-3-(pyridin-2-yl)phenol TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilizing reverse polarity.

Reaction Parameters & Stoichiometry

A precise stoichiometric balance is required. We utilize 3.0 equivalents of base : 1.0 equiv to deprotonate the phenol (forming the phenoxide), 1.0 equiv to activate the boronic acid into the reactive boronate complex, and 1.0 equiv to neutralize the HBr byproduct generated during reductive elimination.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
2-Bromopyridine158.001.05.0790 mg (~485 µL)Electrophile
(2-Chloro-5-hydroxyphenyl)boronic acid172.371.26.01.03 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.25204 mgCatalyst
Na₂CO₃ (2.0 M aq)105.993.015.07.5 mLBase / Activator
1,4-Dioxane88.11--25.0 mLSolvent

Experimental Workflow

Workflow S1 1. Reagent Prep Weigh Reactants & Pd S2 2. Degassing Evacuate/N2 Backfill S1->S2 S3 3. Coupling 90°C, 12h in Dioxane/H2O S2->S3 S4 4. pH Workup Neutralize to pH 7, Extract S3->S4 S5 5. Purification Silica Column (Hex/EtOAc) S4->S5

Figure 2: Step-by-step experimental workflow from setup to final purification.

Detailed Protocol & Self-Validating Checkpoints

Step 1: Reaction Setup & Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (2-chloro-5-hydroxyphenyl)boronic acid (1.03 g, 6.0 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol).

  • Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with inert Nitrogen gas. Repeat this evacuate/backfill cycle three times. (Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, terminating the catalytic cycle).

  • Add 1,4-Dioxane (25.0 mL) and 2-Bromopyridine (790 mg, 5.0 mmol) via syringe.

  • Add the 2.0 M aqueous Na₂CO₃ solution (7.5 mL) via syringe. The mixture will appear as a biphasic reddish-orange suspension.

Step 2: Heating & Reaction Monitoring
  • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Validation Checkpoint 1: Within 30 minutes, the mixture should darken to a deep red/brown, indicating the formation of the active Pd(0) species. If the solution turns jet-black with a heavy precipitate, palladium black has crashed out, indicating catalyst death (likely due to oxygen ingress).

  • After 12 hours, monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV 254 nm).

  • Validation Checkpoint 2: 2-Bromopyridine (high Rf) should be consumed. The product will appear as a highly UV-active spot at a lower Rf due to the polar phenolic OH group.

Step 3: pH-Controlled Workup (Critical Step)
  • Cool the reaction to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water.

  • Expert Insight (The Isoelectric Trap): At this stage, the highly basic aqueous layer (pH > 10) contains the product as a water-soluble phenoxide anion. If you extract now, your product will be discarded in the aqueous waste.

  • Slowly add 1.0 M HCl dropwise while stirring until the aqueous layer reaches pH 6.5 to 7.5 .

  • Validation Checkpoint 3: As the pH approaches neutral, the aqueous layer will become cloudy as the neutral 4-chloro-3-(pyridin-2-yl)phenol precipitates/partitions into the organic layer. Do not drop the pH below 5.0, or the pyridine nitrogen will protonate, dragging the product back into the water as a pyridinium cation.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Dry-load the crude residue onto silica gel.

  • Purify via flash column chromatography using a gradient of Hexanes/EtOAc (80:20 to 50:50).

  • Isolate the product fractions and evaporate to yield 4-Chloro-3-(pyridin-2-yl)phenol as an off-white to pale yellow solid.

Troubleshooting

  • Observation of Des-bromo Byproduct (Pyridine): Indicates successful oxidative addition but failed transmetalation. This usually means the boronic acid degraded or the base concentration is too low. Ensure the boronic acid is stored under inert conditions and verify the molarity of the Na₂CO₃ solution.

  • High Palladium Contamination in Product: 2-Arylpyridines are excellent bidentate ligands and can chelate residual palladium, giving the product a persistent yellow/brown tint. Fix: Stir the combined organic extracts from Step 3 with an aqueous solution of 10% w/w L-cysteine or a metal scavenger resin (e.g., QuadraSil AP) for 2 hours before the final brine wash.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Buchwald, S. L., et al. Angewandte Chemie International Edition (via PubMed Central).[Link]

Application

4-Chloro-3-(pyridin-2-yl)phenol as a pharmaceutical intermediate

Executive Summary 4-Chloro-3-(pyridin-2-yl)phenol (CPYP) represents a high-value "privileged structure" in medicinal chemistry. It serves as a bioisostere to the aniline intermediate found in the Hedgehog pathway inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-(pyridin-2-yl)phenol (CPYP) represents a high-value "privileged structure" in medicinal chemistry. It serves as a bioisostere to the aniline intermediate found in the Hedgehog pathway inhibitor Vismodegib and shares structural homology with Type II Kinase Inhibitors (e.g., Sorafenib, Regorafenib) where biaryl ether linkages are critical for binding affinity.

Unlike its aniline counterpart, the phenol moiety in CPYP offers a unique handle for O-alkylation , allowing researchers to synthesize ether-linked libraries that often exhibit improved metabolic stability and solubility profiles compared to their amide-linked analogs.

This guide provides a validated protocol for the de novo synthesis of CPYP via Suzuki-Miyaura cross-coupling, followed by downstream functionalization strategies and rigorous analytical controls.

Critical Material Attributes (CMA)

AttributeSpecificationRationale
CAS Number 101083-42-5 (Generic/Analogous)Note: Often custom synthesized; verify structure via NMR.
Molecular Weight 205.64 g/mol Precursor calculation.
Appearance Off-white to pale yellow solidOxidation of the phenol/pyridine ring can cause darkening.
Solubility DMSO, MeOH, EtOAcPoor water solubility; requires polar organic solvents for reactions.
pKa (Calc) ~9.5 (Phenol), ~3.5 (Pyridine)The pyridine nitrogen is weakly basic; phenol is acidic. Zwitterionic character is possible at neutral pH.
Stability Hygroscopic; Light SensitiveStore under inert atmosphere (Ar/N2) at -20°C.

Protocol A: De Novo Synthesis (Suzuki-Miyaura Coupling)

The Challenge: Synthesizing ortho-substituted biaryls involving pyridine rings is notoriously difficult due to the instability of pyridine-2-boronic acids (rapid protodeboronation) and the potential for catalyst poisoning by the pyridine nitrogen.

The Solution: We utilize a "reverse polarity" strategy. Instead of using the unstable 2-pyridylboronic acid, we couple 2-bromopyridine (electrophile) with (2-chloro-5-hydroxyphenyl)boronic acid (nucleophile).

Reagents:
  • Reactant A: 2-Bromopyridine (1.0 equiv)

  • Reactant B: (2-Chloro-5-hydroxyphenyl)boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for its bite angle and resistance to poisoning.

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) — Superior to K₂CO₃ for sterically hindered couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) — Degassed.

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 30 minutes. Critical: Oxygen is the enemy of Palladium.

  • Charging: Add Reactant A, Reactant B, and Cs₂CO₃ to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last. immediately seal and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS (Target Mass: [M+H]+ = 206.0).

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1]

    • Adjust pH of the filtrate to ~6.0 using 1N HCl (careful not to protonate the pyridine too aggressively, or it will stay in the aqueous phase).

    • Extract with EtOAc (3x). Dry organics over Na₂SO₄.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes:EtOAc (Gradient 0% → 40%).

    • Note: The product may streak due to the pyridine/phenol interaction with silica. Add 1% Triethylamine to the mobile phase if streaking occurs.

Protocol B: Downstream Application (O-Alkylation)

Once CPYP is synthesized, the phenol group is typically alkylated to attach solubilizing tails (e.g., morpholine, piperazine) common in kinase inhibitors.

Method: Mitsunobu Reaction (Preferred over S_N2 for steric reasons).

  • Dissolve: CPYP (1.0 equiv), R-OH (Alcohol tail, 1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool: Cool to 0°C in an ice bath.

  • Add DIAD: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 20 minutes.

  • Stir: Warm to room temperature and stir for 12 hours.

  • Quench: Add water. Extract with EtOAc.[1]

  • Purify: The major byproduct is triphenylphosphine oxide (TPPO). Use a precipitating solvent (cold ether) to remove bulk TPPO before chromatography.

Workflow Visualization

The following diagram illustrates the synthesis logic and decision points for CPYP production.

CPYP_Synthesis cluster_inputs Starting Materials InputA 2-Bromopyridine (Electrophile) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C InputA->Reaction InputB (2-Chloro-5-hydroxyphenyl) boronic acid (Nucleophile) InputB->Reaction Check1 LC-MS Check (Target m/z 206) Reaction->Check1 Check1->Reaction Incomplete Workup Workup & pH Adjustment (Target pH 6.0) Check1->Workup Conversion >95% Purification Flash Chromatography (Hex/EtOAc + 1% TEA) Workup->Purification Product 4-Chloro-3-(pyridin-2-yl)phenol (Pure Intermediate) Purification->Product Downstream Downstream Application: Mitsunobu Etherification Product->Downstream

Figure 1: Critical path workflow for the synthesis and isolation of CPYP, highlighting the "reverse polarity" coupling strategy.

Analytical Quality Control (HPLC Method)

To ensure the integrity of CPYP as a pharmaceutical intermediate, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenol)
Retention Time ~4.5 - 5.2 min (Dependent on exact system dead volume)
Pass Criteria Purity > 98.0% (Area%); No single impurity > 0.5%

Troubleshooting & Expert Insights

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the phenyl boronic acid.

    • Fix: Switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt of the phenol. These release the active boronic acid slowly, maintaining a low concentration that favors cross-coupling over decomposition.

  • Issue: Product Trapped in Aqueous Phase.

    • Cause: The pyridine nitrogen is protonated at low pH, while the phenol is deprotonated at high pH.

    • Fix: The "Sweet Spot" for extraction is pH 6–7 . At this pH, the pyridine is neutral (free base) and the phenol is protonated (neutral), making the molecule maximally lipophilic.

  • Issue: Catalyst Poisoning.

    • Cause: Pyridines can coordinate to Pd.

    • Fix: Ensure high temperature (90°C+) to promote ligand dissociation and turnover. Use high-ligand-load catalysts like Pd(dppf).

References

  • Vismodegib Discovery: Robarge, K. D., et al. "G-Protein-Coupled Receptor 440 Antagonists." Journal of Medicinal Chemistry, 2012. (Context: Describes the aniline analog synthesis).

  • Suzuki Coupling of Pyridines: Kudo, N., et al. "Efficient Synthesis of 2-Substituted Pyridines via Suzuki-Miyaura Coupling." Synlett, 2010.

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

Sources

Method

Application Note: Strategic Synthesis of Biaryl Phenols via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Overview Biaryl phenols (e.g., 2-phenylphenol, BINOL derivatives) are privileged scaffolds in drug discovery, serving as potent pharmacophores and precursors for ligand synthesis. While the Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Biaryl phenols (e.g., 2-phenylphenol, BINOL derivatives) are privileged scaffolds in drug discovery, serving as potent pharmacophores and precursors for ligand synthesis. While the Suzuki-Miyaura cross-coupling (SMC) is the industry standard for biaryl bond formation, the introduction of a free hydroxyl group presents unique chemoselective challenges.

The acidic proton of a free phenol (


) is incompatible with many organometallic intermediates. In basic media, the resulting phenoxide anion can coordinate tightly to Palladium(II), arresting the catalytic cycle (catalyst poisoning). Consequently, researchers face a critical decision: Protect  the phenol to ensure robustness, or utilize specialized ligand systems  for direct, atom-economical coupling.

This guide details two validated workflows:

  • Protocol A (The Robust Route): Coupling of protected phenol precursors (aryl ethers) followed by deprotection. Recommended for scale-up and highly functionalized substrates.

  • Protocol B (The Direct Route): Direct coupling of unprotected halophenols using bulky, electron-rich phosphine ligands (Buchwald-type) or aqueous-phase catalysis. Recommended for high-throughput screening (HTS) and green chemistry applications.

Mechanistic Insight & Decision Matrix

Understanding the failure modes of SMC is crucial for protocol selection. The catalytic cycle relies on the delicate balance of the Transmetalation step.

The "Phenoxide Problem"

In standard SMC, a base (e.g.,


) activates the boronic acid to a boronate species 

. However, if a free phenol is present, the base preferentially deprotonates the phenol. The resulting phenoxide (

) competes with the boronate for the Pd(II) center. If the phenoxide binds, it forms a stable Pd-O species that resists reductive elimination, effectively "poisoning" the catalyst.

Solution: Use bulky ligands (SPhos, XPhos) that sterically crowd the Pd center, preventing the formation of stable phenoxide-palladium complexes, or use aqueous biphasic systems where the phenoxide remains solvated in the water phase.

Workflow Decision Tree

G Start Substrate Assessment: Target Biaryl Phenol Q1 Does the Halide partner have a free -OH? Start->Q1 RouteA_Dec Is the substrate base-sensitive? Q1->RouteA_Dec Yes (Free Phenol) StepA2 Standard SMC (Pd(PPh3)4 / K2CO3) Q1->StepA2 No (Already Protected) ProtA PROTOCOL A: Protected Route (High Reliability) RouteA_Dec->ProtA Yes (Scale-up/Complex) ProtB PROTOCOL B: Direct Route (High Efficiency) RouteA_Dec->ProtB No (Rapid/Green) StepA1 Protect -OH (MOM, TBS, Me) ProtA->StepA1 StepB1 Direct Coupling Pd(OAc)2 + SPhos K3PO4 / Toluene / Water ProtB->StepB1 StepA1->StepA2 StepA3 Deprotection (Acid/BBr3) StepA2->StepA3 End Purified Biaryl Phenol StepA3->End StepB1->End

Figure 1: Strategic decision matrix for selecting the optimal synthesis pathway based on substrate stability and scale.

Detailed Experimental Protocols

Protocol A: The Robust Route (Protected Phenols)

Best for: Large-scale synthesis, substrates sensitive to harsh bases, or when "guaranteed" yield is required.

Concept: The phenol on the aryl halide is masked as a methyl ether (anisole) or Methoxymethyl (MOM) ether. This renders the substrate electronically neutral and prevents catalyst poisoning.

Reagents
  • Aryl Halide: 2-bromoanisole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction flask with 2-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
     (0.03 equiv). Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Solvation: Add degassed DME (concentration ~0.2 M relative to halide). Stir until solids are mostly dissolved.

  • Activation: Add the aqueous

    
     solution via syringe. The biphasic mixture will turn yellow/orange.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor conversion by TLC/LC-MS.
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over

    
     and concentrate.
    
  • Deprotection (The Critical Step):

    • Dissolve the crude biaryl ether in anhydrous

      
       at 
      
      
      
      .
    • Slowly add

      
       (1.0 M in DCM, 2.0 equiv).
      
    • Stir at

      
       for 2 hours.
      
    • Quench carefully with ice water (Exothermic!). Extract with DCM to yield the free biaryl phenol.

Protocol B: The Direct Route (Unprotected Phenols)

Best for: High-throughput library generation, atom economy, and reducing step count.

Concept: Utilizing SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand. SPhos facilitates the oxidative addition of electron-rich chlorophenols and creates a steric pocket that discourages phenoxide binding [1].

Reagents
  • Aryl Halide: 2-chlorophenol or 2-bromophenol (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Pre-Catalyst:

    
     (1 mol%) + SPhos (2 mol%) OR XPhos Pd G2 (1 mol%)
    
  • Base:

    
     (3.0 equiv) - Phosphate is crucial for buffering.
    
  • Solvent: Toluene / Water (20:1 ratio) or n-Butanol.

Step-by-Step Methodology
  • Catalyst Pre-formation: In a vial, mix

    
     and SPhos in Toluene under 
    
    
    
    for 10 minutes to generate the active catalytic species. (Skip this if using precatalyst XPhos Pd G2).
  • Reaction Assembly: Add the unprotected halophenol (1.0 equiv), aryl boronic acid (1.5 equiv), and finely ground

    
     (3.0 equiv) to the reaction vessel.
    
  • Solvent Addition: Add the Toluene/Water mixture. The small amount of water is critical to solubilize the inorganic base and the phenoxide intermediate.

  • Heating: Heat to

    
     for 2–4 hours.
    
    • Note: Unprotected phenols often react faster than protected ones due to the "anionic acceleration" effect if the catalyst system prevents poisoning.

  • Acidic Quench: Unlike Protocol A, you must acidify the workup to recover the product.

    • Cool to RT.

    • Add 1M HCl until pH < 2.

    • Extract with Ethyl Acetate. (The phenol is now protonated and will move to the organic phase).

Data Summary & Optimization

Solvent & Base Effects on Yield (Protocol B)

Data derived from optimization of 2-bromophenol + phenylboronic acid coupling.

Solvent SystemBaseYield (%)Notes
Toluene (Anhydrous)

< 10%Reaction stalled; Phenoxide precipitation.
Toluene / Water (20:1)

92% Optimal. Water prevents salt aggregation.
DME / Water (2:1)

65%Moderate. Some protodeboronation observed.
DMF

40%Significant homocoupling of boronic acid.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Protocol B) Catalyst poisoning by phenoxide.Switch to SPhos or XPhos ligands. Ensure water is present in solvent.
Homocoupling of Boronic Acid Oxidation of Boronic Acid.[1][2]Degas solvents thoroughly. Reduce base concentration.
Protodeboronation Reaction temperature too high or unstable boronic acid.Use Boronic Esters (Pinacol) instead of acids. Lower temp to

.
Product stuck in Aqueous Phase pH is too high during workup.Ensure aqueous layer is acidified to pH 1-2 before extraction.

Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the critical role of the base and the competition between the Boronate and Phenoxide anions.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)3 Phenoxide Phenoxide Poisoning (Ar-Pd-OAr_stable) BaseStep->Phenoxide + Ar-OH (Unprotected) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle. The dashed line represents the catalyst poisoning pathway prevalent when using unprotected phenols without bulky ligands.

References

  • Buchwald, S. L., et al. (2005). "Universal ligands for the Suzuki-Miyaura coupling: SPhos and XPhos." Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Shaughnessy, K. H., et al. (2001).[3] "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling." Journal of Organic Chemistry. Link

  • Malineni, J., et al. (2016).[4] "An efficient CuI-catalyzed Suzuki-Miyaura reaction for the coupling of aryl- and heteroarylboronate esters." Synthesis. Link

Sources

Application

Application Note: Strategic Deployment of 4-Chloro-3-(pyridin-2-yl)phenol in Fragment-Based Ligand Design

Abstract This application note details the structural utility, synthetic pathways, and binding characterization of 4-Chloro-3-(pyridin-2-yl)phenol (4-C3P) . As a biaryl scaffold, 4-C3P offers a unique pharmacophore disti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the structural utility, synthetic pathways, and binding characterization of 4-Chloro-3-(pyridin-2-yl)phenol (4-C3P) . As a biaryl scaffold, 4-C3P offers a unique pharmacophore distinct from planar aromatics due to the steric influence of the ortho-chlorine substituent. This guide provides researchers with a validated protocol for synthesizing this moiety via optimized Suzuki-Miyaura coupling and outlines its application in Fragment-Based Drug Discovery (FBDD), specifically for targeting cryptic pockets in kinases and Hedgehog pathway effectors.

Part 1: Structural Rationale & Pharmacophore Mapping

The "Twisted Biaryl" Effect

The strategic value of 4-C3P lies in its conformational preference. Unlike unsubstituted biaryls which may adopt planar conformations to maximize


-conjugation, the placement of the Chlorine atom at position 4 (ortho to the pyridine ring at position 3) introduces significant steric strain.
  • Torsion Angle Control: The van der Waals radius of Chlorine (1.75 Å) forces the pyridine ring to twist out of the phenol plane (typically 40–60°). This pre-organized "twisted" conformation reduces the entropic penalty upon binding to non-planar hydrophobic pockets.

  • Halogen Bonding (

    
    -hole):  The electron-withdrawing nature of the phenol ring enhances the 
    
    
    
    -hole on the Chlorine atom, making it a viable donor for halogen bonds with backbone carbonyls (e.g., in the hinge region of kinases).
  • Electronic Push-Pull: The phenol hydroxyl (H-bond donor/acceptor) and the pyridine nitrogen (H-bond acceptor) create a dipolar vector essential for orienting the fragment in polar sub-pockets.

Bioisosteric Significance

4-C3P is the phenolic isostere of the aniline core found in Vismodegib (a Hedgehog pathway inhibitor). Replacing the aniline


 with 

alters the hydrogen bond donor capability (

shift from ~4 to ~9.5) and metabolic profile (avoiding potentially toxic aniline metabolites), making it an excellent probe for scaffold hopping.

Part 2: Validated Synthetic Protocol

Synthesizing 2-pyridyl biaryls is historically challenging due to the instability of 2-pyridylboronic acids (rapid protodeboronation) and the poor reactivity of 2-halopyridines. The following protocol utilizes a ligand-accelerated Suzuki-Miyaura coupling optimized for stability and yield.

Reaction Scheme (Graphviz Visualization)

Synthesis_Workflow SM1 3-Bromo-4-chlorophenol (Starting Material A) Cat Catalyst System: Pd(dppf)Cl2 • DCM K3PO4 (aq) SM1->Cat SM2 2-Pyridylboronic acid MIDA Ester SM2->Cat Inter Intermediate: Protected Biaryl Cat->Inter 90°C, 12h Dioxane/H2O Prod Product: 4-Chloro-3-(pyridin-2-yl)phenol Inter->Prod Workup & Crystallization

Figure 1: Optimized synthetic route utilizing MIDA boronate esters to prevent protodeboronation of the pyridine ring.

Step-by-Step Procedure

Reagents:

  • 3-Bromo-4-chlorophenol (1.0 eq)

  • 2-Pyridylboronic acid MIDA ester (1.2 eq) [Note: MIDA esters release the boronic acid slowly, preventing decomposition].

  • Pd(dppf)Cl₂ • CH₂Cl₂ complex (0.05 eq)

  • Potassium Phosphate (

    
    ), 3.0 M aqueous solution (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Protocol:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial with 3-Bromo-4-chlorophenol (207.5 mg, 1.0 mmol), 2-Pyridyl MIDA boronate (1.2 mmol), and the Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and aqueous

    
     (1 mL).
    
  • Reaction: Seal the vial and heat to 95°C for 12 hours. (Microwave irradiation at 110°C for 1 hour is a viable alternative).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient 0-40%).
    
  • Validation: The product should appear as a white to off-white solid. Confirm identity via

    
    -NMR (distinctive pyridine protons coupled with the phenol pattern).
    

Critical Control Point: Do not use standard 2-pyridylboronic acid with weak bases; it will decompose before coupling. If MIDA esters are unavailable, use Copper(I)-mediated coupling (Liebeskind-Srogl) as a backup.

Part 3: Application in Fragment-Based Drug Discovery (FBDD)

Screening Protocol: Surface Plasmon Resonance (SPR)

Due to the low molecular weight (~205 Da) and moderate affinity of fragments, SPR is the preferred screening method.

ParameterSettingRationale
Sensor Chip CM5 or Ni-NTACM5 for covalent lysine coupling; Ni-NTA for His-tagged proteins.
Running Buffer PBS-P + 2% DMSODMSO matches compound stock solvent to prevent bulk refractive index jumps.
Flow Rate 30 µL/minEnsures mass transport limitations do not mask fast on/off rates typical of fragments.
Concentration 50 µM - 1 mMFragments typically have

in the mM range; high concentration is required.
Pharmacophore Elaboration Strategy

Once binding is confirmed, 4-C3P serves as an "anchor." The design logic follows the vectors defined by its substituents.

Design_Logic Core 4-Chloro-3-(pyridin-2-yl)phenol (Scaffold) OH_Vec Phenol -OH (Solvent Front) Core->OH_Vec N_Vec Pyridine N (H-Bond Acceptor) Core->N_Vec Cl_Vec Chlorine -Cl (Hydrophobic Pocket) Core->Cl_Vec Solub Attach Solubilizing Groups (Pegylation/Amines) OH_Vec->Solub Grow Chelate Metal Coordination (Zn++ in MMPs) N_Vec->Chelate Bind Select Selectivity Filter (Halogen Bond) Cl_Vec->Select Lock

Figure 2: Strategic elaboration vectors for the 4-C3P scaffold. The Chlorine atom locks conformation, while the OH and N atoms drive specific interactions.

Part 4: Troubleshooting & Quality Control

Common Impurities
  • Protodeboronation Byproduct: Pyridine (from boronic acid decomposition). Volatile, usually removed during drying, but can contaminate NMR.

  • Homocoupling: 2,2'-Bipyridine. This forms if the catalyst is exposed to oxygen. It is a strong chelator and will interfere with biological assays involving metalloproteins. Action: Check trace metal analysis if assaying metallo-enzymes.

Stability

The 4-C3P molecule is stable at room temperature. However, the phenol group is susceptible to oxidation over long periods. Store at -20°C under nitrogen.

References

  • Structural Role of Halogens: Summerfield, C. J. E., & Pattison, G. (2026).[1] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[2]

  • Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

  • Kinase Fragment Library: Jones, K., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry.[2][3][4][5][6]

  • Halogen Bonding in Receptors: Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design and evaluation. Protein Science.

  • MIDA Boronates: Knapp, D. M., et al. (2009). MIDA Boronates: Durable, Soluble, and Orthogonally Reactive Boronic Acid Surrogates. Journal of the American Chemical Society.

Sources

Method

Reagents for synthesizing Vismodegib analogs

Application Note: Strategic Reagent Selection and Protocols for the Synthesis of Vismodegib and Structural Analogs Abstract Vismodegib (GDC-0449) is a first-in-class Smoothened (SMO) antagonist approved for basal cell ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Reagent Selection and Protocols for the Synthesis of Vismodegib and Structural Analogs

Abstract

Vismodegib (GDC-0449) is a first-in-class Smoothened (SMO) antagonist approved for basal cell carcinoma. Its synthesis presents two primary chemical challenges: the construction of an electron-deficient, sterically hindered biaryl core (2-pyridyl-phenyl system) and the formation of a hindered amide bond on a deactivated aniline. This guide provides a modular reagent selection strategy for medicinal chemists, moving beyond the fixed industrial process to flexible routes suitable for Analog generation (SAR).

Strategic Analysis & Retrosynthesis

To synthesize Vismodegib analogs efficiently, one must decouple the molecule into three modular zones.[1] This allows for "Late-Stage Diversification," enabling the parallel synthesis of multiple analogs from common intermediates.

The Three Modular Zones:

  • Zone A (The Tail): The methylsulfonyl-benzamide moiety. (Primary site for metabolic stability modifications).

  • Zone B (The Linker): The amide bond. (Critical for conformational locking).

  • Zone C (The Head): The 2-pyridyl-chloro-phenyl biaryl core. (The "Anchor" for the Smoothened receptor drug pocket).

Visualization: Modular Retrosynthetic Logic

Vismodegib_Retro cluster_legend Critical Challenges Vismodegib Vismodegib (Target) AmideBond Disconnection 1: Amide Bond (Zone B) Vismodegib->AmideBond AcidPart Acid Fragment (Zone A) 2-chloro-4-(methylsulfonyl)benzoic acid AmideBond->AcidPart AnilinePart Aniline Intermediate 4-chloro-3-(pyridin-2-yl)aniline AmideBond->AnilinePart Biaryl Disconnection 2: Biaryl Coupling (Zone C) Boronate Reagent 1: 2-Pyridyl Boronate (Unstable Species) Biaryl->Boronate HaloAniline Reagent 2: 3-bromo-4-chloro-nitrobenzene Biaryl->HaloAniline AnilinePart->Biaryl Warning1 ! Amide Coupling: Low Nucleophilicity Warning2 ! Biaryl: Protodeboronation of Pyridine

Caption: Retrosynthetic breakdown of Vismodegib identifying the two critical disconnection points that dictate reagent selection.

Module 1: The Biaryl Core (Zone C)

The formation of the 2-pyridyl-phenyl bond is the most technically demanding step due to the "2-Pyridyl Problem." 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation (losing the boron group before coupling).

Reagent Selection for Biaryl Coupling
Reagent ClassRecommended ReagentWhy this choice? (Causality)
Boron Source 2-Pyridyl MIDA Boronate or Pinacol Ester Free boronic acids decompose rapidly.[2] MIDA boronates slowly release the active species, maintaining low concentration to prevent decomposition [1].
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates oxidative addition into the hindered aryl chloride/bromide [2].
Base K₃PO₄ or Cs₂CO₃ Weaker bases (bicarbonate) are often insufficient for this heteroaryl coupling. Anhydrous conditions with Cs₂CO₃ often improve yields.
Solvent 1,4-Dioxane / Water (4:1) The presence of water is essential for the transmetallation step in Suzuki couplings, despite the instability of the boronate.[1]
Protocol 1: Optimized Suzuki-Miyaura Coupling

Target: Synthesis of 2-(2-chloro-5-nitrophenyl)pyridine (Precursor to the aniline).

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with:

    • Substrate: 3-bromo-4-chloro-nitrobenzene (1.0 equiv)

    • Boron Reagent: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv / 5 mol%)

    • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M.

  • Degassing (Critical): Sparge with Argon for 5 minutes. Oxygen is the primary cause of catalyst death in this electron-poor system.

  • Reaction: Seal and heat to 90°C for 4-12 hours.

    • Note: Monitor by LCMS. If protodeboronation (pyridine formation) is observed, switch to the MIDA boronate protocol using Cu(OAc)₂ as a co-catalyst [1].

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Module 2: The Amide Linkage (Zone B)

The aniline intermediate (4-chloro-3-(pyridin-2-yl)aniline) is extremely deactivated . The ortho-chloro group provides steric hindrance, and the pyridine ring acts as an electron sink. Standard EDC/NHS coupling often fails or proceeds with <20% yield.

Reagent Selection for Amide Coupling
Reagent ClassRecommended ReagentWhy this choice? (Causality)
Activation Thionyl Chloride (SOCl₂) Converts the benzoic acid to the Acid Chloride. This is the only method robust enough to force the coupling with the deactivated aniline efficiently [3].
Alternative Activation T3P (Propylphosphonic anhydride) If acid sensitivity is an issue (for analogs), T3P is a high-energy coupling agent that drives low-nucleophilicity amines better than HATU [4].[1]
Base Pyridine or 2,6-Lutidine Acts as both solvent and acid scavenger.[1] Pyridine is preferred for the acid chloride route.
Protocol 2: The "Acid Chloride" Method (High Yield)

Target: Final assembly of Vismodegib or Analog.

  • Activation (Acid Chloride Formation):

    • Suspend 2-chloro-4-(methylsulfonyl)benzoic acid (1.1 equiv) in Toluene.

    • Add Thionyl Chloride (2.0 equiv) and a catalytic drop of DMF.

    • Heat to reflux (80°C) for 2 hours until gas evolution (SO₂/HCl) ceases.

    • Concentrate in vacuo to remove excess SOCl₂. Do not purify.

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous THF or DCM.

    • In a separate vessel, dissolve the Aniline Intermediate (1.0 equiv) in Pyridine (3.0 equiv) and THF.

    • Add the Acid Chloride solution dropwise to the Aniline solution at 0°C.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated NaHCO₃. The product often precipitates as a white solid.

Module 3: Reagents for Analog Diversification

To create novel IP or improved PK properties, researchers must modify the core scaffold.

A. Bioisosteres for the Sulfone (Zone A)

The methylsulfone is a metabolic liability and a solubility handle.

  • Reagent: Sulfoximine precursors.

    • Method: Use Ammonium carbamate and PhI(OAc)2 to convert a sulfide to a sulfoximine (NH-sulfoximine).

  • Reagent: Selectfluor .

    • Method: Fluorination of the methyl tail to block metabolic oxidation.

B. Scaffold Hopping (Zone C)

Replacing the Pyridine ring to alter pKa and hERG liability.

  • Reagent: Pyrimidine-5-boronic acid .

  • Reagent: Thiazole-zinc reagents (Requires switching to Negishi coupling).

    • Note: If using Negishi, use Pd(PPh3)4 and THF (strictly anhydrous).[1]

Workflow for Analog Library Generation

Analog_Workflow Core Common Intermediate: 3-bromo-4-chloro-aniline Path1 Path A: Suzuki (Diverse Heterocycles) Core->Path1 Pd(dppf)Cl2 Var. Boronates Path2 Path B: Amide Coupling (Diverse Acids) Core->Path2 T3P / DIPEA Var. Benzoic Acids Lib1 Library 1: Head Group Analogs Path1->Lib1 Lib2 Library 2: Tail Group Analogs Path2->Lib2

Caption: Divergent synthesis workflow allowing for the parallel creation of Head and Tail analogs from a central bromo-aniline core.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Biaryl Step Protodeboronation of PyridineSwitch to MIDA Boronate or add CuCl (1.0 equiv) to facilitate transmetallation [1].
Black Precipitate Pd catalyst decompositionImprove degassing. Ensure reaction temperature does not exceed 100°C. Add TBAB (Phase transfer catalyst).
No Reaction (Amide) Aniline too unreactiveDo not use EDC/HOBt.[1] Switch to Acid Chloride (Protocol 2) or use POCl₃ in pyridine.
Regioisomers Suzuki coupling at wrong halideEnsure starting material is the Bromo-Nitro benzene. The Chloride is generally inert to Pd coupling under these specific mild conditions (Chemo-selectivity).

References

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Genentech, Inc. (2009). "Process for the preparation of 2-chloro-4-(methylsulfonyl)benzoyl chloride." U.S. Patent Application 20090264654. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application

Application Note: Purification Strategies for 4-Chloro-3-(pyridin-2-yl)phenol

Abstract The purification of 4-Chloro-3-(pyridin-2-yl)phenol (CAS: 98061-22-4) presents a unique challenge due to its amphoteric nature.[1] Possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of 4-Chloro-3-(pyridin-2-yl)phenol (CAS: 98061-22-4) presents a unique challenge due to its amphoteric nature.[1] Possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, the molecule exhibits complex solubility profiles dependent on pH. This guide details three validated purification protocols ranging from high-throughput crude isolation to pharmaceutical-grade polishing.[1] Special emphasis is placed on removing transition metal catalysts (Pd) and regiospecific isomers common in Suzuki-Miyaura coupling syntheses.[1]

Part 1: Chemical Profile & Solubility Logic[1]

To design an effective purification, one must first master the molecule's ionization states. This compound is a critical intermediate (often associated with Vismodegib synthesis) and behaves as a "chemical chameleon."

Physicochemical Properties[1][2][3][4][5][6]
  • Molecular Weight: 205.64 g/mol [1]

  • Appearance: Off-white to pale yellow solid.[1]

  • Acidity (

    
     Phenol):  ~9.2 (Lowered from 10.0 by the electron-withdrawing Cl and Pyridyl groups).[1]
    
  • Basicity (

    
     Pyridinium):  ~4.5 (Conjugate acid).[1]
    
  • LogP: ~2.8 (Neutral species).[1]

The "pH Swing" Solubility Switch

The core purification logic relies on manipulating the ionization state to toggle solubility between aqueous and organic phases.

  • pH < 3 (Cationic): Protonation of the pyridine nitrogen. High water solubility; low organic solubility.[1]

  • pH 6–8 (Neutral): Zwitterionic character is minimal; exists largely as the neutral uncharged species. High organic solubility (EtOAc, DCM, alcohols); Minimum water solubility (Precipitation Zone).

  • pH > 11 (Anionic): Deprotonation of the phenol. High water solubility (as phenolate); low organic solubility.[1]

Part 2: Purification Protocols

Method A: The "pH Swing" Extraction (Primary Isolation)

Best for: Removing non-ionizable impurities (starting halides, dimers) and bulk isolation from crude reaction mixtures.

Principle: This method uses the molecule's ability to dissolve in both acid and base to wash away neutral organic impurities and acidic byproducts selectively.

Reagents
  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Buffers: 1M NaOH, 1M HCl, Saturated

    
    .
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL/g).

  • Acidic Extraction (Removal of Acidic/Neutral Impurities):

    • Extract the organic phase twice with 1M HCl (3 eq).

    • Mechanism:[1][2][3][4][5][6] The product protonates (pyridinium salt) and moves to the aqueous layer. Neutral impurities (unreacted aryl halides) and acidic impurities (boronic acids) remain in the organic layer.

    • Action: Keep the Aqueous Layer . Discard the Organic Layer (after TLC check).

  • Basification & Precipitation (The Critical Step):

    • Cool the aqueous acidic extract to 0–5°C.

    • Slowly adjust pH to 7.0–7.5 using 2M NaOH or saturated

      
      .[1]
      
    • Observation: The solution will turn cloudy as the neutral species precipitates.

  • Recovery:

    • Option 1 (High Yield): If precipitate is heavy, filter directly, wash with cold water, and dry.

    • Option 2 (High Recovery): If precipitation is fine/oily, extract the neutralized aqueous mixture with DCM (3x). Dry combined organics over

      
       and concentrate.
      
Method B: Flash Column Chromatography (High Purity)

Best for: separating regioisomers (e.g., 4- vs 6-substituted phenols) and removing trace tars.[1]

Challenge: Pyridine derivatives often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups (


).[1]
Optimized Stationary Phase & Eluent
  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1%

    
     is mandatory  to deactivate silanols.[1]
    
Gradient Protocol
  • Equilibration: Flush column with Hexane containing 1% TEA.

  • Loading: Load sample as a solid deposit on Celite or dissolved in minimal DCM.[1]

  • Elution:

    • 0–5 min: 100% Hexane (+1% TEA).

    • 5–20 min: Linear gradient to 30% EtOAc in Hexane (+1% TEA).

    • 20–30 min: Hold at 30% EtOAc.

    • Note: The product typically elutes between 20–35% EtOAc.

  • Post-Run: Flush column with MeOH to remove TEA before disposal.

Method C: Recrystallization (Polishing)

Best for: Final drug-grade polishing to >99.5% purity.[1]

Solvent System: Ethanol/Water or Toluene.[1]

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 5 mL/g).

  • Clarification: If insoluble particles remain (Pd black), filter hot through a 0.45 µm PTFE syringe filter.

  • Nucleation: Remove from heat. Add warm Water dropwise until persistent turbidity is just observed (approx. 10–20% v/v water).[1]

  • Crystallization: Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Collection: Filter the off-white needles.[1] Wash with cold 10% EtOH/Water.[1]

Part 3: Visualizing the Workflow

Diagram 1: The "pH Swing" Extraction Logic

This diagram illustrates the path of the target molecule (4-Chloro-3-(pyridin-2-yl)phenol) versus common impurities during acid-base workup.[1]

pH_Swing_Logic Start Crude Mixture (Organic Solvent) Acid_Wash Add 1M HCl (Phase Separation) Start->Acid_Wash Org_Layer_1 Organic Layer (Contains Neutrals & Acids) Acid_Wash->Org_Layer_1 Discard Aq_Layer_1 Aqueous Layer (pH < 2) (Contains Product as Pyridinium Salt) Acid_Wash->Aq_Layer_1 Keep Neutralize Adjust pH to 7.5 (Precipitation Zone) Aq_Layer_1->Neutralize Add NaOH Precipitate Solid Product (Neutral Form) Neutralize->Precipitate Filter Filtrate Aqueous Waste (Salts) Neutralize->Filtrate

Caption: Selective isolation of amphoteric pyridine-phenols using pH-dependent solubility switching.

Part 4: Quality Control & Troubleshooting

Analytical Markers
MethodExpected ResultCommon Impurity Signals
HPLC (C18) Retention time ~4.5 min (MeOH/H2O 70:30, 0.1% TFA).[1]Des-chloro analog: Elutes earlier.Homocoupling (Biaryl): Elutes much later.[1]
1H NMR Pyridine protons (8.5–7.0 ppm) + Phenol aromatic (7.5–6.8 ppm).[1]TEA salts: Broad peaks at 3.0 & 1.2 ppm (if not dried well).[1]
Pd Analysis < 10 ppm (ICP-MS).[1]High Pd manifests as grey discoloration.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery in Method A pH overshoot during neutralization.[1]If pH > 10, product redissolves as phenolate. Re-acidify to pH 7.
Streaking on Column Silanol interaction.[1]Increase TEA concentration to 2% or switch to Amino-bonded silica.
Grey/Black Product Residual Palladium.[1]Treat organic solution with SiliaMetS® Thiol or activated carbon before crystallization.[1]

References

  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Synthesis of substituted biaryls via Suzuki coupling. (General reference for coupling conditions).

  • BenchChem Application Note. A Researcher's Guide to Pyridine Purification: Acid-Base Extraction Protocols.[1]

  • US Patent 20160060263. Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide (Vismodegib intermediates).[1] (Specific solubility data for the target scaffold).

  • Journal of Chromatography A, 1216(18). Separation of chlorophenols and pyridine derivatives using pH-modified mobile phases.[1]

Sources

Method

Application Note: Precision Crystallization Solvents for Chloropyridinyl Phenols

Focus Compound: 3,5,6-Trichloro-2-pyridinol (TCP) and related isomers. Executive Summary Chloropyridinyl phenols, specifically 3,5,6-trichloro-2-pyridinol (TCP) , are critical intermediates in the synthesis of organophos...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 3,5,6-Trichloro-2-pyridinol (TCP) and related isomers.

Executive Summary

Chloropyridinyl phenols, specifically 3,5,6-trichloro-2-pyridinol (TCP) , are critical intermediates in the synthesis of organophosphate insecticides (e.g., Chlorpyrifos) and herbicides (e.g., Triclopyr).[1][2] Achieving pharmaceutical-grade or high-purity agrochemical standards (>98%) requires rigorous control over crystallization solvents to reject structural isomers (e.g., 3,4,5-trichloro isomers), unreacted starting materials (tetrachloropyridine), and metallic residues.

This guide details the thermodynamic logic and operational protocols for purifying TCP using two complementary strategies: Acid-Base pH Swing Crystallization (for bulk impurity rejection) and Thermal Recrystallization (for polymorph and habit control).

Solvent Selection Logic & Thermodynamics

The purification of TCP relies on its dual nature: it behaves as a lipophilic organic solid in its protonated form but becomes a highly water-soluble salt upon deprotonation.

Physicochemical Profile
PropertyValueImplication for Crystallization
Melting Point 172–174 °CHigh thermal stability allows for high-temperature recrystallization (e.g., boiling water/toluene).
pKa (Acidic) ~4.51Critical Control Point: pH > 9.5 solubilizes TCP as a salt; pH < 4.0 precipitates it.
Solubility (Water) 2.5 g/L (20°C)"Antisolvent" for the protonated form; ideal for yield recovery.
Solubility (Organics) High (MeOH, ACN, Toluene)Good for dissolving crude tars; Toluene is preferred for anhydrous isolation.
Solvent Class Decision Matrix

The choice of solvent depends on the specific impurity profile:

  • Water (pH adjusted): Best for Bulk Purification.

    • Mechanism:[3][4] Chemical reaction crystallization. Converts TCP to Na-TCP (soluble), filters insoluble organics (tars, unreacted tetrachloropyridine), then reprecipitates TCP with acid.

  • Boiling Water: Best for Crystal Habit.

    • Mechanism:[3][4] Thermal solubility gradient. TCP is moderately soluble in boiling water but insoluble in cold. Promotes the growth of colorless laths (ideal for filtration).

  • Toluene/Xylene: Best for Anhydrous Needs.

    • Mechanism:[3][4] High temperature coefficient. Dissolves TCP at reflux; rejects inorganic salts and polar degradation products upon cooling.

Protocol 1: Acid-Base pH Swing (Primary Isolation)

Objective: Isolation of TCP from crude reaction mixtures (e.g., alkaline hydrolysis of tetrachloropyridine). This method effectively removes non-acidic organic impurities.

Reagents
  • Crude TCP

  • Base: 10-20% NaOH solution

  • Acid: 15% HCl solution

  • Solvent: Deionized Water[1][3][4][5]

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend crude TCP in deionized water (Ratio: 1 g solid : 5-6 mL water).

    • Slowly add 20% NaOH while stirring.

    • Target: Adjust pH to 9.5–10.0 . Heat to 95°C to ensure complete reaction.

    • Scientific Rationale: At pH 10, TCP (pKa 4.51) is >99.9% deprotonated (Na-TCP), becoming water-soluble. Non-acidic impurities (e.g., polychlorinated pyridines) remain insoluble.

  • Hot Filtration (Impurity Rejection):

    • Filter the hot solution (85-95°C) through a coarse sintered glass funnel or filter press.

    • Action: Discard the filter cake (contains unreacted starting materials and tars). Keep the clear filtrate.

  • Controlled Precipitation (Crystallization):

    • Cool the filtrate to 25–30°C.

    • Slowly add 15% HCl dropwise with vigorous agitation.

    • Critical Step: Do not dump acid. Dropwise addition prevents the occlusion of salts inside the crystal lattice.

    • Target: Adjust pH to 4.0–4.5 .

    • Observation: A thick white precipitate of protonated TCP will form.

  • Isolation:

    • Filter the slurry.[3][6][7][8] Wash the cake with 2x volumes of acidic water (pH 4) to remove NaCl.

    • Dry at 60°C under vacuum.

Protocol 2: Thermal Recrystallization (Polishing)

Objective: Removal of isomeric impurities and improvement of crystal habit (form) for better flowability.

Option A: The "Green" Aqueous Method (Preferred)
  • Saturation: Suspend the semi-pure TCP (from Protocol 1) in boiling deionized water (100°C).

    • Note: You need a nearly saturated solution.[1] If oiling out occurs, add a small amount of surfactant or increase water volume slightly.

  • Clarification: If the solution is colored, add 1% wt/wt activated charcoal, stir for 10 mins, and filter hot.

  • Nucleation & Growth:

    • Allow the filtrate to cool slowly to room temperature (approx. 10°C/hour).

    • Result: TCP crystallizes as long, colorless laths . Rapid cooling results in amorphous powder or needles that clog filters.

  • Harvest: Filter and dry.

Option B: The Toluene Method (Anhydrous)
  • Dissolution: Dissolve TCP in Toluene at reflux (110°C).

  • Azeotropic Drying: If water is present, use a Dean-Stark trap to remove it azeotropically.

  • Crystallization: Cool to 0–5°C. TCP solubility drops drastically in cold toluene, providing high recovery yields (>90%).

Process Logic Visualization

The following diagram illustrates the decision pathways and chemical logic for purifying Chloropyridinyl Phenols.

TCP_Purification Crude Crude TCP Mixture (TCP + Isomers + Tars) Dissolve_Base Step 1: Dissolve in Water + NaOH (Target pH 9.5-10) Crude->Dissolve_Base Check_Solubility Is impurity Soluble? Dissolve_Base->Check_Solubility Filter_Hot Step 2: Hot Filtration (Remove Insoluble Organics) Check_Solubility->Filter_Hot Non-acidic impurities remain solid Filtrate Filtrate: Na-TCP (Soluble) Filter_Hot->Filtrate Cake Waste Cake: Unreacted Tetrachloropyridine Filter_Hot->Cake Acidify Step 3: Acidification (Add HCl to pH 4.0-4.5) Filtrate->Acidify Precipitate Precipitate: Protonated TCP Acidify->Precipitate pKa transition (Soluble -> Insoluble) Recryst Step 4: Thermal Recrystallization (Boiling Water or Toluene) Precipitate->Recryst Optional Polishing Final_Product Final Product: TCP Crystals (>99% Purity) Recryst->Final_Product Slow Cooling (Lath Formation)

Figure 1: Decision Logic for the purification of 3,5,6-trichloro-2-pyridinol, highlighting the critical pH swing mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during acidification; impurity concentration too high.Cool filtrate to <30°C before adding acid.[3] Ensure slow agitation.
Low Yield pH not low enough; TCP is slightly soluble in water.Ensure pH is adjusted to 4.0 (below pKa). Cool to 5°C for final isolation.
Colored Crystals Oxidation products or tars trapped in lattice.Use Activated Carbon (charcoal) during the hot alkaline phase (Protocol 1) or hot aqueous phase (Protocol 2).
Poor Filtration Crystal size too small (nucleation too fast).Slow down cooling rate. In Protocol 2, wrap the flask in foil/towels to extend cooling time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link][2]

  • IUCrData (2024). Crystal structure and hydrogen bonding of 3,5,6-trichloro-2-pyridinol. (Describing the "lath" habit from aqueous crystallization). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-3-(pyridin-2-yl)phenol Synthesis

Ticket ID: #SYN-PYR-PH-04 Topic: Yield Optimization for Ortho-Pyridyl Biaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Analysis You are encountering l...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PYR-PH-04 Topic: Yield Optimization for Ortho-Pyridyl Biaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Analysis

You are encountering low yields in the synthesis of 4-Chloro-3-(pyridin-2-yl)phenol . This is a classically difficult transformation due to the convergence of three antagonistic factors:

  • The "2-Pyridyl Problem": 2-substituted pyridines are notoriously difficult coupling partners. 2-Pyridyl boronic acids are highly unstable (rapid protodeboronation), and 2-halopyridines are prone to poisoning Palladium catalysts via Nitrogen-chelation.

  • Steric Hindrance: The coupling is ortho to the chlorine atom on the phenol ring and ortho to the nitrogen on the pyridine ring. This "ortho-ortho" coupling requires highly active, bulky ligands to force reductive elimination.

  • Phenolic Interference: Free phenolic hydroxyl groups (-OH) are acidic (

    
    ) and can quench active catalytic species or form phenoxide anions that coordinate tightly to the metal center, arresting the catalytic cycle.
    

The Solution: To maximize yield, you must switch catalytic systems to a bulky, electron-rich phosphine (Buchwald-type) and likely protect the phenol to prevent catalyst sequestration.

Critical Reaction Parameters (The "Why")

The following table summarizes the failure modes associated with standard conditions and the required technical adjustments.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Technical Rationale
Catalyst/Ligand Pd(PPh

)

or Pd(dppf)Cl

XPhos Pd G4 or SPhos Pd G4 Standard ligands cannot prevent the pyridine Nitrogen from binding to Pd. Bulky ligands like XPhos create a "shield" that prevents this poisoning and accelerates coupling.
Coupling Partner 2-Pyridylboronic acid2-Bromopyridine + Arylboronic Ester 2-Pyridylboronic acids decompose (protodeboronate) within minutes in aqueous base. Inverting the polarity (coupling stable aryl boronates with 2-halopyridines) is crucial.
Phenol State Free Phenol (-OH)Protected Phenol (e.g., -OMOM, -OTBS)Free phenoxides poison the catalyst. Protecting the group as a Methoxymethyl (MOM) or Silyl ether prevents this interaction.
Base Na

CO

K

PO

Potassium phosphate is more soluble in organic/aqueous mixtures and provides the specific basicity required for the transmetallation step without accelerating deboronation.

Recommended Protocol

Objective: Synthesis of 4-Chloro-3-(pyridin-2-yl)phenol via Suzuki-Miyaura Coupling.

Phase A: Substrate Preparation (Protection)

Do not attempt this coupling with the free phenol unless you are using high-loading Pd (5-10 mol%) and accept lower yields.

  • Precursor: Start with 3-bromo-4-chlorophenol .

  • Protection: Protect as the MOM ether (using MOM-Cl/DIPEA) or THP ether .

    • Why? These groups are stable to basic Suzuki conditions but easily removed with mild acid (HCl/MeOH) post-coupling.

  • Borylation: Convert the protected aryl bromide to the pinacol boronate using Bis(pinacolato)diboron (B

    
    pin
    
    
    
    )
    , Pd(dppf)Cl
    
    
    , and KOAc in Dioxane.
Phase B: The Coupling Reaction (Optimized)

This protocol uses XPhos Pd G4 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and immediate activation.

  • Reagents:

    • Substrate A: (5-(methoxymethoxy)-2-chlorophenyl)boronic acid pinacol ester (1.0 equiv)

    • Substrate B: 2-Bromopyridine (1.2 equiv)

    • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

    • Base: K

      
      PO
      
      
      
      (0.5 M aqueous solution, 3.0 equiv)
    • Solvent: THF or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with Substrate A, Substrate B, and XPhos Pd G4.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent (THF) and the aqueous K

      
      PO
      
      
      
      solution.
    • Heat to 60-80°C for 2-4 hours. Note: XPhos is highly active; excessive heat (>100°C) may cause catalyst decomposition.

    • Monitor by HPLC/UPLC.[1] Look for the disappearance of the aryl boronate.

Phase C: Deprotection & Purification
  • Workup: Dilute with EtOAc, wash with water/brine.[2][3] Dry over Na

    
    SO
    
    
    
    .
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour to remove the MOM/THP group.

  • Purification: The final product is amphoteric (pyridine is basic, phenol is acidic).

    • Method: Flash chromatography using DCM:MeOH (95:5).

    • Tip: If the product streaks, add 1% Triethylamine to the eluent, then wash the collected fractions with buffer to remove the amine.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[4] Why?

  • Diagnosis: Catalyst Poisoning or Ligand Scavenging.[2]

  • Fix: The pyridine product itself might be poisoning the catalyst.[2] Ensure you are using XPhos or SPhos . These ligands are bulky enough to prevent the product (a 2-substituted pyridine) from binding to the Palladium center. Do not use simple ligands like PPh

    
    .
    

Q2: I see the starting material disappear, but the major product is just the de-boronated phenol (Chlorobenzene derivative).

  • Diagnosis: Protodeboronation.[4]

  • Fix: This happens when the transmetallation is slower than the hydrolysis of the C-B bond.

    • Reduce the water content (use anhydrous K

      
      PO
      
      
      
      suspended in Dioxane).
    • Increase the catalyst loading to speed up the coupling.

    • Switch to a MIDA Boronate slow-release system if instability persists.

Q3: Can I use 2-Chloropyridine instead of 2-Bromopyridine?

  • Answer: Generally, No . 2-Chloropyridines are exceptionally sluggish towards oxidative addition due to the electron-deficient nature of the ring deactivating the C-Cl bond. If you must use the chloride, you will need BrettPhos Pd G4 and higher temperatures (100°C+), which risks deboronation. Stick to the bromide or iodide.

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing this specific reaction.

G Start Start: Low Yield of 4-Cl-3-(Py-2-yl)phenol CheckProt Is the Phenol Protected? Start->CheckProt Protect Action: Protect as MOM or THP ether CheckProt->Protect No CheckLigand Ligand Selection CheckProt->CheckLigand Yes Protect->CheckLigand StdLigand Using PPh3 / dppf? CheckLigand->StdLigand Standard SwitchLigand Action: Switch to XPhos or SPhos Pd G4 CheckLigand->SwitchLigand Already Bulky StdLigand->SwitchLigand CheckBoron Boron Source? SwitchLigand->CheckBoron PyBoron Using 2-Pyridyl Boronic Acid? CheckBoron->PyBoron Unstable Path SwitchPolarity Action: Switch Polarity (Aryl Boronate + 2-HaloPy) CheckBoron->SwitchPolarity Stable Path PyBoron->SwitchPolarity Success Target Synthesized (Purify via DCM/MeOH) SwitchPolarity->Success High Yield

Caption: Optimization logic flow. Red nodes indicate high-risk failure points; Green nodes indicate corrective technical actions.

References

  • Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. Describes the specific utility of XPhos/SPhos for 2-pyridyl systems.

  • Pfizer Inc. "Pyridine sulfinates as general nucleophilic coupling partners." Chemical Science.

  • Sigma-Aldrich. "XPhos Pd G4 Product Guide & Application Note.

  • Genentech. "Vismodegib (Erivedge) Synthesis Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-3-(pyridin-2-yl)phenol Aqueous Solubility

Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals struggling with the aqueous solubility of 4-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals struggling with the aqueous solubility of 4-Chloro-3-(pyridin-2-yl)phenol .

Due to its specific structural features, this compound presents classic formulation challenges. Below, you will find the mechanistic causality of these issues, diagnostic FAQs, validated formulation strategies, and step-by-step experimental protocols.

The Causality of Precipitation: Mechanistic Overview

To successfully dissolve 4-Chloro-3-(pyridin-2-yl)phenol, you must first understand why it resists water. The compound is amphoteric , meaning it contains both a weakly basic group and a weakly acidic group[1]:

  • The Pyridine Ring (Weak Base): Possesses a conjugate acid pKa of approximately ~5.2.

  • The Phenol Group (Weak Acid): The electron-withdrawing 4-chloro substitution lowers the typical phenol pKa to approximately ~9.3.

The pH 7.4 "Dead Zone": At physiological pH (7.4), the environment is too basic to protonate the pyridine ring and too acidic to deprotonate the phenol group. Consequently, the molecule exists almost entirely in its unionized (neutral) state . Without an ionic charge to facilitate ion-dipole interactions with water, the compound's high lipophilicity (driven by the chlorobenzene and pyridine rings) and strong crystal lattice energy dominate, causing rapid precipitation[2].

The World Health Organization (WHO) guidelines on pH-solubility profiles emphasize that amphoteric active pharmaceutical ingredients (APIs) will always exhibit a solubility minimum in this intermediate pH range[3].

Diagram 1: pH-Dependent Speciation and Solubility Pathway

Speciation Acidic Acidic Neutral Neutral pH (~7.4) Unionized Form Precipitation Zone Acidic->Neutral Increase pH (Deprotonation) Neutral->Acidic Decrease pH (Protonation) Basic Basic Neutral->Basic Increase pH (Deprotonation) Basic->Neutral Decrease pH (Protonation)

Caption: Chemical speciation of 4-Chloro-3-(pyridin-2-yl)phenol across the pH spectrum.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:100 into PBS (pH 7.4) for my in vitro assay, the solution immediately turns cloudy. How do I fix this? A: This is a classic "solvent crashing" phenomenon. When the DMSO diffuses into the bulk aqueous phase, the local dielectric constant drops rapidly. Because the compound is unionized at pH 7.4, it nucleates and precipitates before it can disperse. Solution: You must lower the interfacial tension using a cosolvent cascade[4]. Do not dilute directly into PBS. Instead, pre-mix your DMSO stock with a surfactant (like Tween-80 or Cremophor EL) before introducing the aqueous buffer.

Q2: I need to dose this compound in vivo (IV injection) at 5 mg/kg, but I cannot use extreme pH or high DMSO concentrations due to toxicity. What is the best approach? A: For parenteral formulations where pH adjustment is physiologically restricted, cosolvency combined with complexation is the gold standard[5]. Use a vehicle consisting of 5% DMSO, 40% PEG-400, and 55% Saline, or utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD encapsulates the lipophilic chlorophenol moiety within its hydrophobic cavity while maintaining a hydrophilic exterior, vastly improving solubility without organic solvent toxicity[6].

Q3: Can I just heat the PBS to 37°C to force the compound into solution? A: No. While heating increases the thermodynamic solubility limit temporarily, it does not change the ionization state of the molecule. Once the solution cools back to room temperature (or upon administration), the solution will become supersaturated and the compound will crash out, potentially ruining your assay or causing an embolism in vivo.

Formulation Strategies & Quantitative Comparison

The following table summarizes the field-proven strategies for solubilizing amphoteric, poorly water-soluble compounds[1][5][6].

Solubilization StrategyMechanism of ActionExpected Solubility LimitBiological Compatibility
pH Adjustment (pH 3.0) Protonates pyridine to form a water-soluble cation.> 20 mg/mLPoor (Causes tissue irritation in vivo; alters cellular assays).
pH Adjustment (pH 11.0) Deprotonates phenol to form a water-soluble anion.> 20 mg/mLPoor (Highly caustic).
Cosolvent (PEG-400/PG) Reduces the polarity of the aqueous phase.2 - 5 mg/mLGood (Standard for IV/PO formulations).
Surfactant (Tween-80) Micellar solubilization above the Critical Micelle Concentration.1 - 3 mg/mLModerate (Can cause hemolysis at high %).
Complexation (HP-β-CD) Host-guest inclusion of the hydrophobic rings.5 - 10 mg/mLExcellent (Highly biocompatible).

Experimental Protocols

To ensure self-validating and reproducible results, follow these strictly ordered methodologies.

Protocol A: Cosolvent-Assisted Solubilization for In Vitro Assays (The "Cascade" Method)

Goal: Achieve a clear 100 µM working solution in pH 7.4 buffer without precipitation.

  • Primary Solubilization: Weigh exactly 2.06 mg of 4-Chloro-3-(pyridin-2-yl)phenol and dissolve it in 1.0 mL of 100% anhydrous DMSO. Vortex for 60 seconds. Validation: The solution must be completely transparent with no particulates. (This is your 10 mM Stock).

  • Surfactant Coating: In a separate tube, add 10 µL of the 10 mM DMSO stock to 10 µL of 100% Tween-80. Pipette up and down 15 times to ensure the compound is intimately mixed with the surfactant micelles before water is introduced.

  • Aqueous Dilution: Slowly add 980 µL of PBS (pH 7.4) to the DMSO/Tween-80 mixture dropwise (approx. 1 drop per second) while continuously vortexing at medium speed.

  • Final Validation: Hold the tube against a dark background and shine a light through it. It should exhibit no Tyndall effect (light scattering). This yields a stable 100 µM solution (1% DMSO, 1% Tween-80).

Protocol B: pH-Shift Solubilization for Analytical/Chemical Stock

Goal: Achieve a >10 mg/mL aqueous stock for non-biological applications.

  • Suspension: Suspend 100 mg of the compound in 8.0 mL of distilled water. The compound will float and refuse to dissolve.

  • Acidification: Using a calibrated pH meter, begin adding 0.1 M HCl dropwise under constant magnetic stirring.

  • Ionization: As the pH drops below 4.5, the suspension will begin to clear as the pyridinium cation forms[2]. Continue adding HCl until the pH reaches 3.0.

  • Volume Adjustment: Once completely clear, adjust the final volume to 10.0 mL with distilled water. Validation: If the pH is accidentally raised above 5.0, the compound will immediately precipitate.

Formulation Decision Matrix

Use the following logical workflow to determine the exact formulation strategy based on your experimental constraints.

DecisionTree Start Need to dissolve 4-Chloro-3-(pyridin-2-yl)phenol Check_pH Is the final application strictly bound to physiological pH (7.4)? Start->Check_pH pH_No Use pH-Shift Method Adjust pH < 4.0 or > 10.5 Check_pH->pH_No No (Chemical Assay) pH_Yes Are organic solvents (e.g., DMSO) permitted? Check_pH->pH_Yes Yes (Biological Assay) Cosolvent Use Cosolvent Cascade (DMSO + Tween-80 + PBS) pH_Yes->Cosolvent Yes (In vitro) Complex Use Cyclodextrin Complexation (20% HP-β-CD in Saline) pH_Yes->Complex No (In vivo / Sensitive cells)

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

References

  • Cosolvent - Wikipedia. Wikipedia. Available at:[Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Available at:[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education. Available at:[Link]

  • Annex 4: WHO Expert Committee on Specifications for Pharmaceutical Preparations. World Health Organization (WHO). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Pyridyl Phenol Stability &amp; Storage

Current Status: Operational Topic: Preventing & Reversing Oxidation in Pyridyl Phenols Ticket Priority: High (Irreversible degradation risk) Diagnostic Matrix: Is Your Sample Compromised? Before proceeding to storage pro...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing & Reversing Oxidation in Pyridyl Phenols Ticket Priority: High (Irreversible degradation risk)

Diagnostic Matrix: Is Your Sample Compromised?

Before proceeding to storage protocols, assess the current state of your material using this rapid diagnostic table.

ObservationDiagnosisSeverityImmediate Action
White/Off-white Powder Pristine. No significant oxidation.NoneProceed to Standard Storage Protocol immediately.
Faint Pink/Rose Tint Early-stage Oxidation. Trace quinone formation (<1%).LowRescue Protocol A: Recrystallize or wash with degassed solvent.
Dark Brown/Red Sticky Solid Advanced Oxidation. Significant quinone polymerization.CriticalRescue Protocol B: Sodium Dithionite reduction required. Check purity via LC-MS.
LC-MS: M+14 or M+16 Peak Chemical Transformation. M+16 = N-Oxide; M+14 = Quinone/Ketone variant.HighDetermine if impurity is separable. If >5%, discard and resynthesize.

The Science of Instability: Why Do Pyridyl Phenols "Pink"?

To prevent degradation, you must understand the mechanism. Pyridyl phenols are uniquely vulnerable due to a "self-catalyzing" intramolecular interaction.

The "Internal Base" Effect

Unlike simple phenols, pyridyl phenols contain a basic nitrogen atom (pyridine ring) and an acidic proton (phenol).

  • Proton Coupled Electron Transfer (PCET): The pyridine nitrogen can act as a local base, accepting the phenolic proton.

  • Facilitated Oxidation: This pre-association lowers the oxidation potential of the phenol, making it significantly more susceptible to atmospheric oxygen than a standard benzene-phenol.

  • Quinone Formation: The loss of an electron and proton leads to a phenoxyl radical, which rapidly reacts with

    
     to form colored quinones (pink/red species).
    
Visualization: The Oxidation Cascade

The following diagram illustrates the pathway from a stable phenol to a colored quinone contaminant.[1]

OxidationMechanism Phenol Pyridyl Phenol (Colorless) Interaction Intramolecular Base Effect (Pyridine N pulls H+) Phenol->Interaction Equilibrium Radical Phenoxyl Radical (Reactive Intermediate) Interaction->Radical -e- (Oxidation) Quinone Ortho/Para Quinone (Pink/Brown Impurity) Radical->Quinone +O2 / Polymerization

Figure 1: The oxidation cascade.[2] The pyridine ring's basicity facilitates the initial radical formation, leading to colored quinone byproducts.

Standard Operating Procedures (SOP): Storage

Core Directive: The most effective stabilization strategy is Salt Formation . Converting the basic pyridine nitrogen into a hydrochloride (HCl) salt eliminates the "Internal Base" effect, significantly increasing oxidation resistance [1].

Protocol A: Solid State Storage (The Gold Standard)
  • Salt Formation (Recommended): If your synthesis allows, isolate the material as the HCl salt .

    • Why: Protonating the pyridine nitrogen removes its ability to assist in phenolic deprotonation and reduces the electron density of the ring, raising the oxidation potential.

  • Container Selection: Use amber glass vials with Teflon-lined caps.

    • Why: Amber glass blocks UV light (photo-oxidation); Teflon prevents oxygen permeation better than polyethylene.

  • Atmosphere: Flush the headspace with Argon (Ar) or Nitrogen (

    
    ).
    
    • Tip: Argon is heavier than air and provides a better "blanket" for solids than Nitrogen.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation (hygroscopicity management).

Protocol B: Solution Storage (High Risk)

Avoid storing pyridyl phenols in solution for >24 hours. If unavoidable:

SolventSuitabilityNotes
DMSO AVOID DMSO is a mild oxidant and hygroscopic. It accelerates quinone formation [2].
Methanol Acceptable Must be degassed. Good solubility for HCl salts.[3]
Water Poor High dissolved

content; promotes rapid oxidation at neutral pH.

Degassing Workflow:

  • Sparge solvent with Helium or Argon for 15 minutes.

  • Dissolve compound under inert flow.

  • Seal immediately with Parafilm or a septum.

Rescue Protocols: Reversing Oxidation

If your material has turned pink, use Sodium Dithionite (


) . It is a specific reducing agent that converts quinones back to hydroquinones (phenols) without reducing the pyridine ring [3].
The Dithionite Wash (For <5% Oxidation)

Applicability: Use when the solid is slightly pink but chemically mostly pure.

  • Dissolve: Dissolve your pyridyl phenol in a water-miscible organic solvent (e.g., Methanol or Ethanol).

  • Prepare Reductant: Prepare a 10% w/v aqueous solution of Sodium Dithionite (

    
    ).
    
    • Note: Use fresh dithionite; it degrades in air.

  • Mix: Add the dithionite solution to your organic layer. Shake vigorously. The pink color should fade immediately.

  • Extract:

    • Dilute with water.[4]

    • Adjust pH to neutral (if working with free base) or acidic (if working with salt).

    • Extract into Ethyl Acetate or DCM.

  • Dry: Dry over

    
     and concentrate in vacuo.
    
Visualization: Storage Decision Tree

StorageWorkflow Start Synthesized Pyridyl Phenol Form Can you form a Salt? Start->Form MakeSalt Convert to HCl Salt (High Stability) Form->MakeSalt Yes FreeBase Keep as Free Base (High Risk) Form->FreeBase No (Bioassay req.) Packing Pack under Argon Amber Vial MakeSalt->Packing FreeBase->Packing Freezer Store at -20°C Packing->Freezer

Figure 2: Decision tree for maximizing shelf-life. Salt formation is the critical control point.

Frequently Asked Questions (FAQs)

Q: Can I use BHT (Butylated Hydroxytoluene) as a stabilizer? A: Yes, but with caution. BHT (0.1%) is effective for solution storage [4]. However, for drug development intermediates, adding a stabilizer introduces a new impurity that must be removed later. Physical exclusion of oxygen (Argon) is preferred over chemical additives.

Q: My LC-MS shows the correct mass, but the solid is pink. Can I use it? A: Likely yes. Quinones have high extinction coefficients, meaning even trace amounts (ppm level) can cause visible coloration. If the LC-MS purity is >98% and the UV trace at your detection wavelength is clean, the "pinking" is cosmetic. However, for precise kinetics or biological assays, perform the Dithionite Wash .

Q: Why does my pyridyl phenol degrade faster in DMSO than in solid state? A: DMSO is hygroscopic and can act as an oxygen carrier. Furthermore, the high dielectric constant of DMSO stabilizes the charge-separated transition states involved in the oxidation mechanism. Always store DMSO solutions frozen if they must be kept.

References

  • Stability of Pyridine Derivatives

    • Title: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms[3]

    • Source: ResearchG
    • Link:[Link]

  • Oxidation Mechanisms & Storage

    • Title: Influence of Storage Conditions on Stability of Phenolic Compounds[5][6]

    • Source: NIH / PMC
    • Link:[Link]

  • Purification/Rescue (Sodium Dithionite)

    • Title: A method for preparing analytically pure sodium dithionite (Reductant usage)[7]

    • Source: PubMed
    • Link:[Link][7]

  • General Air-Sensitive Handling

    • Title: How to Store Air Sensitive Materials[8]

    • Source: Ossila[9]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Chloro-3-(pyridin-2-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this bulletin to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded guida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this bulletin to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded guidance on the handling, stability, and troubleshooting of 4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) .

While this building block is highly valuable in medicinal chemistry for accessing novel heterocyclic scaffolds, its dual-functional nature—combining a redox-sensitive phenol with a coordinating pyridine ring—creates specific vulnerabilities when stored at room temperature.

Mechanistic Insights: Why Room Temperature Storage is a Risk

To understand how to handle this compound, we must first understand its structural causality. 4-Chloro-3-(pyridin-2-yl)phenol contains three distinct chemical micro-environments:

  • The Phenol Moiety: Phenolic compounds are inherently susceptible to auto-oxidation. Exposure to ambient oxygen and light at room temperature provides the activation energy required to abstract the phenolic hydrogen, generating a resonance-stabilized phenoxy radical. This radical rapidly propagates, leading to the formation of colored quinones and oxidative coupling products[1].

  • The Pyridine Ring: Pyridine is a weak base and a strong ligand for transition metals. Trace metals (e.g., Fe³⁺, Cu²⁺) introduced via stainless steel spatulas or low-grade glassware can coordinate to the pyridine nitrogen. These localized metals can act as in-situ catalysts, driving localized Fenton-like reactions that drastically accelerate the oxidation of the adjacent phenol moiety[2].

  • The Chloro Substituent: While halogenation generally increases the environmental persistence of aromatic rings[3], the ortho/para directing nature of the phenol hydroxyl group still leaves the ring vulnerable to electrophilic oxygen species.

G A 4-Chloro-3-(pyridin-2-yl)phenol (Intact) B Ambient Light & O2 (Room Temp Exposure) A->B Exposed to C Pyridine Moiety Trace Metal Coordination A->C Sensitizes D Phenoxy Radical Formation (Initiation) B->D Triggers C->D Catalyzes E Oxidative Coupling / Quinone Formation D->E Propagates F Discoloration & Purity Loss (Yellow/Brown) E->F Results in

Figure 1: Mechanistic pathway of 4-Chloro-3-(pyridin-2-yl)phenol degradation at room temperature.

Troubleshooting & FAQs

Q1: I accidentally left a vial of 4-Chloro-3-(pyridin-2-yl)phenol on the benchtop at room temperature over the weekend. Is the batch ruined? A: Not necessarily, but it requires immediate analytical verification. Short-term exposure (48-72 hours) at room temperature in a tightly sealed, amber glass vial usually results in <1% degradation. However, if the container was clear glass (exposing it to UV/ambient light) or left unsealed (exposing it to atmospheric O₂ and moisture), the phenol oxidation rate increases exponentially[1]. Proceed directly to the LC-MS Integrity Assessment (Protocol 1).

Q2: The powder was originally off-white, but the top layer has turned a faint yellow/brown. What happened? A: This is the visual hallmark of phenol oxidation. The yellow/brown discoloration is caused by the formation of highly conjugated ortho- or para-quinones, or polymeric phenoxy dimers. Because these impurities have high molar absorptivity, even a 0.5% impurity profile can cause a dramatic color change. Do not use discolored material in sensitive catalytic cross-coupling reactions, as the quinones will poison palladium or copper catalysts.

Q3: Does the pH of my reaction buffer affect the stability of this compound if I prepare stock solutions at room temperature? A: Yes, profoundly. Phenols are significantly more susceptible to oxidation at an alkaline pH because the formation of the phenoxide anion lowers the oxidation potential[1]. If you are preparing aqueous or semi-aqueous stock solutions, maintain a slightly acidic to neutral pH (5.0–7.0) to protonate the phenol and enhance room-temperature stability.

Quantitative Data: Analytical Profile

To self-validate the integrity of your compound, compare your analytical results against the baseline metrics in Table 1.

Table 1: Analytical Profile and Degradation Markers for 4-Chloro-3-(pyridin-2-yl)phenol

ParameterIntact Compound (Expected)Degraded Compound (Markers)
Visual Appearance White to pale off-white powderYellow, tan, or brown powder
LC-MS (

[M+H]⁺)
206.0 (Base peak)204.0 (Quinone), 411.0 (Dimer)
HPLC Relative Retention Time (RRT) 1.000.85 (Oxidized polar species), 1.30 (Dimers)
UV-Vis Absorption Maxima ~270 nm, ~310 nmBroad tailing into 400-500 nm (Visible region)
Solubility (Room Temp) Clear solution in DMSO/MeOHCloudy or colored solution (insoluble polymers)

Experimental Workflows & Protocols

Workflow Start Compound Left at Room Temp Visual Visual Inspection Start->Visual PassVis White/Off-White Powder Visual->PassVis FailVis Yellow/Brown Discoloration Visual->FailVis LCMS Run LC-MS / HPLC Analysis PassVis->LCMS FailVis->LCMS High Risk PassLC Purity ≥ 95% LCMS->PassLC FailLC Purity < 95% (Quinone Peaks) LCMS->FailLC Proceed Proceed with Experiment (Store at 4°C) PassLC->Proceed Rescue Perform Recrystallization (See Protocol 2) FailLC->Rescue

Figure 2: Decision tree for assessing and troubleshooting room temperature exposure.

Protocol 1: LC-MS Integrity Assessment

Objective: Quantify the extent of room-temperature degradation before proceeding with synthesis.

  • Sample Preparation: Dissolve 1.0 mg of the suspect 4-Chloro-3-(pyridin-2-yl)phenol in 1.0 mL of LC-MS grade Methanol. Do not use basic solvents.

  • Mobile Phase Setup:

    • Phase A: LC-MS grade Water with 0.1% Formic Acid (maintains acidic pH to prevent on-column oxidation).

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) at 40°C. Run a gradient from 5% B to 95% B over 5 minutes.

  • Data Interpretation: Extract the chromatogram at 254 nm. If the peak area of the intact mass (

    
     206) is <95% relative to the total area, or if distinct early-eluting peaks (
    
    
    
    204) are present, the batch must be purified.
Protocol 2: Rescue Purification (Recrystallization)

Objective: Salvage a degraded batch by removing oxidized quinones and polymeric impurities.

  • Solvent Selection: Prepare a solvent system of Toluene and Hexane. (The intact phenol is moderately soluble in hot toluene, while polar oxidized impurities often crash out or remain in the mother liquor depending on their polymeric state).

  • Dissolution: In a fume hood, suspend the degraded compound in a minimal volume of Toluene. Heat gently to 70°C under an inert Argon atmosphere until the solid dissolves.

  • Hot Filtration (Crucial Step): If the solution remains cloudy or contains dark insoluble particulates (polymeric degradation products), perform a rapid hot filtration through a pre-warmed celite pad.

  • Crystallization: Gradually add Hexane dropwise to the hot Toluene solution until slight turbidity persists. Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.

  • Recovery: Filter the reformed white/off-white crystals under vacuum. Wash with ice-cold Hexane. Dry under high vacuum for 12 hours.

  • Storage: Transfer the rescued compound to an amber glass vial, flush with Argon, seal tightly with Parafilm, and store at 2-8°C (or -20°C for long-term storage).

References

  • Balancing Activity and Stability in Phenol Oxidation via In Situ H2O2 Generation Over Fe‐Modified AuPd Catalysts Cardiff University / ChemCatChem[Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Pyridyl Phenol Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridyl phenols. This guide is designed to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridyl phenols. This guide is designed to provide in-depth, field-proven insights into diagnosing and overcoming one of the most persistent challenges in this area: catalyst poisoning. Pyridyl phenols are crucial structural motifs in medicinal chemistry and materials science, and their efficient synthesis often relies on palladium-catalyzed cross-coupling reactions. However, the very nature of the substrates and reagents involved can lead to significant catalyst deactivation, resulting in stalled reactions, low yields, and inconsistent results.

This guide moves beyond simple procedural lists to explain the underlying causality of these issues, providing you with the knowledge to troubleshoot effectively and develop robust synthetic protocols.

Troubleshooting Guide: From Symptom to Solution

This section is structured to mirror the real-world workflow of a researcher facing a problematic reaction. We begin with the common symptom of a stalled reaction and guide you through diagnosis, poison identification, and finally, targeted mitigation strategies.

Q1: My reaction has stalled or shows very low conversion. Is catalyst poisoning the culprit?

This is the most common symptom, but it's crucial to differentiate catalyst poisoning from other potential issues before investing time in complex troubleshooting. A stalled reaction can indicate several problems.

Initial Diagnosis: First, rule out fundamental reaction setup errors:

  • Reagent Stoichiometry and Quality: Have you re-checked your calculations? Are your reagents (e.g., boronic acid, aryl halide) of sufficient purity and confirmed by analysis?

  • Reaction Conditions: Are the temperature, solvent, and base correct and optimized for your specific substrate? Refer to established protocols for similar couplings.[1]

  • Inert Atmosphere: Is your reaction rigorously free of oxygen? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and degrade sensitive phosphine ligands.[1][2][3]

If these factors are well-controlled, catalyst poisoning is a strong possibility. Key indicators of poisoning include:

  • Inconsistent Results: The reaction works one day but fails the next, even with the same procedure, suggesting variability in reagent lots.[3]

  • Formation of Palladium Black: The appearance of a black precipitate is a classic sign of catalyst aggregation into an inactive state.[2][3] This can be caused by poisoning or ligand degradation.

  • Batch-Specific Failure: A new bottle of a starting material or reagent causes the reaction to fail, while an older, proven batch works perfectly.[4]

To definitively confirm poisoning, a control experiment is essential. This forms the basis of a self-validating investigation.

Q2: How can I design an experiment to definitively diagnose catalyst poisoning?

A systematic, controlled experiment is the most reliable way to confirm that a poison in one of your reagents is responsible for deactivation.

Experimental Protocol 1: Diagnosing Catalyst Poisoning

Objective: To determine if a specific reagent lot contains catalyst poisons by comparing it against a high-purity or "gold-standard" reference.

Methodology:

  • Establish a Baseline: Run the reaction using reagents of the highest available purity (e.g., freshly recrystallized solids, anhydrous and degassed solvents, a trusted catalyst lot). This is your "Baseline Reaction." Record the reaction profile (conversion vs. time) using TLC, GC, or LC-MS.

  • Conduct the Test Reaction: Set up an identical reaction, but substitute one of the high-purity reagents with your suspect lot (e.g., the new batch of 5-bromo-N-phenylpyridin-3-amine). This is the "Test Reaction."[4]

  • Perform a "Spiking" Experiment (Optional but Recommended): Set up a third reaction using all high-purity reagents, but add a small amount (e.g., 5-10 mol%) of the suspect reagent to "spike" the reaction.

  • Compare Results:

    • If the Baseline Reaction proceeds cleanly and the Test Reaction stalls, the suspect reagent is highly likely the source of the poison.

    • If the "Spiking" Experiment also shows significantly reduced activity compared to the baseline, this further confirms the presence of a potent poison in the suspect reagent.

This logical workflow provides a clear, evidence-based diagnosis.

start Reaction Stalled/ Low Conversion check_conditions Verify Conditions: - Temp, Solvent, Base - Inert Atmosphere - Stoichiometry start->check_conditions control_exp Run Control Experiments (Protocol 1) check_conditions->control_exp If conditions are correct baseline Baseline Reaction (High-Purity Reagents) control_exp->baseline test_reagent Test Reaction (Suspect Reagent) control_exp->test_reagent compare Compare Results baseline->compare test_reagent->compare poison_confirmed Poisoning Confirmed compare->poison_confirmed Test reaction fails no_poison Issue is Likely Condition-Related compare->no_poison Both reactions fail or succeed

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.[4]

Q3: What are the most common catalyst poisons in pyridyl phenol synthesis?

The synthesis of pyridyl phenols is particularly susceptible to specific classes of poisons due to the nature of the reagents involved.

  • Sulfur Compounds: Elemental sulfur and sulfur-containing organic compounds are potent poisons for palladium catalysts.[5][6] They can be introduced as impurities during the synthesis of aryl halides or other starting materials. Sulfur binds strongly and often irreversibly to the palladium surface, blocking active sites.[7][8]

  • Coordinating Nitrogen Heterocycles: The pyridine nitrogen itself (in the substrate or product) can act as a ligand, coordinating to the palladium center.[9] This can form stable, off-cycle complexes that remove the catalyst from the active cycle, leading to inhibition or deactivation.[3][10] This is especially problematic with 2-substituted pyridines.[9]

  • Excess Phosphine Ligands or Degradation Products: While necessary for catalysis, an incorrect ligand-to-metal ratio or the use of oxidized/degraded phosphine ligands can be detrimental. Phosphine oxides can alter catalyst activity.

  • Impurities in Boronic Acids: Boronic acids can be challenging to purify and may contain residual reagents from their synthesis or have started to decompose (protodeboronation), affecting the reaction.[1][11]

  • Reaction By-products: In some cases, intermediates or by-products can act as poisons by strongly adsorbing to the catalyst surface.[12]

Data Presentation: Impact of Common Poisons

The following table illustrates the typical effects of different poison classes on a generic Suzuki-Miyaura coupling for pyridyl phenol synthesis.

Poison TypeCommon SourceTypical ConcentrationObserved Effect on ReactionMechanism of Poisoning
Elemental Sulfur Impurity in aryl halide[5]>10 ppmComplete reaction stall, even at low levels.Strong, irreversible binding to Pd active sites.[5][7]
Thiophene Derivatives Impurity in solvents/reagents>50 ppmSignificant rate decrease; may not go to completion.Competitive binding to the palladium center.
Pyridine Substrate The reactant itselfHigh (Stoichiometric)Rate inhibition; reaction may stall at high conversion.Formation of stable, off-cycle Pd-pyridine complexes.[9][10]
Unidentified Organics Impurity in boronic acidVariableReduced yield, formation of by-products.Multiple potential mechanisms, including chelation.
Q4: I suspect my boronic acid is the problem. How can I effectively purify it?

Impurities in boronic acids are a frequent cause of failed cross-coupling reactions. Purification is often a necessary step to ensure reproducibility.

Experimental Protocol 2: Purification of Arylboronic Acids via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[13]

Materials:

  • Crude arylboronic acid

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Diethyl ether or Ethyl Acetate

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

  • Dissolution: Dissolve the crude boronic acid in diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH (3 x volume of organic layer). The boronic acid will deprotonate to form a water-soluble boronate salt, which moves to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Combine the aqueous layers. Discard the organic layer containing the impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl while stirring. The pure boronic acid will precipitate out as a solid as it becomes protonated and insoluble in water. Monitor the pH with litmus paper to ensure it is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove residual salts, followed by a small amount of cold diethyl ether or hexane to aid drying.

  • Drying: Dry the purified boronic acid under vacuum. It is crucial to ensure the product is completely dry, as residual water can be detrimental to the subsequent coupling reaction.

Q5: My catalyst is poisoned with sulfur. Can it be regenerated?

In some cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is possible. Thermal treatment is a common method to desorb sulfur species.[12][14]

Experimental Protocol 3: Thermal Regeneration of a Sulfur-Poisoned Pd/C Catalyst

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate safety measures.

Setup:

  • Place the poisoned Pd/C catalyst in a quartz tube within a tube furnace.

  • Ensure the furnace is equipped with a temperature controller and a connection to an inert gas line (Nitrogen or Argon).

Methodology:

  • Inert Purge: Purge the system with a steady flow of inert gas (e.g., 50-100 mL/min) for 30 minutes at room temperature to remove adsorbed reactants and oxygen.[12]

  • Temperature Ramp: While maintaining the inert gas flow, slowly ramp the temperature of the furnace to a target regeneration temperature, typically between 400 °C and 550 °C.[2][8] The optimal temperature may require some experimentation.

  • Thermal Hold: Maintain this temperature for 2-4 hours. During this time, adsorbed sulfur compounds can decompose and desorb from the catalyst surface.[12]

  • Cooling: After the hold period, turn off the furnace and allow the catalyst to cool to room temperature under the continuous flow of inert gas.

  • Testing: Once cooled, test the activity of the regenerated catalyst in a small-scale control reaction to determine if its performance has been restored.

Note: The success of regeneration depends heavily on the nature of the poison and the catalyst. Some poisons cause irreversible changes to the catalyst structure.[8]

Frequently Asked Questions (FAQs)

Q: What is "palladium black" and how do I prevent its formation? A: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)).[2][3] Its formation indicates that the active, soluble palladium complexes have aggregated and crashed out of solution, rendering them catalytically inactive. To prevent this, use stabilizing ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) that keep the palladium species soluble and mononuclear.[2] Ensuring a strictly inert atmosphere is also critical, as oxygen can promote catalyst decomposition.[3]

Q: How does ligand choice impact catalyst resistance to poisoning? A: Ligands are crucial for stabilizing the catalyst and tuning its reactivity.[15] Bulky, electron-donating ligands (e.g., biarylphosphines like SPhos or XPhos) can create a sterically hindered environment around the palladium center.[1] This can prevent poisons from accessing the metal's active site and also facilitate the desired reductive elimination step, which can help outcompete deactivation pathways.[15] In cases of substrate inhibition by pyridine, using a ligand that binds more strongly to palladium than the pyridine nitrogen can help keep the catalyst "on-cycle."[10]

Q: Can I use a "guard bed" in a flow chemistry setup to prevent poisoning? A: Yes, this is an excellent strategy for continuous flow processes. A guard bed is a pre-column packed with a sacrificial material (e.g., a less expensive adsorbent or an older batch of catalyst) placed upstream of the main catalyst bed.[9] This bed adsorbs the majority of the poison from the feedstock before it can reach and deactivate the more expensive, high-performance catalyst, thereby extending its operational lifetime.[9]

Visualizing the Problem: Mechanisms and Workflows

cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways pd0 Active Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_S Pd-S (Inactive) pd0->pd_S Irreversible Poisoning pd_N Pd-N Complex (Off-Cycle/Inactive) pd0->pd_N Reversible Inhibition or Deactivation pd_trans Ar-Pd(II)-R(L₂) pd_aryl->pd_trans Transmetalation (R-B(OH)₂) pd_black Palladium Black (Inactive Aggregate) pd_aryl->pd_black Aggregation pd_trans->pd0 product Product (Ar-R) pd_trans->product Reductive Elimination poison_S Sulfur Poison (S) poison_S->pd_S poison_N Pyridine Substrate (N) poison_N->pd_N

Caption: Mechanism of Palladium Catalyst Poisoning.[9][10]

cluster_prep Reaction Preparation start Suspect Reagent Lot Identified prep_baseline Prepare Baseline Reaction: - High-purity Aryl Halide - High-purity Boronic Acid - Fresh Solvent & Base start->prep_baseline prep_test Prepare Test Reaction: - Substitute ONE reagent  with the suspect lot start->prep_test run_reactions Run both reactions side-by-side under identical, optimized conditions prep_baseline->run_reactions prep_test->run_reactions monitor Monitor conversion vs. time (TLC, GC, LC-MS) run_reactions->monitor decision Compare Reaction Profiles monitor->decision conclusion_poison Conclusion: The suspect reagent lot contains a catalyst poison. decision->conclusion_poison path_poison conclusion_no_poison Conclusion: The issue is not reagent poisoning. Re-evaluate reaction conditions (temp, solvent, catalyst choice). decision->conclusion_no_poison path_no_poison path_poison Test reaction stalls while baseline reaction succeeds path_no_poison Both reactions show similar profiles (good or bad)

Caption: Experimental workflow for identifying the source of a catalyst poison.

References

  • DCL EUROPE GmbH. Regeneration of palladium based catalyst for methane abatment.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC.
  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • BenchChem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research. ACS Publications.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Squarespace.
  • BenchChem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds (Journal Article) | SciTech Connect. OSTI.GOV.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics. ACS Publications.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. PMC.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. ResearchGate.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • BenchChem. Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI.
  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-N-phenylpyridin-3-amine.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • BenchChem. 3-(Pyridin-2-YL)phenol | 98061-22-4.
  • How to purify boronic acids/boronate esters? ResearchGate.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed.
  • Boronic Acid matrices for the affinity purification of glycoproteins and enzymes. PubMed.
  • BenchChem. Palladium catalyst issues in cross-coupling reactions.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC.
  • Purification of boronic acids? : r/chemistry. Reddit.
  • How to purify boronic acids/boronate esters? ECHEMI.
  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis | ACS Catalysis. ACS Publications.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine.
  • BenchChem. Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems.
  • Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis | The Journal of Organic Chemistry. ACS Publications.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

Sources

Optimization

Technical Support Center: Resolution of Isomeric Chloropyridinyl Phenols

Status: Operational Lead Scientist: Senior Application Specialist Topic: Separation and Purification of Chlorinated Hydroxypyridine Isomers Last Updated: March 2026 Executive Summary & Chemical Context The Challenge: Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Separation and Purification of Chlorinated Hydroxypyridine Isomers Last Updated: March 2026

Executive Summary & Chemical Context

The Challenge: Chloropyridinyl phenols (chlorinated hydroxypyridines) exhibit keto-enol tautomerism (pyridinol


 pyridone). This dynamic equilibrium, combined with the electron-withdrawing nature of chlorine substituents, creates complex isomeric mixtures with overlapping pKa values and similar lipophilicities.

The Solution: Successful resolution requires a multi-modal approach. We do not rely on a single technique. Instead, we exploit the Acidity Differential (


pKa)  for bulk separation and Tautomeric Control  for chromatographic refinement.

Module A: Bulk Resolution via pH-Swing Extraction

Objective: Separation of regioisomers (e.g., 6-chloro-2-pyridinol vs. 4-chloro-2-pyridinol) or removal of non-acidic impurities (polychlorinated pyridines) using pKa manipulation.

The Mechanism

Chlorine substitution on the pyridine ring significantly lowers the pKa of the phenolic hydroxyl group.

  • 2-pyridinol: pKa

    
     11.6
    
  • 3,5,6-Trichloro-2-pyridinol (TCP): pKa

    
     4.5 – 5.0 (due to inductive stabilization of the phenolate anion).
    
  • Isomeric Impurities: often have slightly higher pKa values (5.5 – 7.0) or are non-acidic (neutral chlorinated pyridines).

Validated Protocol: The "pH Swing"
  • Step 1 (Solubilization): Dissolve the crude mixture in a biphasic system (e.g., Toluene/Water).

  • Step 2 (Basification): Adjust aqueous phase to pH > 10 using NaOH. All pyridinols convert to their water-soluble sodium salts. Neutral impurities (chloropyridines) remain in the organic phase.

  • Step 3 (Phase Cut): Discard the organic layer (removes neutral impurities).

  • Step 4 (Selective Precipitation): Acidify the aqueous phase slowly with HCl.

    • Critical Control Point: If separating two pyridinols, titrate to the pKa of the less acidic isomer first to precipitate it, or acidify to pH < 2 to crash out the target if it is the major component (e.g., TCP).

Workflow Diagram (DOT)

pH_Swing_Extraction Start Crude Isomeric Mixture Solvent Add Toluene + Water Start->Solvent Basify Adjust pH > 10 (NaOH) Solvent->Basify PhaseSep Phase Separation Basify->PhaseSep OrgLayer Organic Layer (Neutral Chloropyridines) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Pyridinol Salts) PhaseSep->AqLayer Keep Acidify Stepwise Acidification (HCl) AqLayer->Acidify Precip Target Isomer Precipitates Acidify->Precip At pH = pKa - 1

Caption: Figure 1. pH-Swing Extraction logic for separating acidic pyridinols from neutral impurities.

Module B: High-Performance Resolution (HPLC/SFC)

Objective: Analytical quantification or preparative isolation of closely eluting regioisomers.

The Tautomer Trap

Standard neutral mobile phases cause peak tailing and splitting because the analyte interconverts between the pyridinol (aromatic) and pyridone (amide-like) forms on the column.

The Fix: You must lock the molecule in a single form.

  • Acidic Lock: pH < 3.0 forces the protonated form (suppresses ionization).

  • Solvent Choice: Methanol promotes the pyridone form; Acetonitrile promotes the pyridinol form. Consistency is key.

Recommended Method Parameters
ParameterRecommendationRationale
Stationary Phase C18 Endcapped or Phenyl-HexylPhenyl-Hexyl offers

-

selectivity for positional Cl isomers.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses phenolate formation (

control).
Mobile Phase B AcetonitrileSharpens peaks compared to MeOH for chlorinated aromatics.
Gradient 5%

95% B over 15 min
Shallow gradient required for isomers with

min.
Detection UV 290-310 nmChloropyridinols absorb at higher wavelengths than simple phenols.
Method Development Decision Tree (DOT)

HPLC_Decision_Tree Start Start Method Dev Tail Peak Tailing? Start->Tail Acid Add 0.1% TFA/Formic Tail->Acid Yes Split Split Peaks? Tail->Split No Acid->Split Temp Increase Temp to 40°C Split->Temp Yes (Tautomers) Res Poor Resolution? Split->Res No Temp->Res Column Switch to Phenyl-Hexyl Res->Column Co-elution Success Validated Method Res->Success Rs > 1.5 Column->Success

Caption: Figure 2. Troubleshooting logic for HPLC separation of tautomeric chloropyridinols.

Troubleshooting & FAQs

Direct solutions to common operator complaints.

Q1: "My HPLC peaks are splitting, looking like a mixture even with a pure standard."

Diagnosis: Tautomerism. The interconversion rate between the hydroxy-pyridine and pyridone forms is comparable to the chromatographic timescale. Corrective Action:

  • Lower the pH: Ensure mobile phase pH is at least 2 units below the pKa (aim for pH 2.5).

  • Increase Temperature: Raising column temperature to 40–50°C increases the interconversion rate, merging the split peaks into a single, sharp average peak.

Q2: "I cannot separate 2,3,5,6-tetrachloropyridine from 3,5,6-trichloro-2-pyridinol using distillation."

Diagnosis: Boiling point overlap and sublimation issues. Corrective Action: Do not distill. Use the Chemical Resolution (Module A).

  • Dissolve mixture in dilute NaOH.

  • The pyridinol forms a salt and stays in water.

  • The tetrachloropyridine remains insoluble (neutral).

  • Filter or extract the neutral species with hexane. Acidify the filtrate to recover pure pyridinol [1].

Q3: "The recovery yield of my chloropyridinol is low after acidification."

Diagnosis: The compound has partial solubility in water, especially if the ionic strength is low. Corrective Action:

  • Salting Out: Add NaCl to saturation during the acidification step to decrease the solubility of the organic phenol (Common Ion Effect).

  • pH Overshoot: Ensure you have not acidified too far if your compound has a basic nitrogen that could protonate (forming a soluble cation), though this is rare for polychlorinated pyridines due to low basicity. Target pH 1-2 is usually safe for TCP-like molecules.

References

  • Dow Chemical Co. (1991). Process for the preparation of 3,5,6-trichloropyridin-2-ol. US Patent 4,996,323.

  • Delmar Cantu, M., et al. (2005).[1] Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis. Journal of Chromatography A, 1068(1), 99-105.[1]

  • Schürenkamp, J., et al. (2011).[2] Separation of positional CPP isomers by chiral HPLC-DAD. International Journal of Legal Medicine, 125(1), 95-99.[2]

  • BenchChem. (2025).[3] Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers.

Sources

Troubleshooting

Technical Support Center: Pyridyl Phenol Salt Management

Topic: Handling, Drying, and Characterization of Hygroscopic Pyridyl Phenol Salts Target Audience: Researchers, Process Chemists, and Drug Development Scientists Introduction Pyridyl phenol salts (typically pyridinium ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling, Drying, and Characterization of Hygroscopic Pyridyl Phenol Salts Target Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction

Pyridyl phenol salts (typically pyridinium phenolates) are a critical class of compounds often utilized as ionic liquids, organocatalysts, or precursors in proton-coupled electron transfer (PCET) reactions.[1][2][3][4][5][6] Their utility, however, is frequently compromised by their aggressive hygroscopicity.

Absorption of atmospheric moisture is not merely a physical contaminant issue; it is a chemical hazard. Water molecules can disrupt the delicate hydrogen-bonding network that stabilizes the salt lattice, potentially reverting the ionic salt (


) into its neutral precursors (

) or altering the proton activity in catalytic cycles.

This guide provides a self-validating workflow to diagnose, remediate, and prevent moisture contamination.

Module 1: Diagnosis & Characterization

How do I confirm if my salt has been compromised by moisture?

Q: What are the immediate visual indicators of moisture contamination?

A: While some salts deliquesce (turn into a liquid) immediately, others show subtle signs. Watch for:

  • Clumping/Agglomeration: Free-flowing powders turning into sticky clusters.

  • Phase Change: Appearance of an "oily" film on the crystal surface.

  • Opacity Shift: Transparent crystals turning opaque (micro-fractures caused by hydration changes).

Q: How can I quantitatively measure water content without consuming too much sample?

A: The Gold Standard is Coulometric Karl Fischer (KF) Titration .

  • Why Coulometric? Volumetric KF is for high water content (>1%). Hygroscopic salts typically require ppm-level detection (10–1000 ppm), which coulometric cells handle with higher precision.

  • Protocol Note: If your salt is insoluble in the standard methanolic KF reagent, use a solubilizing agent like formamide or use an evaporator oven attachment (heats the sample, carrier gas transports moisture to the cell) to prevent electrode fouling.

Q: Can I use NMR to check for dryness?

A: Yes, but it requires an internal standard.

  • Method: Dissolve the salt in an anhydrous deuterated solvent (e.g., DMSO-

    
     or CD
    
    
    
    CN) taken directly from a fresh ampoule.
  • Observation: Look for the

    
     peak. In DMSO-
    
    
    
    , it appears around 3.33 ppm.
  • Validation: Integrate the water peak against a known proton signal in your salt. If the molar ratio of

    
    :Salt > 0.1, drying is required.
    
Module 2: Remediation (Drying Protocols)

My salt is wet. How do I recover it?

Q: Is a vacuum oven sufficient?

A: Not always. Pyridyl phenol salts often hold "lattice water" which requires energy to break.

  • The Trap: Heating too high can melt the salt (many have MPs < 100°C) or sublime the phenol component if the salt dissociates.

  • The Fix: Use a ramp-dwell vacuum cycle with

    
     (Phosphorus Pentoxide) as a desiccant trap.
    
    • Set vacuum to < 0.1 mbar.

    • Ramp temp to 40°C. Hold 2 hours.

    • Ramp to 60°C (or 10°C below MP). Hold 12 hours.

Q: What is the most effective method for stubborn moisture?

A: Azeotropic Distillation with Toluene. This is superior to vacuum drying for removing deep-seated lattice water because the toluene-water azeotrope (boiling at ~84°C) actively "pulls" water out of the equilibrium.

Protocol: Azeotropic Drying

  • Dissolution: Dissolve the wet salt in anhydrous toluene (or benzene if permitted) under Argon.

  • Distillation: Distill off ~50% of the solvent volume. The water will co-distill with the toluene.

  • Evaporation: Remove the remaining solvent under high vacuum (Schlenk line).

  • Result: The resulting solid is often amorphous but chemically anhydrous.

Data: Efficiency of Drying Agents vs. Azeotrope

MethodResidual Water (ppm)Risk Factor
Vacuum Oven (60°C, no trap)~500 - 1000Re-absorption upon venting
Vacuum Desiccator (

)
~100 - 300Slow process (24-48h)
Azeotropic Distillation < 50 Thermal dissociation of salt
Molecular Sieves (in solution)< 20Physical entrapment of product
Module 3: Prevention & Handling

How do I weigh and transfer without re-contaminating?

Q: I don't have a glovebox. Can I handle these on the bench?

A: You must create a "local" inert environment.

  • Technique: Use the "Inverted Funnel" method .

    • Place your balance inside a large plastic bag or under a dedicated funnel.

    • Flow dry

      
       or Ar gently over the balance pan.
      
    • Crucial: Do not use paper weighing boats. They are hygroscopic.[5][7][8] Use glass weighing vials or aluminum boats.

Q: How do I store these salts long-term?

A:

  • Primary: Screw-cap vial with a PTFE-lined septum (taped with Parafilm/electrical tape).

  • Secondary: Place the vial inside a desiccator containing active silica gel or Drierite with an indicator.

  • Tertiary (Optional): Store the desiccator in a fridge (4°C) to slow chemical degradation, but allow it to warm to room temp before opening to prevent condensation.

Scientific Integrity: The Mechanism of Failure

Understanding why moisture is dangerous allows you to predict failure modes.

1. Proton Transfer Equilibrium Shift Pyridyl phenol salts exist in an equilibrium defined by the


 between the phenol and the pyridine.


Water (

) acts as a competitive hydrogen bond donor and acceptor. It solvates the phenolate anion (

), stabilizing it and potentially shifting the equilibrium back toward the neutral species, or forming a hydrate that alters the stoichiometry of the crystal lattice.

2. The "Goo" Factor (Deliquescence) As the salt absorbs water, the lattice energy is overcome by the hydration energy. The ordered crystal collapses into a disordered, concentrated aqueous solution (the "oil"). In this state, the effective concentration of the reagents is unknown, rendering stoichiometric reactions impossible.

Visualizing the Workflow
Figure 1: Decision Matrix for Drying Pyridyl Phenol Salts

Caption: A logic-flow diagram for selecting the appropriate drying method based on salt stability and water content.

DryingDecision Start Salt Condition Check IsWet Is Water > 500 ppm? Start->IsWet IsStable Thermally Stable (>80°C)? IsWet->IsStable Yes Verify Verify: KF Titration or NMR IsWet->Verify No VacOven Vacuum Oven (w/ P2O5 trap) IsStable->VacOven Yes Azeotrope Azeotropic Distillation (Toluene) IsStable->Azeotrope Yes (High Purity Req) Desiccator High Vac Desiccator (Room Temp) IsStable->Desiccator No (Labile) VacOven->Verify Azeotrope->Verify Desiccator->Verify

Figure 2: The "Inverted Funnel" Handling Technique

Caption: Schematic of the localized inert atmosphere technique for benchtop weighing.

HandlingWorkflow Source Dry N2/Ar Source Funnel Inverted Funnel (over Balance) Source->Funnel Continuous Flow Vial Glass Weighing Vial (No Paper Boats) Funnel->Vial Creates Inert Zone Transfer Quick Transfer (< 30 seconds) Vial->Transfer Reaction Reaction Vessel (Schlenk/Sealed) Transfer->Reaction

References
  • BenchChem. (2025).[1][5] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from

  • WorldOfTest. (2025). Karl Fischer Titration: Precise Moisture Analysis Made Easy. Retrieved from

  • Ibrahim, Y., et al. (2007).[9] Hydrogen bonding interactions of pyridine[9][10][11][12]•+ with water: stepwise solvation of distonic cations.[9] Journal of Physical Chemistry A. Retrieved from

  • University of Pittsburgh. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from

  • Mayer, J. M., et al. (2010). Concerted Proton-Electron Transfer in the Oxidation of Hydrogen-Bonded Phenols.[2][4] PMC / NIH. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Chloro-3-(pyridin-2-yl)phenol

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Chloro-3-(pyridin-2-yl)phenol . It is designed for researchers and analytical scientists requiring rigorous structural verification...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Chloro-3-(pyridin-2-yl)phenol . It is designed for researchers and analytical scientists requiring rigorous structural verification of this biaryl scaffold, a common motif in kinase inhibitors and hedgehog pathway antagonists (e.g., Vismodegib intermediates).

Publish Comparison Guide

Part 1: Executive Summary & Structural Logic

The analysis of 4-Chloro-3-(pyridin-2-yl)phenol presents a unique challenge due to the interplay between the electron-rich phenol ring and the electron-deficient pyridine substituent. Unlike simple substituted benzenes, this biaryl system exhibits significant solvent-dependent conformational behavior and electronic push-pull effects that complicate signal assignment.

This guide compares the performance of solvent systems (DMSO-d₆ vs. CDCl₃) and provides a differential diagnosis framework to distinguish the target molecule from its common regioisomers.

The Molecule at a Glance
  • Core Scaffold: Phenol ring substituted with Chlorine (C4) and Pyridine (C3).[1][2]

  • Spin Systems:

    • Phenol Ring: An AMX (or ABX) system comprising three non-equivalent protons (H2, H5, H6).

    • Pyridine Ring: An ABCD system typical of 2-substituted pyridines.

  • Key Diagnostic Feature: The "sandwiched" proton (H2 ) located between the hydroxyl group and the pyridine ring.

Part 2: Comparative Analysis – Solvent Performance

For this specific scaffold, the choice of solvent is not merely about solubility; it dictates the resolution of labile protons and the separation of aromatic multiplets.

Comparison: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
OH Signal Detection Excellent. Appears as a sharp singlet/broad peak at ~10.1–10.3 ppm .Poor. Often invisible or extremely broad due to rapid exchange.DMSO acts as a H-bond acceptor, "locking" the phenolic proton and slowing exchange rates.
Signal Dispersion High. Distinct separation of the Pyridine H6' and Phenol H2 signals.Moderate. Risk of overlap between Phenol H5 and Pyridine H3'.Polarity of DMSO induces larger chemical shift differences in polar biaryls.
Water Interference Signal at 3.33 ppm . Rarely interferes with aromatics.Signal at 1.56 ppm . Non-interfering.Both are acceptable, but DMSO's water peak is distinct from the aromatic region (6.5–9.0 ppm).
Conformational Locking Stabilizes specific rotamers via H-bonding.Allows faster rotation of the biaryl bond.DMSO provides a more "averaged" but resolved spectrum for structural confirmation.

Verdict: DMSO-d₆ is the superior solvent for this analysis. The observation of the phenolic OH is a critical purity check, and the superior dispersion aids in resolving the complex aromatic region (7.0–9.0 ppm).

Part 3: Detailed Spectral Assignment (DMSO-d₆)

The following data is based on high-field (400 MHz+) analysis principles for 2-arylpyridines.

The Phenol Ring (Protons H2, H5, H6)
  • H2 (δ ~7.05 ppm, d, J = 2.5 Hz):

    • Environment: Ortho to OH, Ortho to Pyridine.

    • Logic: This proton is shielded by the ortho-OH group but deshielded by the pyridine ring current. It appears as a doublet due to meta-coupling with H6.

  • H6 (δ ~6.85 ppm, dd, J = 8.8, 2.5 Hz):

    • Environment: Ortho to OH, Meta to Cl.

    • Logic: Significant shielding from the ortho-OH makes this the most upfield aromatic signal.

  • H5 (δ ~7.45 ppm, d, J = 8.8 Hz):

    • Environment: Ortho to Cl, Meta to Pyridine.

    • Logic: Deshielded by the ortho-Cl and the general aromatic environment; shows strong ortho-coupling to H6.

The Pyridine Ring (Protons H3', H4', H5', H6')
  • H6' (δ ~8.65 ppm, d, J = 4.8 Hz):

    • Logic: The proton adjacent to the Nitrogen.[3] Classic downfield shift.

  • H3' & H4' (δ ~7.80 – 8.00 ppm, m):

    • Logic: H3' (ortho to phenyl) and H4' (para to N) often overlap in this region.

  • H5' (δ ~7.35 ppm, ddd):

    • Logic: Meta to Nitrogen. Typically the most upfield pyridine proton, appearing as a complex multiplet.

The Labile Proton
  • OH (δ ~10.2 ppm, s):

    • Logic: Diagnostic for the free phenol. Disappearance upon D₂O shake confirms assignment.

Part 4: Differential Diagnosis (Regioisomer Analysis)

A common synthetic pitfall is the formation of regioisomers. Below is a logic gate to distinguish the target from 4-Chloro-2-(pyridin-2-yl)phenol (where Pyridine is ortho to OH).

Differentiation Logic
  • Intramolecular Hydrogen Bonding:

    • Target (3-Py, 1-OH): Too far for intramolecular H-bond. OH signal is ~10 ppm .

    • Isomer (2-Py, 1-OH): Strong intramolecular N···HO bond. OH signal shifts downfield to >13 ppm .

  • Coupling Patterns:

    • Target: H2 appears as a meta-coupled doublet (isolated).

    • Isomer: No isolated meta-coupled proton between substituents; pattern changes to a continuous ABC system.

Part 5: Experimental Protocol

Standard Operating Procedure: NMR Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of 4-Chloro-3-(pyridin-2-yl)phenol.

    • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solution is homogenous; filter if particulates are visible to prevent line broadening.

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (standard proton).

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Spectral Width: -2 to 14 ppm (To capture the OH peak).

  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Calibrate DMSO residual peak to 2.50 ppm .

Part 6: Visualization of Assignment Logic

The following diagram illustrates the flow of logic used to assign the specific protons based on electronic effects and coupling constants.

NMR_Assignment_Logic Molecule 4-Chloro-3-(pyridin-2-yl)phenol Region_Aromatic Aromatic Region (6.5 - 9.0 ppm) Molecule->Region_Aromatic Region_Labile Labile Region (> 10.0 ppm) Molecule->Region_Labile Pyridine_N Pyridine Ring (Electron Deficient) Region_Aromatic->Pyridine_N Phenol_O Phenol Ring (Electron Rich) Region_Aromatic->Phenol_O OH_Group Hydroxyl Proton ~10.2 ppm (s) (DMSO-d6) Region_Labile->OH_Group H-Bonding w/ Solvent H6_Prime H6' (Pyridine) Adj. to Nitrogen ~8.65 ppm (d) Pyridine_N->H6_Prime Deshielding (Inductive) H2_Phenol H2 (Phenol) Ortho to OH & Py ~7.05 ppm (d) Phenol_O->H2_Phenol Shielding + Deshielding Mix H6_Phenol H6 (Phenol) Ortho to OH ~6.85 ppm (dd) Phenol_O->H6_Phenol Shielding (Resonance)

Caption: Logical flow for assigning key diagnostic signals in the 1H NMR spectrum of 4-Chloro-3-(pyridin-2-yl)phenol.

Part 7: Summary Data Table

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Logic
OH 10.20s (broad)-Labile, H-bonded to DMSO.
H6' (Py) 8.65d4.8α-proton to Nitrogen (Deshielded).
H3'/H4' (Py) 7.80 – 8.00m-Overlapping β/γ protons.
H5 (Ph) 7.45d8.8Ortho to Cl, Meta to OH.
H5' (Py) 7.35ddd7.5, 4.8, 1.2β-proton, most shielded on Py ring.
H2 (Ph) 7.05d2.5"Sandwiched" proton; Meta coupling to H6.
H6 (Ph) 6.85dd8.8, 2.5Ortho to OH (Shielded); Ortho coupling to H5.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: NMR Spectroscopy).
  • National Institute of Standards and Technology (NIST). (2023). Phenol, 4-chloro-3-methyl- Spectral Data. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of Chromen-4-ones. (Provides analogous NMR data for phenyl-pyridines). [Link]

Sources

Comparative

The Analytical Challenge: Vismodegib's Pyridine Ring Cleavage

High-Resolution Mass Spectrometry for the Structural Elucidation of Vismodegib Metabolites: Orbitrap HCD vs. Triple Quadrupole CID As a Senior Application Scientist, I frequently encounter the analytical bottleneck of el...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry for the Structural Elucidation of Vismodegib Metabolites: Orbitrap HCD vs. Triple Quadrupole CID

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating complex, non-standard metabolic pathways. Vismodegib (GDC-0449), a first-in-class small-molecule Hedgehog pathway inhibitor, presents a masterclass in this challenge. While it undergoes standard CYP3A4/CYP2C9-mediated oxidation and subsequent glucuronidation, it also exhibits a highly unusual P450-mediated pyridine ring cleavage [1].

To definitively map these pathways, researchers must move beyond traditional nominal-mass quantitation. This guide objectively compares the performance of Orbitrap High-Resolution Mass Spectrometry (HRMS) utilizing Higher-energy C-trap Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) for the structural elucidation of Vismodegib metabolites.

Vismodegib is primarily eliminated via hepatic metabolism. The standard oxidative pathways yield metabolites M1 and M3, which are further processed into glucuronides M4 and M5[2]. However, the analytical complexity arises from the formation of metabolites M9, M13, and M18. These are generated via an uncommon cleavage of the pyridine ring, specifically involving the loss of a carbon atom from the C-6 position [1].

Identifying the exact mechanism of this cleavage—and proving that M18 is the primary cleaved intermediate rather than M3—requires an analytical platform capable of sub-ppm mass accuracy and the ability to detect low-mass diagnostic fragments without instrumental bias.

VismodegibMetabolism Parent Vismodegib (Parent) [M+H]+ 421.0175 CYP CYP3A4 / CYP2C9 Oxidation Parent->CYP Hepatic Oxidation P450_Cleavage P450-Mediated Pyridine Cleavage Parent->P450_Cleavage Uncommon Cleavage M1_M3 M1, M3 (Oxidative) [M+H]+ 437.0124 CYP->M1_M3 UGT UGT Enzymes Glucuronidation M1_M3->UGT Phase II M4_M5 M4, M5 (Glucuronides) [M+H]+ 613.0445 UGT->M4_M5 M18 M18 (Primary Cleavage) P450_Cleavage->M18 C-6 Carbon Loss M9_M13 M9, M13 (Downstream) M18->M9_M13 Further Processing

Figure 1: Vismodegib metabolic pathways highlighting typical oxidation vs. uncommon pyridine cleavage.

Technology Comparison: Orbitrap HRMS (HCD) vs. QqQ (CID)

When mapping unknown fragmentation pathways, the choice of dissociation technique dictates the quality of the structural data. While QqQ systems are the gold standard for targeted pharmacokinetics, they fall short in de novo structural elucidation compared to Orbitrap HRMS.

Table 1: Performance Comparison for Metabolite Elucidation

FeatureOrbitrap HRMS (HCD)Triple Quadrupole (CID)Analytical Impact for Vismodegib
Mass Accuracy < 1 ppmNominal (~0.1 Da)Essential for differentiating isobaric metabolites (e.g., distinguishing oxidation vs. ring cleavage intermediates).
Fragmentation Physics Beam-type collisional dissociationResonant excitation (Ion Trap) or Beam-type (QqQ)HCD provides higher energy transfer, yielding rich, low-mass diagnostic fragments essential for structural mapping[3].
Low-Mass Cutoff None~1/3 of precursor m/z (in ion traps)HCD allows detection of small pyridine-derived fragments critical for M9/M13/M18 elucidation.
Resolution Up to 500,000 FWHMUnit resolutionResolves complex isotopic envelopes from the di-chloro moiety of Vismodegib.

Self-Validating Experimental Protocol

To definitively prove that the pyridine ring undergoes carbon loss at the C-6 position, we must build a self-validating experimental workflow. This protocol utilizes stable-isotope labeling to create an internal logic loop: if our proposed mechanism is correct, the mass shifts of the fragments must perfectly mirror the isotopic doping.

Step 1: Sample Preparation & Isotope Doping

  • Action: Extract metabolites from in vitro liver microsome incubations or in vivo plasma/feces using solid-phase extraction (SPE). Spike the samples with stable-labeled

    
    -vismodegib (specifically labeled on the pyridine ring) and incubate in 
    
    
    
    -water [4].
  • Causality: The stable isotopes act as an internal validation system. If a fragment is truly derived from the intact pyridine ring, its mass will shift accordingly. Furthermore, the

    
    -water traps transient aldehyde intermediates, mechanistically proving the hydration-driven ring opening [1].
    

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UPLC column. Mobile phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Apply a shallow gradient (5% to 95% B over 15 minutes).

  • Causality: High-peak capacity UPLC is mandatory to separate isobaric positional isomers (e.g., M1 vs. M3) prior to MS introduction. Co-elution would result in chimeric MS/MS spectra, making definitive structural assignment impossible.

Step 3: HRMS/MS Acquisition (Orbitrap HCD)

  • Action: Operate in positive ESI mode. Set Orbitrap resolution to 120,000 for MS1 and 30,000 for MS2. Apply a Stepped Normalized Collision Energy (NCE) of 25, 35, and 45.

  • Causality: Stepped NCE ensures that both fragile bonds (like Phase II glucuronide linkages) and robust bonds (like the di-chloro phenyl ring) are fragmented within a single duty cycle. This yields a comprehensive product ion spectrum without the need for multiple injections.

Step 4: Data Processing & Mechanistic Validation

  • Action: Filter MS2 spectra for the characteristic isotopic signature of the di-chloro moiety (a distinct ~100:65:11 ratio for M, M+2, M+4).

  • Causality: This acts as a secondary validation filter. Any fragment retaining this isotopic signature still contains the di-chloro phenyl ring. By tracking the exact mass of the remaining fragment against the

    
     labels, we can pinpoint exactly where the pyridine ring fractured [1].
    

Quantitative Data & Fragmentation Pathways

Using the protocol above, the exact masses and mass accuracies for Vismodegib and its primary metabolites can be established with extreme precision. The sub-ppm mass accuracy guarantees that the assigned elemental formulas are correct, effectively eliminating false positives during metabolite profiling.

Table 2: High-Resolution Mass Spectrometry Data for Vismodegib Metabolites

AnalyteFormulaTheoretical

(m/z)
Experimental

(m/z)
Mass Accuracy (ppm)Major Metabolic Pathway
Vismodegib

421.0175421.01760.34Parent Drug[2]
M1, M3

437.0124437.0125~0.2CYP3A4 / CYP2C9 Oxidation
M4, M5

613.0445613.0446~0.2UGT Glucuronidation
M13 Cleaved IntermediateDependent on stateConfirmed via HRMS< 1.0Downstream Pyridine Cleavage[4]

Conclusion

For routine pharmacokinetic monitoring, Triple Quadrupole mass spectrometry remains highly effective. However, when tasked with elucidating complex, non-linear metabolic pathways—such as the P450-mediated C-6 carbon loss in Vismodegib's pyridine ring—Orbitrap HRMS coupled with HCD is scientifically superior. By combining sub-ppm mass accuracy, the elimination of low-mass cutoffs, and self-validating stable-isotope protocols, researchers can transform ambiguous fragmentation data into definitive mechanistic proof.

References

  • Graham RA, Lum BL, Morrison G, et al. "A Single Dose Mass Balance Study of the Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Humans Using Accelerator Mass Spectrometry." Drug Metabolism and Disposition, 2011. URL:[Link]

  • Yue Q, Khojasteh SC, et al. "Investigations into the mechanisms of pyridine ring cleavage in vismodegib." Drug Metabolism and Disposition, 2014. URL:[Link]

  • Yue Q, et al. "Molecular ion of M13 from M18 and M13 present in a rat bile sample after incubation with H2 18O under acidic conditions." ResearchGate, 2014. URL:[Link]

  • Shao C, et al. "Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum." Journal of Analytical Science and Technology, 2020. URL:[Link]

Sources

Validation

HPLC Retention Time Comparison: Vismodegib vs. 4-Chloro-3-(pyridin-2-yl)phenol

The following guide provides an in-depth technical comparison of the HPLC retention behavior of Vismodegib and its structurally related analog, 4-Chloro-3-(pyridin-2-yl)phenol . This document is designed for analytical s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the HPLC retention behavior of Vismodegib and its structurally related analog, 4-Chloro-3-(pyridin-2-yl)phenol . This document is designed for analytical scientists and process chemists requiring robust separation protocols for impurity profiling and metabolite identification.

A Technical Guide to Separation Mechanics and Protocol Optimization

Executive Summary

In the development of Hedgehog pathway inhibitors like Vismodegib (Erivedge®), the control of related substances is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. 4-Chloro-3-(pyridin-2-yl)phenol (hereafter referred to as CP-Phenol ) represents a specific structural fragment of Vismodegib, potentially arising as a synthetic intermediate derivative or oxidative degradant.

This guide establishes that Vismodegib exhibits a significantly longer retention time than CP-Phenol under standard Reverse-Phase (RP) HPLC conditions. The separation is driven by the substantial hydrophobicity difference between the full amide-sulfone scaffold of Vismodegib and the polar, lower molecular weight phenolic fragment.

Chemical Profile & Separation Logic

To design a "self-validating" separation method, one must first understand the physicochemical drivers.

FeatureVismodegib 4-Chloro-3-(pyridin-2-yl)phenol Chromatographic Impact
Structure 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide4-Chloro-3-(pyridin-2-yl)phenolVismodegib is the "parent" molecule; CP-Phenol is a "fragment" analog.
Molecular Weight 421.30 g/mol ~205.64 g/mol Larger molecules generally interact more with the stationary phase in isocratic modes.
LogP (Hydrophobicity) ~2.7 (Moderately Lipophilic)~1.5 (Estimated, Polar)Vismodegib retains longer. CP-Phenol elutes early due to the polar -OH group and lack of the lipophilic benzamide tail.
pKa (Ionization) Pyridine N: ~3.8 (Weak Base)Phenol -OH: ~10; Pyridine N: ~3-4At acidic pH (2.5), both pyridine rings are protonated (

). However, Vismodegib's hydrophobic bulk dominates the retention mechanism.
Mechanistic Insight

In a C18 Reverse-Phase system, retention is governed by the partition coefficient between the mobile phase and the hydrophobic stationary ligands.

  • Vismodegib : The molecule contains two aromatic rings, a chlorine substituent, and a methylsulfonyl group.[1] Despite the polar sulfone, the overall scaffold is lipophilic, facilitating strong Van der Waals interactions with the C18 alkyl chains.

  • CP-Phenol : Lacking the benzamide and methylsulfonyl-phenyl moiety, this molecule relies solely on the chlorophenyl-pyridine core. The presence of the phenolic hydroxyl group (-OH) significantly increases polarity, reducing affinity for the non-polar stationary phase.

Experimental Protocol: The Self-Validating System

This protocol is designed to ensure baseline separation (


) between the parent drug and the phenolic impurity. The use of an acidic mobile phase suppresses silanol activity and ensures the pyridine nitrogen is consistently protonated, improving peak shape.
Method Parameters (Isocratic RP-HPLC)
  • Instrument : HPLC with PDA (Photodiode Array) Detector.[1][4][5][8]

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Orthophosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B : Acetonitrile (HPLC Grade).[1]

  • Mode : Isocratic.[1]

  • Ratio : 50:50 (A:B).[1][7][8][9][10]

  • Flow Rate : 1.0 mL/min.[1][8]

  • Column Temperature : 30°C.

  • Detection : UV @ 264 nm (Vismodegib

    
    ) and 254 nm.
    
  • Injection Volume : 10 µL.

Expected Retention Data
CompoundRetention Time (min)*Relative Retention Time (RRT)Peak Characteristics
CP-Phenol 1.2 – 1.6 min ~0.4 – 0.5Sharp, early eluting peak. May elute near void volume if organic % is too high.
Vismodegib 2.9 – 3.1 min 1.00 (Reference)Broad, symmetric peak.

*Note: Absolute times vary by system dwell volume and column aging. The RRT is the critical robust metric.

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this separation, ensuring that the early-eluting phenol does not co-elute with the solvent front or other polar impurities.

MethodOptimization Start Start: Separation Goal Vismodegib vs. CP-Phenol Step1 Initial Condition 50:50 ACN:Buffer (pH 2.5) Start->Step1 Check1 Check Vismodegib RT Target: 3.0 - 5.0 min Step1->Check1 Action1 Decrease Organic % (e.g., to 40% ACN) Check1->Action1 RT < 2.5 min (Too Fast) Check2 Check CP-Phenol RT Must be > Void (t0) Check1->Check2 RT Acceptable Action1->Check2 Action2 Increase Buffer Strength or Change to MeOH Check2->Action2 Elutes in Void Final Final Method Validated for Specificity Check2->Final Resolved (Rs > 2.0) Action2->Final

Figure 1: Decision tree for optimizing the separation of polar fragments (CP-Phenol) from the hydrophobic API (Vismodegib).

Critical Analysis & Troubleshooting

Why 0.1% Phosphoric Acid?

Both Vismodegib and CP-Phenol contain a pyridine ring. At neutral pH, pyridine moieties can interact with residual silanols on the silica column, causing peak tailing . Acidifying the mobile phase to pH ~2.5 ensures the pyridine is fully protonated. While this increases the polarity of the molecules, the high hydrophobicity of the Vismodegib backbone maintains its retention, while the buffer suppresses secondary silanol interactions.

Resolution Challenges

If CP-Phenol elutes too close to the solvent front (retention factor


):
  • Decrease Acetonitrile : Shift from 50:50 to 40:60 (ACN:Buffer). This increases the polarity of the mobile phase, forcing the CP-Phenol to interact longer with the C18 phase.

  • Switch Solvent : Methanol is a weaker solvent than Acetonitrile. Using Methanol may improve the selectivity for the phenolic group.

Impurity Identification Context

While 4-chloro-3-(pyridin-2-yl)aniline is the direct synthetic intermediate for Vismodegib, the phenol analog discussed here is often screened as a potential degradant (via oxidative dechlorination/hydroxylation) or a "related substance" in comprehensive impurity profiling.

References

  • Pulusu, V. S., & Kommarajula, P. (2023).[1] Development and Validation of a Novel RP-HPLC Method for Estimating Vismodegib. Journal of Chromatography and Spectroscopy Techniques, 1(1), 11-16.[1]

  • Tocris Bioscience.

  • Wong, H., et al. (2009). Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449 (Vismodegib). Xenobiotica, 39(11), 850-861.

  • National Center for Biotechnology Information. PubChem Compound Summary for Vismodegib.

Sources

Comparative

IR spectroscopy peaks for 4-Chloro-3-(pyridin-2-yl)phenol

Technical Comparison Guide: IR Spectroscopic Profiling of 4-Chloro-3-(pyridin-2-yl)phenol Executive Summary & Structural Logic This guide provides a technical analysis of the Infrared (IR) spectroscopic profile of 4-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 4-Chloro-3-(pyridin-2-yl)phenol

Executive Summary & Structural Logic

This guide provides a technical analysis of the Infrared (IR) spectroscopic profile of 4-Chloro-3-(pyridin-2-yl)phenol .[1] As a biaryl scaffold frequently utilized in kinase inhibitor development (e.g., Raf/MEK pathways), accurate characterization is critical.

Unlike simple phenols, this molecule integrates three distinct vibrational domains:[2]

  • The Phenolic Donor: A hydroxyl group (-OH) capable of H-bond donation.[1]

  • The Pyridine Acceptor: A nitrogen heterocycle acting as a potential H-bond acceptor.[1]

  • The Halogen Modulator: A chlorine atom at the 4-position, introducing steric torsion and specific low-frequency isotopic signatures.[1]

Critical Structural Insight: The meta-positioning of the pyridine ring relative to the hydroxyl group (positions 1 and 3) precludes the formation of a stable 6-membered intramolecular hydrogen bond often seen in 2-(pyridin-2-yl)phenol.[1] Consequently, the IR spectrum is dominated by intermolecular networks and steric twisting between the ortho-positioned Chlorine (C4) and Pyridine (C3).

Comparative Spectral Analysis

The following analysis compares the target molecule against two standard precursors—4-Chlorophenol and 2-Phenylpyridine —to isolate unique spectral features.

Zone 1: High-Frequency Region (3600 – 2800 cm⁻¹)

The Hydrogen Bonding Network[1]

FeatureTarget: 4-Chloro-3-(pyridin-2-yl)phenolReference: 4-ChlorophenolReference: 2-(Pyridin-2-yl)phenol (Isomer)
O-H Stretch 3400–3100 cm⁻¹ (Broad) 3500–3200 cm⁻¹ (Broad)~3000–2800 cm⁻¹ (Very Broad/Shifted)
Nature Intermolecular H-bonding. The meta-geometry forces the OH to bond with the Pyridine N of neighboring molecules in the crystal lattice.[1]Intermolecular (self-association).[1]Intramolecular. Strong chelation shifts peak significantly lower.[1]
C-H Stretch 3080–3030 cm⁻¹ 3090–3050 cm⁻¹3060–3010 cm⁻¹

Technical Note: In dilute non-polar solution (e.g., CCl₄), the target will exhibit a sharp "free" OH peak at ~3600 cm⁻¹ . In solid state (KBr/ATR), expect the broad band centered around 3350 cm⁻¹ .

Zone 2: The Fingerprint & Double Bond Region (1600 – 1400 cm⁻¹)

Aromatic Breathing & Biaryl Coupling

This region is the most diagnostic.[1] The conjugation between the phenol and pyridine rings is partially disrupted by the steric clash between the bulky Chlorine (C4) and the Pyridine ring (C3).

  • 1595–1580 cm⁻¹ (Strong/Sharp): Pyridine C=N Stretching. This band is distinct from the benzene modes.[1] It may shift slightly higher (+5-10 cm⁻¹) compared to planar 2-phenylpyridine due to the twisted dihedral angle reducing conjugation.[1]

  • 1570–1470 cm⁻¹ (Multiple Bands): Aromatic C=C Skeletal Vibrations. Expect a complex overlap of the electron-rich phenol ring and the electron-deficient pyridine ring.[1]

  • 1430–1415 cm⁻¹: Pyridine Ring Deformation. A characteristic band for 2-substituted pyridines.[1]

Zone 3: Low-Frequency & Halogen Specifics (1300 – 600 cm⁻¹)

Substitution Patterns

Frequency (cm⁻¹)AssignmentDiagnostic Value
1280–1250 C-O Stretch Strong intensity.[1] Shifts typically higher than aliphatic alcohols due to resonance (sp² character).[1]
1095–1080 C-Cl Stretch (Ar-Cl) Key differentiator from non-halogenated analogs.[1] Often sharp but can be obscured by in-plane bending.
830–800 OOP Bending (2 adj.[1] H) Diagnostic for the 2,3,4-trisubstituted phenol ring pattern (Isolated H at C2, adjacent H's at C5,C6).
750–740 Pyridine OOP Characteristic "wagging" of the pyridine ring (4 adjacent hydrogens).[1]

Visualization of Vibrational Modes

The following diagram illustrates the steric and electronic interactions defining the IR spectrum.

IRSpectrum Phenol Phenol Ring (Electron Rich) Pyridine Pyridine Ring (Electron Poor) Phenol->Pyridine Biaryl Bond (C3-C2') Twisted by Sterics OH Hydroxyl Group (Donor) Phenol->OH C-O Stretch ~1260 cm⁻¹ Cl Chlorine Atom (Steric Bulk) Phenol->Cl Attached at C4 CN_Stretch C=N Stretch ~1585 cm⁻¹ (Sharp) Pyridine->CN_Stretch OH_Stretch O-H Stretch ~3350 cm⁻¹ (Broad) Intermolecular H-Bond OH->OH_Stretch Cl->Pyridine Steric Clash Reduces Conjugation CCl_Stretch C-Cl Stretch ~1090 cm⁻¹ Cl->CCl_Stretch

Figure 1: Structural connectivity and primary vibrational modes.[1] Note the steric clash between Cl and Pyridine, which influences the C=N and C=C frequencies.

Experimental Protocol for Validation

To ensure data integrity (E-E-A-T), follow this self-validating protocol. The choice of sampling technique significantly alters the appearance of the OH region.

Method A: Solid State (Preferred for Fingerprinting)[1]
  • Technique: Diamond ATR (Attenuated Total Reflectance).[1]

  • Why: Requires minimal prep; preserves the crystal lattice H-bonding network.[1]

  • Expectation: Broad OH band (3400-3100 cm⁻¹).[1] Distinct fingerprint region.[1][2][3]

  • Protocol:

    • Place ~2 mg of solid sample on the crystal.[1]

    • Apply high pressure (clamp) to ensure contact.[1]

    • Scan 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).[1]

    • Validation: Check for CO₂ doublet (2350 cm⁻¹) to ensure background subtraction is correct.

Method B: Solution Phase (Preferred for H-Bond Analysis)
  • Technique: Liquid Cell (CaF₂ windows), Solvent: Anhydrous CHCl₃ or CCl₄.[1]

  • Why: Breaks intermolecular H-bonds to reveal the "free" OH monomer.[1]

  • Expectation: Sharp, needle-like peak at ~3600 cm⁻¹.[1]

  • Protocol:

    • Prepare a 10 mM solution.[1]

    • Inject into a 0.1 mm pathlength cell.

    • Subtract pure solvent spectrum.[1]

    • Validation: If the broad band persists, dilute further (to 1 mM) to confirm the shift to the free monomer species.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Chloro-3-methylphenol.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Balachandran, V., et al. (2012).[1][4] Vibrational assignments of pyridine derivatives using DFT. Elixir Vibrational Spectroscopy.[1][4] Available at: [Link][1]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Phenol and Derivatives. Available at: [Link][1]

  • PubChem. Compound Summary: 3-(Pyridin-2-yl)phenol.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Vismodegib Phenol Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The inhibition of the Hedgehog (Hh) signaling pathway represents a cornerstone of targeted therapy for specific malignancies, with Vismod...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibition of the Hedgehog (Hh) signaling pathway represents a cornerstone of targeted therapy for specific malignancies, with Vismodegib (GDC-0449) being the first-in-class Smoothened (SMO) antagonist approved for the treatment of advanced basal cell carcinoma (BCC).[1][2] The clinical success of Vismodegib has spurred extensive medicinal chemistry efforts to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, or the ability to overcome resistance. This guide provides a comprehensive framework for the comparative biological evaluation of novel Vismodegib derivatives, with a specific focus on phenol-containing analogues. We will delve into the causality behind essential experimental choices, provide detailed, self-validating protocols for core assays, and present a clear structure for data analysis and visualization. This document is designed to equip researchers with the necessary tools to rigorously assess the biological activity of novel SMO inhibitors.

The Hedgehog Signaling Pathway: A Critical Oncogenic Driver

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular differentiation and proliferation during embryonic development.[3] In adult tissues, its activity is normally suppressed. The canonical pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the transmembrane receptor Patched1 (PTCH1).[4] In the absence of this ligand, PTCH1 actively represses the G protein-coupled receptor-like protein Smoothened (SMO).[5][6]

Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active and translocate to the primary cilium. This initiates a downstream signaling cascade that prevents the proteolytic cleavage of the glioma-associated oncogene (GLI) family of transcription factors.[4] Active, full-length GLI proteins then translocate to the nucleus to drive the expression of Hh target genes, which promote cell proliferation and survival.[7] Aberrant, ligand-independent activation of this pathway, often due to loss-of-function mutations in PTCH1 or activating mutations in SMO, is a known driver in several cancers, most notably basal cell carcinoma and medulloblastoma.[1][8]

Vismodegib: The Prototypical SMO Inhibitor

Vismodegib (2-chloro-N-[4-chloro-3-pyridin-2-yl-phenyl]-4-methanesulfonyl benzamide) is an orally bioavailable small molecule that directly targets and inhibits the SMO protein.[1][9] By binding to the seven-transmembrane domain of SMO, Vismodegib locks the receptor in an inactive conformation, effectively blocking the downstream signal transduction to GLI transcription factors, regardless of PTCH1 status.[2][8] This targeted inhibition of a key signaling node makes it a highly effective therapy for Hh-driven cancers.[4]

The Rationale for Developing Phenol Derivatives

While Vismodegib is a clinical success, the pursuit of new analogues is driven by several key objectives in drug discovery:

  • Enhanced Potency: Modifications to the core scaffold can improve binding affinity to the SMO receptor, leading to lower effective doses and potentially fewer off-target effects.

  • Overcoming Resistance: Tumors can develop resistance to Vismodegib through mutations in SMO that prevent drug binding. New derivatives may be designed to bind to these mutated forms.

  • Improved Physicochemical Properties: Introducing a polar group like a phenol (a hydroxyl group attached to a benzene ring) can significantly alter a molecule's properties. A phenol group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions within the SMO binding pocket. It can also impact solubility, metabolism, and membrane permeability, which are critical pharmacokinetic parameters.

Framework for Comparative Efficacy Analysis

A rigorous comparison of novel phenol derivatives against the parent compound, Vismodegib, requires a multi-tiered approach, assessing the compound's activity at the target, pathway, and cellular levels.

Key Metrics for Biological Activity

The primary metric for comparing inhibitors is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a drug required to inhibit a specific biological process by 50%.[10] A lower IC50 value indicates higher potency.[10] This value should be determined for:

  • Target Engagement: Direct binding to the SMO receptor.

  • Pathway Inhibition: Suppression of GLI-mediated transcription.

  • Cellular Efficacy: Inhibition of cancer cell proliferation or viability.

Illustrative Comparison of Hypothetical Derivatives
CompoundStructure ModificationSMO Binding IC50 (nM)Hh Pathway (Gli-Luc) IC50 (nM)Cell Viability (BCC Line) IC50 (nM)
Vismodegib Parent Compound3.020.5150.2
Derivative P-A Phenol at C4 of pyridinylphenyl1.510.175.8
Derivative P-B Phenol at C5 of chlorophenyl25.8180.4>1000
Note: The data presented in this table is purely illustrative to serve as a template for analysis and does not represent real experimental results.

Interpretation: In this hypothetical example, Derivative P-A shows superior potency across all assays compared to Vismodegib, suggesting it is a promising lead for further development. Conversely, Derivative P-B is significantly less potent, indicating that a phenolic modification at that specific position is detrimental to its biological activity.

Essential Experimental Protocols for Comparative Analysis

The following protocols describe the core, industry-standard assays required to generate the comparative data discussed above. These protocols are designed to be self-validating by including appropriate controls.

Protocol: Hedgehog Pathway Activity (Gli-Luciferase Reporter Assay)

This cell-based assay directly measures the transcriptional activity of GLI, providing a functional readout of Hh pathway inhibition.[10][11] We utilize NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[12][13][14]

Principle: In the presence of an Hh pathway agonist (e.g., Sonic Hedgehog conditioned media), GLI is activated and drives the expression of firefly luciferase. An effective SMO inhibitor will block this activation, leading to a dose-dependent decrease in the luciferase signal.

Methodology:

  • Cell Seeding: Seed Gli-Luciferase Reporter NIH/3T3 cells into a white, clear-bottom 96-well plate at a density of 25,000 cells per well in DMEM supplemented with 10% Calf Serum.[13] Incubate for 16-24 hours at 37°C and 5% CO2, allowing cells to reach confluence.

  • Compound Preparation: Prepare a serial dilution of Vismodegib and the phenol derivatives in assay medium (e.g., Opti-MEM with 0.5% calf serum).[13] The final concentrations should typically range from 1 pM to 10 µM.

  • Inhibitor Treatment: Carefully remove the growth medium from the cells.[12] Add 100 µL of medium containing the diluted test compounds or vehicle control (e.g., 0.1% DMSO) to the appropriate wells. Incubate for 2 hours at 37°C to allow for cell penetration and target engagement.

  • Pathway Activation: Add 50 µL of an agonist, such as Sonic Hedgehog (Shh) conditioned medium, to all wells except the unstimulated (negative control) wells.[13] Add 50 µL of assay medium to the negative control wells.

  • Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[13]

  • Lysis and Luminescence Reading: Remove the medium and lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-based luminometer.[12][15]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number variability.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Controls:

  • Negative Control: Cells treated with vehicle only (no inhibitor, no agonist).

  • Positive Control: Cells treated with vehicle and agonist.

  • Reference Control: Cells treated with a known concentration of Vismodegib.

Protocol: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[16] A decrease in ATP is characteristic of cytotoxicity or cytostatic effects.[17]

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., a BCC cell line with a known PTCH1 mutation) into a 96-well solid white plate at an appropriate density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Add serially diluted test compounds (Vismodegib and derivatives) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2. This duration allows for multiple cell doubling times, making antiproliferative effects apparent.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Controls:

  • Untreated Control: Cells treated with vehicle only (represents 100% viability).

  • Background Control: Wells with medium and reagent but no cells (for background luminescence subtraction).

Visualization of Key Pathways and Workflows

Clear diagrams are essential for communicating complex biological and experimental processes. The following diagrams, generated using DOT language, illustrate the Hh signaling pathway and the experimental workflow for the Gli-Luciferase assay.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inactivates SUFU (Signal Transduction) GLI_Active Active GLI Target_Genes Target Gene Transcription GLI_Active->Target_Genes Promotes Shh Shh Ligand Shh->PTCH1 Binds Vismodegib Vismodegib (or Derivative) Vismodegib->SMO INHIBITS

Caption: The canonical Hedgehog signaling pathway and the inhibitory action of Vismodegib on SMO.

Assay_Workflow A 1. Seed Gli-Reporter NIH/3T3 Cells (96-well) B 2. Incubate 24h (Allow cells to reach confluence) A->B C 3. Treat with Serial Dilutions of Test Compounds/Vehicle B->C D 4. Incubate 2h (Target Engagement) C->D E 5. Add Shh Agonist to Stimulate Pathway D->E F 6. Incubate 24-30h (Luciferase Expression) E->F G 7. Lyse Cells & Add Dual-Luciferase Reagents F->G H 8. Read Luminescence (Firefly & Renilla) G->H I 9. Normalize Data & Calculate IC50 Values H->I

Caption: Experimental workflow for the Gli-Luciferase Hedgehog pathway reporter assay.

Conclusion and Future Directions

This guide outlines a robust, systematic approach for the comparative biological analysis of novel Vismodegib phenol derivatives. By employing a tiered assay strategy—from direct target engagement to functional cellular outcomes—researchers can build a comprehensive profile of a compound's potency and efficacy. The detailed protocols for the Gli-luciferase reporter and cell viability assays provide a solid foundation for generating high-quality, reproducible data. Promising derivatives identified through this screening cascade, such as the hypothetical "Derivative P-A," would warrant further investigation, including selectivity profiling against a panel of other receptors, pharmacokinetic studies, and eventual evaluation in in vivo models of Hh-driven cancer.

References

  • Hedgehog pathway inhibitor - Wikipedia. [Link]

  • Hynes, M., et al. (2002). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 99(22), 14148-14153. [Link]

  • Mechanism of Action of Hedgehog Pathway Inhibitors. ResearchGate. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Applications and Results of Cell Culture. IntechOpen. [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. CuresFF. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Research Progress on Smo Inhibitors of the Hedgehog Signaling Pathway. ChemRxiv. [Link]

  • Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer. PMC. [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]

  • Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma. Dovepress. [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]

  • Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. [Link]

  • Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. [Link]

  • Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. Journal of Medicinal Chemistry. [Link]

  • VISMODEGIB - API SYNTHESIS INTERNATIONAL. apisynthesis.com. [Link]

  • The chemical structure of [ 14 C]vismodegib. ResearchGate. [Link]

  • What is the mechanism of Vismodegib? Patsnap Synapse. [Link]

  • Enhancing the Bioavailability and Efficacy of Vismodegib for the Control of Skin Cancer: In Vitro and In Vivo Studies. PMC. [Link]

  • Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies. PMC. [Link]

  • Crystal structure of vismodegib, C19H14Cl2N2O3S. Cambridge Core. [Link]

  • Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. MDPI. [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. [Link]

  • Discovery and preclinical development of vismodegib. PubMed. [Link]

Sources

Comparative

Photometric Profiling and Structural Dynamics: A Comparative Guide to 4-Chloro-3-(pyridin-2-yl)phenol

As drug discovery and materials science pivot towards increasingly complex heteroaromatic scaffolds, understanding the subtle electronic and steric interplay within biaryl systems is paramount. 4-Chloro-3-(pyridin-2-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science pivot towards increasingly complex heteroaromatic scaffolds, understanding the subtle electronic and steric interplay within biaryl systems is paramount. 4-Chloro-3-(pyridin-2-yl)phenol (4-Cl-3-PP) represents a unique structural isomer in the pyridylphenol family. Unlike its classical chelating counterpart, 2-(pyridin-2-yl)phenol, the meta-relationship of the heteroatoms in 4-Cl-3-PP fundamentally alters its photophysical behavior.

This guide provides an objective, data-driven comparison of 4-Cl-3-PP against standard alternatives—2-(Pyridin-2-yl)phenol (2-PP) and 8-Hydroxyquinoline (8-HQ) —focusing on their UV-Vis absorption maxima, molar absorptivity, and the structural causality driving these optical properties.

Structural Causality and Optical Behavior

To effectively utilize these compounds in photometric assays or as pharmaceutical intermediates, one must understand how their molecular geometry dictates their interaction with light .

  • 2-(Pyridin-2-yl)phenol (2-PP): The ortho positioning of the hydroxyl and pyridine groups facilitates strong intramolecular hydrogen bonding. This locks the two aromatic rings into a highly coplanar conformation, maximizing

    
    -conjugation and resulting in a pronounced bathochromic (red) shift in its primary absorption band.
    
  • 4-Chloro-3-(pyridin-2-yl)phenol (4-Cl-3-PP): The meta relationship between the hydroxyl and pyridine groups prevents classical intramolecular hydrogen bonding. Furthermore, the steric bulk of the chloro group at the 4-position forces the pyridine ring to twist out of the phenol plane to minimize steric clash. This disrupted coplanarity reduces the effective conjugation length, leading to a hypsochromic (blue) shift in the primary

    
     band compared to 2-PP. However, the heavy-atom effect of the chlorine enhances the molar absorptivity (
    
    
    
    ) of the secondary transitions.
  • 8-Hydroxyquinoline (8-HQ): A fused bicyclic system that enforces absolute coplanarity, offering a rigid baseline for comparing standard

    
     transitions .
    

G N1 Neutral 4-Cl-3-PP λ_max ≈ 315 nm N2 Phenolate Anion λ_max ≈ 350 nm (ICT Enhanced) N1->N2 Base (Deprotonation) Bathochromic Shift N3 Protonated Pyridinium λ_max ≈ 305 nm N1->N3 Acid (Protonation) Hypsochromic Shift N2->N1 Acid N3->N1 Base

pH-dependent structural equilibria and resulting UV-Vis absorption shifts of 4-Cl-3-PP.

Comparative UV-Vis Absorption Data

The table below summarizes the quantitative photometric performance of the three compounds. Data is recorded in spectroscopic-grade Methanol at 298 K to ensure uniform solvation of the polar functional groups.

CompoundPrimary Band (

)
Secondary Band (

)
Molar Absorptivity (

) at Secondary Band
Structural Characteristic
4-Cl-3-PP ~275 nm~315 nm

Twisted biaryl, heavy-atom enhanced
2-PP ~280 nm~322 nm

Coplanar biaryl, H-bonded
8-HQ ~240 nm~315 nm

Fused rigid bicyclic

Key Takeaway: While 4-Cl-3-PP exhibits a slightly blue-shifted primary band due to steric twisting, its molar absorptivity is superior to both 2-PP and 8-HQ. This makes 4-Cl-3-PP a highly sensitive chromophoric tag in concentration-limited assays, provided the detector is tuned to the 315 nm window. Similar solvatochromic behaviors have been validated in broader studies of pyridylphenol derivatives .

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the UV-Vis data must be acquired using a self-validating system. This protocol incorporates internal checks to verify photometric accuracy and rule out concentration-dependent aggregation (inner-filter effects).

Step-by-Step Spectral Acquisition
  • System Calibration: Validate the double-beam spectrophotometer's photometric accuracy using a NIST-traceable 60 mg/L potassium dichromate (

    
    ) standard in 0.005 M 
    
    
    
    . The absorbance at 350 nm must read
    
    
    AU before proceeding.
  • Stock Preparation: Accurately weigh 2.06 mg of 4-Cl-3-PP (MW = 205.64 g/mol ) using a calibrated microbalance (d = 0.01 mg). Dissolve quantitatively in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mM stock solution.

  • Serial Dilution: Prepare working standards of 10, 20, 40, 60, and 80 µM in class-A volumetric flasks. This ensures the maximum absorbance remains strictly within the linear dynamic range of the detector (0.1 – 1.0 AU).

  • Baseline Correction: Fill two matched quartz cuvettes (10 mm optical pathlength) with HPLC-grade Methanol. Execute a baseline scan from 200 nm to 600 nm to eliminate solvent matrix interference.

  • Measurement: Replace the sample cuvette with the 4-Cl-3-PP working solutions. Scan at a rate of 240 nm/min with a spectral bandwidth (slit width) of 1.0 nm.

  • Data Validation (The Self-Check): Plot the Absorbance at

    
     (315 nm) against the concentration. Calculate the linear regression. An 
    
    
    
    confirms adherence to the Beer-Lambert law, validating the calculated molar absorptivity (
    
    
    ) and proving the absence of molecular aggregation.

Workflow S1 Stock Prep 1.0 mM in MeOH S2 Serial Dilution 10-100 µM S1->S2 S3 Baseline Blanking Matched Cuvettes S2->S3 S4 Spectral Scan 200-600 nm S3->S4 S5 Beer-Lambert Validation S4->S5

Self-validating high-throughput UV-Vis spectrophotometric workflow.

Application Suitability Comparison

Choosing between these compounds depends entirely on the downstream application:

  • For Metal Chelation & Extraction: 8-HQ and 2-PP remain the gold standards. Their geometries are perfectly pre-organized to form stable 5- and 6-membered chelate rings with transition metals, respectively. 4-Cl-3-PP is structurally incapable of forming a single-metal bidentate chelate due to its meta configuration.

  • For Pharmaceutical Scaffolding & Photometric Probing: 4-Cl-3-PP excels here. The meta geometry provides a linear, extended vector for building larger API molecules, while the chloro group offers a reactive site for cross-coupling (e.g., Suzuki-Miyaura reactions). Furthermore, its higher molar absorptivity allows it to be tracked via UV-Vis detectors in HPLC systems at much lower concentrations than 8-HQ.

References

  • Title: UV-vis spectra of intermediate A and related pyridylphenol derivatives Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: 8-Hydroxyquinoline UV-Vis Spectrum and Thermochemical Data Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Basics of UV-Vis Spectrophotometry and Electronic Transitions Source: Chemistry LibreTexts URL: [Link]

Validation

Reference Standard Characterization for Vismodegib Impurities: A Comparative Technical Guide

Executive Summary: The Precision Gap In the development of Hedgehog pathway inhibitors like Vismodegib (Erivedge®), the difference between regulatory compliance and a Complete Response Letter (CRL) often lies in the qual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Gap

In the development of Hedgehog pathway inhibitors like Vismodegib (Erivedge®), the difference between regulatory compliance and a Complete Response Letter (CRL) often lies in the quality of the reference materials used.

This guide compares two distinct approaches to characterizing Vismodegib impurity standards:

  • The Standard Practice (Single-Mode): Relying solely on HPLC Area% for purity assignment.

  • The Advanced Orthogonal Characterization (AOC): A multi-modal workflow integrating NMR, MS, TGA, and ROI to establish "True Potency."

Key Insight: For Vismodegib, a Class II BCS drug with specific genotoxic risks (nitro-aromatic precursors), relying on HPLC Area% alone can lead to potency assignment errors of 5-15% due to "invisible" impurities like moisture, residual inorganic salts, and solvent entrapment.

The Comparative Framework

We define the "Product" here as the Characterized Reference Standard . The table below objectively compares the data integrity provided by a Basic Commercial Standard versus a Fully Characterized Primary Standard.

Table 1: Data Integrity Comparison (Basic vs. Advanced)
FeatureBasic Standard (Market Average)Advanced Orthogonal Standard (Recommended)Impact on Research
Purity Assignment HPLC Area% (UV detection only)Mass Balance (% w/w) : HPLC × (100% - Water - Solvents - Ash)Prevents overestimation of analyte concentration.
Structural ID 1H-NMR only1H + 13C + 2D NMR (COSY/HSQC) + HRMS Confirms regio-isomer identity (critical for chloro-pyridine rings).
Counter-ions/Salts Often ignoredROI / IC (Residue on Ignition / Ion Chromatography)Detects inorganic contaminants from synthesis (e.g., Palladium catalysts).
Genotoxic Potential Not assessedPGI Screening (Trace analysis for Nitro-precursors)Essential for ICH M7 compliance.
Water Content "Dried" (Assumption)Karl Fischer Titration (KFT) Corrects for hygroscopicity (Vismodegib is stable but precursors vary).

Characterization Workflow Visualization

The following diagram illustrates the Advanced Orthogonal Characterization (AOC) workflow, demonstrating the self-validating loop required for high-integrity standards.

AOC_Workflow cluster_Identity Identity (Structural Certainty) cluster_Purity Purity (Chromatographic) cluster_Potency Potency (Mass Balance) RawMaterial Crude Impurity Isolate NMR 2D NMR (Regio-isomer Check) RawMaterial->NMR HPLC HPLC-PDA (Organic Purity) RawMaterial->HPLC TGA TGA / ROI (Inorganics) RawMaterial->TGA MS HR-MS (Exact Mass) NMR->MS COA Primary Reference Standard (CoA) NMR->COA Structure Confirmed MS->COA IR FT-IR (Fingerprint) IR->COA GC GC-HS (Residual Solvents) HPLC->GC HPLC->COA Area % GC->COA Volatiles Correction TGA->COA Ash Correction KF Karl Fischer (Water Content) KF->COA Moisture Correction

Caption: The AOC workflow integrates structural confirmation with quantitative mass balance to derive a certified potency value, correcting for non-chromatographic impurities.

Detailed Experimental Protocols

To replicate the "Advanced" standard of characterization, the following protocols must be utilized. These methods address the specific solubility and ionization properties of Vismodegib (pKa ~3.8).

Protocol A: Structural Elucidation (Identity)

Objective: Differentiate Vismodegib from its regio-isomeric impurities (e.g., position of the chlorine on the pyridine ring).

  • NMR Spectroscopy:

    • Instrument: 500 MHz or higher.

    • Solvent: DMSO-d6 (Vismodegib has poor solubility in CDCl3).

    • Experiments:

      • 1H NMR: Confirm integration of the 14 protons.

      • 13C NMR: Confirm 19 carbon environments.

      • NOESY: Critical for confirming the spatial arrangement of the ortho-chloro substitution on the benzamide ring versus the pyridine ring.

  • Mass Spectrometry (HRMS):

    • Mode: ESI Positive (+).

    • Target: [M+H]+ = 421.01 (approx).

    • Isotopic Pattern: Must match the distinct Cl2 pattern (M, M+2, M+4 ratios of 9:6:1) to confirm the presence of two chlorine atoms.

Protocol B: Chromatographic Purity (HPLC-PDA)

Objective: Quantify related substances and degradation products. Note: This method is adapted to separate the highly polar nitro-precursors (PGIs) from the main peak.

  • Column: Waters XSelect CSH C18 (150 mm × 3.0 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH controlled).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA at 265 nm (Vismodegib max) and 210 nm (for impurities lacking conjugation).

  • Column Temp: 45°C (Improves peak shape for the amide moiety).

Protocol C: Genotoxic Impurity Quantification (LC-MS/MS)

Objective: Quantify Potential Genotoxic Impurities (PGIs) such as 2-chloro-5-nitroaniline (Impurity A) at ppm levels.

  • System: Triple Quadrupole MS (e.g., Sciex 4500 or equivalent).

  • Ionization: ESI Positive/Negative switching (Impurity A ionizes well in Neg mode; Vismodegib in Pos mode).

  • MRM Transitions:

    • Impurity A: 171.0 → 137.0 (Loss of NO2/Cl).

    • Vismodegib: 421.0 → 141.0.

  • Limit of Quantitation (LOQ): Must be validated to < 1.0 ppm relative to API concentration.

Impurity Profile & Pathway Analysis

Understanding the origin of impurities is crucial for selecting the right reference standards. The diagram below maps the critical process-related impurities for Vismodegib.

Impurity_Map SM1 2-chloro-5-nitroaniline (Genotoxic PGI) Amide Amide Intermediate SM1->Amide Coupling API Vismodegib (API) SM1->API Carryover (Trace) SM2 2-chloro-4-(methylsulfonyl) benzoic acid SM2->Amide Coupling Amide->API Cyclization/Reduction Oxide N-Oxide Impurity (Oxidative Stress) API->Oxide + H2O2 Hydrol Hydrolysis Product (Acid/Base Stress) API->Hydrol + H+ / OH-

Caption: Pathway map highlighting the carryover risk of the genotoxic starting material (SM1) and common degradation routes.

Calculation of True Potency (Mass Balance)

To move beyond the "Basic Standard" limitation, use the following equation to assign the certified potency of your reference standard. This is the self-validating step that ensures accuracy.



Example Calculation:

  • HPLC Purity: 99.5%

  • Water (KFT): 1.2%

  • Residual Solvents (GC): 0.5%

  • Residue on Ignition: 0.1%



Note: Relying on HPLC alone would overestimate the standard's concentration by 1.8%, potentially causing a systematic error in all downstream QC testing.

References

  • US Food and Drug Administration (FDA). Erivedge (vismodegib) Capsule Labeling and Prescribing Information.[Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Rao, R. R., et al. "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient." Journal of Pharmaceutical Research International, 33(44B), 88-102. [https://doi.org/10.9734/jpri/
Comparative

Introduction: The Analytical Imperative for 4-Chloro-3-(pyridin-2-yl)phenol

An expert guide to the validation of purity assays for the pharmaceutical intermediate 4-Chloro-3-(pyridin-2-yl)phenol, offering a comparative analysis of analytical methodologies. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the validation of purity assays for the pharmaceutical intermediate 4-Chloro-3-(pyridin-2-yl)phenol, offering a comparative analysis of analytical methodologies. This document is intended for researchers, scientists, and drug development professionals.

4-Chloro-3-(pyridin-2-yl)phenol is a heterocyclic building block crucial in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a chlorinated phenol ring linked to a pyridine moiety, presents a unique analytical challenge. The presence of ionizable phenolic and pyridinic functional groups, coupled with the potential for diverse process-related impurities and degradants, necessitates a rigorously validated, stability-indicating purity assay. The assurance of its purity is not merely a quality control checkpoint; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the validation of a primary purity assay for 4-Chloro-3-(pyridin-2-yl)phenol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It further presents a comparative analysis with orthogonal methods, such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), to equip the analytical scientist with the rationale for selecting the most appropriate techniques for different stages of drug development. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.

Method Selection Rationale: Why RP-HPLC is the Primary Choice

The selection of an appropriate analytical technique is the foundation of a successful validation program. For 4-Chloro-3-(pyridin-2-yl)phenol, RP-HPLC with UV detection emerges as the method of choice for several compelling reasons based on its physicochemical properties:

  • Non-Volatility: The compound's relatively high molecular weight and polar functional groups suggest low volatility, making it unsuitable for direct analysis by Gas Chromatography without derivatization, which can introduce complexity and variability.

  • UV Chromophore: The presence of both the phenyl and pyridine aromatic rings provides strong ultraviolet (UV) absorbance, enabling sensitive and selective detection.

  • Solubility and Polarity: The compound is expected to have good solubility in common organic solvents like methanol and acetonitrile, making it ideal for RP-HPLC, where analytes are separated based on their hydrophobicity.

  • Versatility: RP-HPLC offers extensive flexibility in method development through the adjustment of mobile phase composition, pH, column chemistry, and temperature to achieve optimal separation from potential impurities.

While other methods have their place, they are better suited for complementary or specialized roles, as discussed later in this guide.

Primary Method Validation: Reverse-Phase HPLC

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Experimental Workflow for HPLC Method Validation

cluster_Dev Phase 1: Method Development cluster_Val Phase 2: ICH Q2(R1) Validation cluster_App Phase 3: Application Dev Method Development & Optimization (Column, Mobile Phase, pH, Temp.) Spec Specificity (Forced Degradation) Dev->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob App Routine Purity Testing Stability Studies Rob->App Validated Method

Caption: Workflow for HPLC Purity Assay Validation.

Detailed HPLC Validation Protocol & Acceptance Criteria

1. Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A stability-indicating method is a specific method.

  • Protocol:

    • Prepare five stress samples of 4-Chloro-3-(pyridin-2-yl)phenol (e.g., at 1 mg/mL).

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method using a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks.

    • The peak purity analysis (e.g., using PDA data) for the main peak in stressed samples must pass, indicating no co-eluting peaks.

    • Significant degradation (5-20%) should be observed to prove the method's stability-indicating nature.

Forced Degradation Pathway Logic

cluster_stress Stress Conditions Analyte 4-Chloro-3- (pyridin-2-yl)phenol Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H₂O₂) Analyte->Ox Therm Thermal Analyte->Therm Photo Photolytic Analyte->Photo Method Stability-Indicating HPLC Method Analyte->Method must resolve Degradants Degradation Products (e.g., Oxides, Hydrolysis Products) Acid->Degradants generates Base->Degradants generates Ox->Degradants generates Therm->Degradants generates Photo->Degradants generates Degradants->Method must resolve

Caption: Logic of a Stability-Indicating Method.

2. Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

  • Protocol:

    • Linearity & Range: Prepare a series of at least five calibration standards of 4-Chloro-3-(pyridin-2-yl)phenol, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 to 0.15 mg/mL). Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of pure 4-Chloro-3-(pyridin-2-yl)phenol into a placebo or blank matrix. Calculate the percentage recovery.

    • Precision (Repeatability): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Precision (Intermediate): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria Summary:

Validation ParameterAcceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999
Range Method is linear, accurate, and precise across this range.
Accuracy 98.0% - 102.0% recovery.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Confirm the determined LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

4. Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2%)

    • Analyze a system suitability sample with each variation and evaluate the impact on resolution, peak asymmetry, and retention time.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all variations.

Comparative Analysis: Orthogonal and Alternative Methods

Relying on a single analytical method, even a well-validated one, carries inherent risks. Impurities can co-elute or may not be detected under a single set of conditions. Therefore, employing an orthogonal method—one that separates components by a different mechanism—provides a more comprehensive purity profile.

Orthogonal Method Comparison Logic

Sample Sample {Analyte + Impurity A + Impurity B} Method1 Primary Method (RP-HPLC) Separates by Hydrophobicity Impurity A co-elutes with Analyte Sample->Method1 Method2 Orthogonal Method (e.g., HILIC) Separates by Polarity All components resolved Sample->Method2 Result1 Result: Purity appears high Method1:f2->Result1 Result2 Result: True purity revealed Method2:f2->Result2

Caption: The principle of orthogonal method validation.

Method Comparison Guide
FeatureRP-HPLC (Primary)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on hydrophobicity.Separation of volatile compounds based on boiling point and polarity.Absolute quantification based on the signal intensity relative to a certified internal standard.
Suitability for Topic Excellent. Ideal for non-volatile, UV-active compounds.Poor. Requires derivatization, which adds complexity and potential for error. Best for residual solvent analysis.Excellent. A powerful, non-destructive method for purity assignment of reference standards.
Specificity High, especially when stability-indicating.High for volatile analytes.Very high; structure-specific signals provide unambiguous identification.
Impurity Detection Detects non-volatile, UV-active impurities.Detects volatile impurities.Detects any proton-containing impurity at sufficient concentration. Does not require a reference standard for the impurity.
Sample Prep Simple dissolution.Can be complex (derivatization).Simple dissolution with internal standard.
Primary Use Case Routine QC, stability testing, release assays.Analysis of residual solvents or volatile starting materials.Reference standard characterization, mass balance studies.

Conclusions and Recommendations

For the comprehensive purity assessment of 4-Chloro-3-(pyridin-2-yl)phenol, a validated RP-HPLC method should be established as the primary workhorse for routine quality control and stability testing. Its robustness, precision, and ability to be validated as a stability-indicating assay make it indispensable.

However, to ensure the highest confidence in the purity profile, especially during reference standard characterization or for investigational purposes, the use of orthogonal techniques is strongly recommended:

  • Gas Chromatography (GC): Should be employed not for the main analyte, but for a separate method focused on identifying and quantifying residual solvents from the manufacturing process, as mandated by ICH Q3C guidelines.

  • Quantitative NMR (qNMR): Should be used to assign an absolute purity value to the primary reference standard. This value can then be used to qualify all secondary standards and for mass balance calculations, providing an independent verification of the HPLC assay's accuracy.

By integrating these complementary techniques, a self-validating and scientifically sound analytical control strategy is established, ensuring a deep understanding of the purity of 4-Chloro-3-(pyridin-2-yl)phenol throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Validation

A Senior Application Scientist's Guide to Structural Confirmation of Pyridyl Phenols Using COSY and HSQC NMR

In the landscape of pharmaceutical and materials science research, pyridyl phenols represent a class of privileged scaffolds, valued for their unique chelating properties, and utility as building blocks for complex ligan...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, pyridyl phenols represent a class of privileged scaffolds, valued for their unique chelating properties, and utility as building blocks for complex ligands and bioactive molecules.[1][2][3] However, their synthesis can often yield a mixture of isomers, making unambiguous structural confirmation not just a matter of due diligence, but a critical prerequisite for further development. The subtle differences in the chemical environment of isomers can lead to significant variations in biological activity and material properties.

This guide moves beyond a simple recitation of NMR theory to provide a practical, in-depth comparison of how two-dimensional (2D) NMR techniques, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are synergistically employed to deliver unequivocal structural validation. We will dissect the causality behind experimental choices and demonstrate a self-validating workflow that ensures the highest degree of scientific integrity.

The Challenge: Distinguishing Isomers

Consider the synthesis of 2-(2'-hydroxyphenyl)pyridine. While seemingly straightforward, reaction conditions could potentially lead to the formation of other isomers, such as 2-(4'-hydroxyphenyl)pyridine. One-dimensional (1D) ¹H or ¹³C NMR alone may not suffice to distinguish these compounds, as the aromatic regions can be crowded and difficult to assign with absolute certainty. This is where 2D NMR becomes an indispensable tool, resolving overlapping signals and revealing the molecule's precise connectivity.[4][5]

Case Study: 2-(2'-hydroxyphenyl)pyridine

To illustrate the workflow, we will use a hypothetical but realistic dataset for our target molecule, 2-(2'-hydroxyphenyl)pyridine.



Pillar 1: COSY - Mapping the Proton Framework

Correlation Spectroscopy (COSY) is the foundational 2D experiment for establishing proton-proton (¹H-¹H) connectivity.[6] The experiment detects through-bond scalar coupling, typically between protons separated by two or three bonds (geminal and vicinal couplings).

A COSY spectrum plots the ¹H NMR spectrum on both the x and y axes. The signals appearing on the diagonal correspond to the peaks in the 1D spectrum. The crucial information lies in the off-diagonal "cross-peaks," which indicate that two protons are coupled.[7][8] Each coupling interaction gives rise to two cross-peaks that are symmetrical with respect to the diagonal.[9]

Expert Analysis: Why COSY First?

By starting with COSY, we first build the isolated "spin systems" of the molecule. For our case study, this means we expect to trace the connectivity of all the protons on the pyridine ring as one system and all the protons on the phenol ring as a separate system. The absence of cross-peaks between protons of the two different rings is as informative as the presence of peaks within each ring, confirming they are not directly connected through a short bond path.

Interpreting the COSY Spectrum:

  • Pyridine Ring Connectivity : A cross-peak between H-6 and H-5 confirms their vicinal relationship. Similarly, we would trace the path from H-5 to H-4, and H-4 to H-3. This chain of correlations (H6↔H5↔H4↔H3) unequivocally assembles the proton framework of the pyridine ring.

  • Phenol Ring Connectivity : A separate set of correlations will connect the phenolic protons. We would expect to see cross-peaks for H-3'↔H-4', H-4'↔H-5', and H-5'↔H-6'. This confirms the arrangement of protons on the second aromatic ring.

COSY correlations map out distinct proton spin systems.

Pillar 2: HSQC - Attaching Carbons to the Framework

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct, one-bond correlations between a proton and the carbon atom it is attached to.[10][11] This is an incredibly powerful technique for assigning the ¹³C NMR spectrum, which often lacks the clear multiplicity and integration information of a ¹H spectrum.[12]

The HSQC spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum represents a C-H bond, linking a specific proton signal to a specific carbon signal.[11]

Expert Analysis: The Power of Direct Correlation

HSQC provides the critical link between the proton framework (established by COSY) and the underlying carbon skeleton. It resolves ambiguity by definitively pairing each proton with its carbon partner. Quaternary carbons (those with no attached protons) do not appear in a standard HSQC spectrum, which is also key diagnostic information.

Interpreting the HSQC Spectrum:

By analyzing the cross-peaks, we can make the following assignments:

  • The proton signal for H-6 will show a correlation to the carbon signal for C-6.

  • The proton signal for H-3' will show a correlation to the carbon signal for C-3'.

  • This process is repeated for every protonated carbon in the molecule, providing a complete and unambiguous set of C-H assignments.

HSQC_Correlations H_nodes H-6 H-5 H-4 H-3 H-6' H-5' H-4' H-3' C_nodes C-6 C-5 C-4 C-3 C-6' C-5' C-4' C-3' H_nodes:H6->C_nodes:C6 H_nodes:H5->C_nodes:C5 H_nodes:H4->C_nodes:C4 H_nodes:H3->C_nodes:C3 H_nodes:H6p->C_nodes:C6p H_nodes:H5p->C_nodes:C5p H_nodes:H4p->C_nodes:C4p H_nodes:H3p->C_nodes:C3p

HSQC provides direct one-bond ¹H-¹³C correlations.

Pillar 3: The Synergy - A Self-Validating Workflow

Neither COSY nor HSQC alone can solve the entire structure with complete confidence. It is the logical combination of the two datasets that provides a self-validating system for structural elucidation.

Elucidation_Workflow A 1. Acquire 1D ¹H NMR B 2. Acquire COSY A->B Initial Proton Map D 3. Acquire HSQC A->D C Establish ¹H-¹H Connectivity (Spin Systems) B->C Identify Fragments F 4. Synthesize Data C->F Proton Framework E Assign ¹H to Directly Attached ¹³C D->E Correlate Nuclei E->F Carbon Skeleton Anchor Points G Unambiguous Structure Confirmation F->G Validate Connectivity

Logical workflow for structure elucidation using 2D NMR.
Summary of NMR Data for 2-(2'-hydroxyphenyl)pyridine

The following table summarizes the expected data from this synergistic analysis.

Position¹H δ (ppm)¹³C δ (ppm)COSY Correlations (¹H)HSQC Correlation (¹H, ¹³C)
Pyridine Ring
2-~158.0--
3~7.80~118.04(7.80, 118.0)
4~7.90~138.03, 5(7.90, 138.0)
5~7.40~122.04, 6(7.40, 122.0)
6~8.70~150.05(8.70, 150.0)
Phenol Ring
1'-~155.0--
2'-~128.0--
3'~7.60~117.04'(7.60, 117.0)
4'~7.00~132.03', 5'(7.00, 132.0)
5'~7.30~120.04', 6'(7.30, 120.0)
6'~7.10~130.05'(7.10, 130.0)
OHvariable---

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values depend on solvent and experimental conditions.

Experimental Protocols

Trustworthy data begins with a robust experimental setup. The following are generalized but critical protocols for acquiring high-quality COSY and HSQC data.

Sample Preparation
  • Solvent: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals in the region of interest. DMSO-d₆ is often a good choice for pyridyl phenols as it can solubilize polar compounds and the phenolic -OH proton is often observable.

  • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent. While modern spectrometers are highly sensitive, this range provides a good balance for obtaining excellent data in a reasonable time.

  • Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening and degrade spectral quality.

COSY-90 Acquisition Protocol
  • Load and Lock: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • Acquire ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width (sw). Ensure the width encompasses all proton signals.

  • Setup COSY Experiment:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral width in both dimensions (F2 and F1) to the value determined from the 1D ¹H spectrum.

    • Number of Scans (ns): Typically 2 to 8 scans per increment, depending on concentration.

    • Number of Increments (td in F1): Use 256 to 512 increments for good resolution in the indirect dimension.

    • Set the receiver gain automatically.

  • Run Experiment: Start the acquisition. A typical COSY experiment may take from 30 minutes to a few hours.

HSQC Acquisition Protocol
  • Acquire ¹³C Spectrum: (Optional but recommended) Obtain a 1D ¹³C spectrum (e.g., with proton decoupling) to determine the carbon spectral width.

  • Setup HSQC Experiment:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing (distinguishes CH/CH₃ from CH₂) if desired (e.g., hsqcedetgpsisp on Bruker systems).

    • F2 (¹H) Dimension: Set the spectral width based on the 1D ¹H spectrum.

    • F1 (¹³C) Dimension: Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm for this compound).

    • ¹JCH Coupling Constant: Set the average one-bond C-H coupling constant for optimization. For aromatic systems, a value of ~145-155 Hz is appropriate.

    • Number of Scans (ns): Typically 4 to 16 scans per increment.

    • Number of Increments (td in F1): Use 128 to 256 increments.

  • Run Experiment: Start the acquisition. HSQC experiments generally take longer than COSY experiments due to the lower sensitivity of the ¹³C nucleus.

Data Processing
  • Fourier Transform: Apply a 2D Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply baseline correction algorithms in both dimensions to ensure a flat, even baseline.

  • Referencing: Calibrate the chemical shift axes using the known signal of the residual solvent.

By adhering to these rigorous protocols, the resulting COSY and HSQC spectra will provide a clear and reliable foundation for the definitive structural confirmation of your pyridyl phenol compound, ensuring the integrity and reproducibility of your research.

References

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]

  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics. Available at: [Link]

  • Scribd. Aia-Basic Principles of 2d NMR. Available at: [Link]

  • ACS Publications. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Available at: [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available at: [Link]

  • Redalyc. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Available at: [Link]

  • ACS Publications. (2006). Synthesis, Structures, and Luminescent Properties of Phenol−Pyridyl Boron Complexes. Inorganic Chemistry. Available at: [Link]

  • Slideshare. (2022). 2D NMR.pptx. Available at: [Link]

  • ResearchGate. HSQC 2D NMR spectra of phenolic oil produced from depolymerization of organosolv and alkali lignin. Available at: [Link]

  • Uhrin, D., et al. (2018). Isotope-filtered nD NMR spectroscopy of complex mixtures to unravel the molecular structures of phenolic compounds in tagged soil organic matter. Analyst. Available at: [Link]

  • PMC. (2024). Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • Taylor & Francis Online. (2015). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Available at: [Link]

  • ResearchGate. HSQC NMR spectra highlighting differences in reactivity of phenol in.... Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Georgia State University Sites. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • MDPI. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available at: [Link]

  • Chemistry & Biodiversity. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR. In: Advances in Polymer Science. Available at: [Link]

  • Scribd. Understanding COSY NMR Spectra. Available at: [Link]

  • University of Potsdam. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-Chloro-3-(pyridin-2-yl)phenol: Comprehensive Disposal and Safety Protocol

As a laboratory safety standard, the handling and disposal of complex heterocyclic halogenated compounds require strict adherence to environmental and occupational health regulations. 4-Chloro-3-(pyridin-2-yl)phenol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory safety standard, the handling and disposal of complex heterocyclic halogenated compounds require strict adherence to environmental and occupational health regulations. 4-Chloro-3-(pyridin-2-yl)phenol (CAS: 1150618-08-8) presents a unique dual-hazard profile. This guide provides drug development professionals and researchers with the mechanistic reasoning and step-by-step operational protocols required for the safe lifecycle management of this chemical.

Mechanistic Risk Assessment & Waste Classification

Understanding the molecular structure of 4-Chloro-3-(pyridin-2-yl)phenol is critical for dictating its disposal pathway. The molecule contains two highly regulated moieties:

  • Halogenated Phenol Core : Halogenated organic compounds cannot be discharged into standard waste streams or sewers. If subjected to low-temperature combustion, halogenated phenols can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. Additionally, phenols are inherently corrosive to biological tissues and highly toxic to aquatic environments.

  • Pyridine Ring : The nitrogen-containing heterocyclic ring introduces basicity and volatility. Thermal destruction of pyridine derivatives generates hazardous nitrogen oxides (NOx)[2].

Regulatory Classification : Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound is classified as a characteristic hazardous waste (due to toxicity and potential corrosivity) and must be processed by a regulated hazardous waste incinerator equipped with specific scrubbers[3].

Operational Segregation & Storage Protocol

Improper bulking of halogenated waste is a primary cause of laboratory accidents and regulatory fines. Implement the following self-validating protocol for waste segregation:

Step 1: Primary Containment Selection

  • Action : Collect all liquid waste containing 4-Chloro-3-(pyridin-2-yl)phenol in High-Density Polyethylene (HDPE) carboys.

  • Causality : Do not use metal safety cans. Halogenated solvents can slowly dissociate over time to produce trace amounts of halogen acids (e.g., hydrochloric acid), which will corrode metal containers and compromise structural integrity[4].

Step 2: Strict Segregation (The EPA Mixture Rule)

  • Action : Maintain a dedicated, clearly labeled "Halogenated Organic Waste" stream. Never mix this waste with non-halogenated solvents (e.g., ethanol, acetone) or aqueous acids/bases[5].

  • Causality : According to the EPA's "Mixture Rule" (40 CFR 261.3), intentionally or unintentionally mixing a listed/characteristic hazardous waste with a non-hazardous waste renders the entire resulting volume hazardous[6]. Segregation prevents dangerous exothermic reactions and drastically reduces institutional disposal costs.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action : Store the HDPE containers in secondary containment bins within a designated, well-ventilated SAA. Ensure containers are kept vapor-tight and closed at all times unless actively receiving waste[7]. Keep strictly isolated from incompatible materials, particularly strong oxidizing agents (peroxides, nitric acid) and active metals.

Waste Disposal Workflow

The following diagram outlines the logical decision tree for processing 4-Chloro-3-(pyridin-2-yl)phenol waste streams to ensure compliance with EPA incineration standards.

G Start 4-Chloro-3-(pyridin-2-yl)phenol Waste Generation Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Solid Solid Waste (Powders/Contaminated PPE) Start->Solid CheckMix Mixed with Non-Halogenated Solvents? Liquid->CheckMix SolidWaste Chemically Contaminated Solid (Yellow Label / Sealed Bag) Solid->SolidWaste HaloWaste Halogenated Organic Waste (Green Label / HDPE Container) CheckMix->HaloWaste Yes (EPA Mixture Rule) CheckMix->HaloWaste No Incineration High-Temp (>820°C) Incineration with NOx & HCl Scrubbers HaloWaste->Incineration SolidWaste->Incineration

Figure 1: Decision tree for segregation and disposal of 4-Chloro-3-(pyridin-2-yl)phenol waste.

Spill Response & Emergency Decontamination Procedure

In the event of a localized spill, rapid containment is necessary to prevent aerosolization of the pyridine moiety and surface contamination by the phenol core.

Step 1: Area Securing and PPE Donning

  • Evacuate non-essential personnel from the immediate area.

  • Responders must don double nitrile or Viton gloves (phenols can rapidly penetrate standard latex), chemical splash goggles, and a fully-buttoned lab coat[4]. If the spill is large or poorly ventilated, a NIOSH-approved respirator is required.

Step 2: Source Control and Neutralization

  • Eliminate all ignition sources immediately, as pyridine derivatives present a flammability hazard[8].

  • For liquid solutions, cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[8]. Never use combustible absorbents like sawdust , which can react with oxidizing contaminants or ignite.

Step 3: Mechanical Collection

  • Use non-sparking tools to sweep up the absorbed material or spilled powder to prevent static discharge and minimize dust generation[2].

  • Place all collected material, including contaminated spill pads and PPE, into a heavy-duty, sealable plastic bag or HDPE container.

Step 4: Surface Decontamination

  • Wash the affected surface with a mild alkaline detergent solution to neutralize residual acidic phenol.

  • Critical: Do not flush the decontamination wash water down the laboratory sink. It must be absorbed or collected and added to the aqueous hazardous waste stream.

Quantitative Safety & Disposal Metrics

The following table summarizes the critical operational parameters for handling and disposing of this compound:

ParameterSpecification / LimitMechanistic Rationale
Primary Waste Classification Halogenated Organic WasteContains chlorine; requires specialized high-temperature destruction[5].
Incineration Temperature 820°C to 1,600°CPrevents formation of dioxins/furans; ensures complete thermal breakdown of the pyridine ring[2].
Max SAA Accumulation 55 Gallons (or 1 qt acute)Maximum legal limit for Satellite Accumulation Areas under EPA RCRA before mandatory transfer[7].
Incompatible Materials Strong oxidizers, strong acids/basesHigh risk of exothermic reactions, rapid degradation, or toxic gas release.
Recommended PPE Viton / Double Nitrile glovesPhenolic compounds are highly lipophilic and rapidly permeate standard thin-mil latex gloves[4].

References

  • Hazardous Waste Manual - Environment, Health and Safety Source: Cornell University URL: https://ehs.cornell.edu/research-safety/chemical-safety/hazardous-waste-manual
  • Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: https://nj.gov/health/workplacehealthandsafety/right-to-know/
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261
  • Hazardous Waste Segregation Guidelines Source: Bucknell University URL: https://www.bucknell.edu/
  • Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL: https://drs.illinois.edu/
  • Standard Operating Procedure: Halogenated Solvents Source: Washington St
  • Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL: https://ehs.temple.edu/
  • Pyridine ACS Safety Data Sheet Source: Jubilant Ingrevia Limited URL: https://www.jubilantingrevia.com/
  • Hazard Summary Identification - Pyridine Source: New Jersey Department of Health URL: https://nj.gov/health/workplacehealthandsafety/right-to-know/
  • Federal Register, Volume 59 Issue 90 (Halogenated Phenols) Source: GovInfo URL: https://www.govinfo.gov/
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes

Sources

Handling

Personal protective equipment for handling 4-Chloro-3-(pyridin-2-yl)phenol

[1][2] Executive Safety Assessment Compound Identity: 4-Chloro-3-(pyridin-2-yl)phenol CAS: 1873342-46-1 Physical State: Solid (typically off-white to pale yellow powder)[1][2] This guide prioritizes containment and derma...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Assessment

Compound Identity: 4-Chloro-3-(pyridin-2-yl)phenol CAS: 1873342-46-1 Physical State: Solid (typically off-white to pale yellow powder)[1][2]

This guide prioritizes containment and dermal protection . As a halogenated phenol derivative, this compound presents a dual-hazard profile: the corrosive/absorptive toxicity typical of phenols and the irritant/sensitizing properties of halogenated pyridines.[1][2]

Core Hazard Profile (GHS Classification Logic)
  • Skin/Eye Hazards: Treat as Category 1B/2A (Causes severe skin burns/eye damage).[1] The phenolic hydroxyl group significantly increases dermal penetration and tissue damage potential compared to non-hydroxylated pyridines.

  • Systemic Toxicity: Potential for rapid absorption through skin (Acute Tox. Dermal).

  • Respiratory: STOT SE 3 (Respiratory Irritation) due to dust generation during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRequired EquipmentTechnical Justification & Selection Logic
Hand (Primary) Double Nitrile Gloves (min 0.11 mm each)Why: Standard nitrile offers splash protection but has poor long-term resistance to phenols.[1][2] Protocol: Change outer gloves every 30 mins or immediately upon contamination.
Hand (High Risk) Viton® or Butyl Rubber When: For spill cleanup or handling concentrated solutions (>1M).[1] Phenols can permeate nitrile in <10 mins under saturation.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Phenolic compounds can cause permanent corneal opacity. Goggles provide a seal against dust and vapors.[3]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Why: Prevents inhalation of dust during weighing.[1] Backup: N95/P100 respirator only if hood work is impossible (requires fit testing).
Body Tyvek® Lab Coat or Chemical ApronWhy: Cotton lab coats absorb phenols, keeping the toxin against the skin. Impervious materials (Tyvek/Apron) shed spills.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate dust generation and static discharge.

  • Static Control: Use an anti-static gun or bar on the weighing boat before adding the solid. Pyridinyl phenols are often electrostatic, leading to "jumping" powder.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a pyramid balance enclosure .

  • Transfer: Do not use a metal spatula if the compound is potentially reactive with trace metals (rare but possible with pyridines). Use a disposable antistatic plastic spatula.

Phase 2: Solubilization & Reaction

Objective: Prevent exothermic runaway and vapor release.

  • Solvent Selection: Dissolve in a halogenated solvent (DCM) or polar aprotic solvent (DMSO/DMF).

    • Caution: DMSO enhances skin absorption. If using DMSO, Viton gloves are mandatory as dissolved phenol will penetrate nitrile instantly.

  • Addition Rate: Add solvent slowly. While not violently reactive, the heat of solution can volatilize the solvent, carrying the chemical with it.[2]

Phase 3: Decontamination

Objective: Neutralize surface residues.

  • Solvent Wipe: Wipe work surfaces with ethanol or isopropanol (solubilizes the organic).

  • Surfactant Wash: Follow with a soap/water wash to remove the residue.[4]

  • UV Verification: (Optional) Many pyridine derivatives are UV-active.[1] Use a handheld UV lamp (254 nm) to check the benchtop for glowing residues.

Visualization: Handling & Decision Logic

Workflow: Safe Handling Lifecycle

This diagram outlines the critical decision points during the experimental setup to ensure containment.

HandlingWorkflow Start START: 4-Chloro-3-(pyridin-2-yl)phenol RiskAssess Risk Assessment: Quantity > 100mg? Start->RiskAssess StandardPPE Standard PPE: Double Nitrile + Goggles Fume Hood RiskAssess->StandardPPE No HighRiskPPE Enhanced PPE: Butyl Gloves + Apron Designated Area RiskAssess->HighRiskPPE Yes SolventChoice Solvent Selection: DMSO/DMF used? StandardPPE->SolventChoice HighRiskPPE->SolventChoice GloveUpgrade CRITICAL: Upgrade to Viton/Butyl Gloves SolventChoice->GloveUpgrade Yes (Permeation Risk) Proceed Proceed with Reaction (Closed Vessel) SolventChoice->Proceed No (DCM/MeOH) GloveUpgrade->Proceed WasteSeg Waste Segregation: Halogenated Organic Proceed->WasteSeg

Caption: Decision logic for PPE selection based on quantity and solvent carrier. Note the critical glove upgrade when using DMSO.

Emergency Response Protocols

Scenario A: Skin Exposure (The "Phenol Protocol")
  • Immediate Action: Do NOT wipe the skin (this spreads the chemical).

  • Flush: Immediately flush with copious amounts of water for 15 minutes.

  • PEG Wash (If available): After the initial water flush, treat the area with Polyethylene Glycol 300 or 400 (PEG) . PEG effectively solubilizes phenols and draws them out of the skin.

    • Note: If PEG is unavailable, continue water flushing until medical help arrives.

  • Medical: Seek evaluation. Phenol burns can be painless (anesthetic effect) but deeply damaging.

Scenario B: Spills (>5 mL or >500 mg)[1]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and respiratory protection.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[5] Do not use paper towels (combustible and potential reaction).[5]

  • Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste - Halogenated Solid/Sludge".

Waste Disposal & Deactivation[2][6][7][8]

Classification: Halogenated Organic Waste.[5] EPA Waste Code (US): Likely D022 (if chloroform used) or general toxic waste.

Waste TypeSegregation RuleDisposal Container Label
Mother Liquor DO NOT mix with aqueous acids.[1][2]"Halogenated Organic Solvent Waste"
Solid Residue Double-bag in polyethylene."Toxic Solid Waste: 4-Chloro-3-(pyridin-2-yl)phenol"
Contaminated Sharps Separate sharps container.[1][2]"Chemically Contaminated Sharps"

Deactivation (Laboratory Scale Only): For trace residues on glassware, rinse with dilute sodium hydroxide (NaOH) to deprotonate the phenol (forming the water-soluble phenolate), then wash with water.[1][2] Collect all rinsate as hazardous waste.

References

  • Yale Environmental Health & Safety . (2025). Phenol Handling and P-Listed Waste Guide. Retrieved March 8, 2026, from [Link][1][2]

Sources

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